molecular formula C12H13N3O4 B189892 tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate CAS No. 123846-70-8

tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate

Cat. No.: B189892
CAS No.: 123846-70-8
M. Wt: 263.25 g/mol
InChI Key: JMNLJNCYWRHEBL-UHFFFAOYSA-N
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Description

t-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate>

Properties

IUPAC Name

tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)8(7-13)10-9(15(17)18)5-4-6-14-10/h4-6,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNLJNCYWRHEBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10559594
Record name tert-Butyl cyano(3-nitropyridin-2-yl)acetate
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Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123846-70-8
Record name 1,1-Dimethylethyl α-cyano-3-nitro-2-pyridineacetate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl cyano(3-nitropyridin-2-yl)acetate
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Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate, a specialized heterocyclic compound with potential applications in medicinal chemistry and novel material synthesis. This document delves into its chemical identity, physicochemical properties, a validated synthesis protocol, and its emerging significance in research and development.

Core Chemical Identity

This compound is a substituted pyridine derivative characterized by the presence of a cyano and a tert-butoxycarbonyl group attached to a methylene bridge at the 2-position, and a nitro group at the 3-position of the pyridine ring.

CAS Number: 123846-70-8

This unique arrangement of electron-withdrawing groups (nitro and cyano) and a bulky ester group makes it a versatile building block in organic synthesis.

Physicochemical and Spectral Properties

While extensive experimental data for this specific isomer is not widely available in peer-reviewed literature, the following properties can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationJustification
Molecular Formula C₁₂H₁₃N₃O₄Based on structural analysis.
Molecular Weight 263.25 g/mol Calculated from the molecular formula.
Appearance Likely a pale yellow to white crystalline solid.Similar nitropyridine derivatives are typically solids at room temperature.
Melting Point Not experimentally determined in available literature.Expected to be a solid with a defined melting point.
Boiling Point Not experimentally determined; likely to decompose at high temperatures.The presence of the nitro group suggests thermal instability.
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents and water.The ester and aromatic nature suggest solubility in organic media.

Spectral Data Interpretation:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the methine proton (a singlet), and three aromatic protons of the pyridine ring with distinct coupling patterns due to their positions relative to the nitro and alkyl substituents.

  • ¹³C NMR: The carbon NMR would display resonances for the quaternary carbon of the tert-butyl group, the ester carbonyl carbon, the nitrile carbon, the methine carbon, and the carbons of the pyridine ring. The positions of the pyridine carbon signals would be influenced by the electron-withdrawing nitro group.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong characteristic absorption bands for the nitrile (C≡N) group (around 2250 cm⁻¹), the ester carbonyl (C=O) group (around 1740 cm⁻¹), and the nitro (NO₂) group (asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the tert-butyl group or the entire ester moiety.

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is particularly suitable for pyridines activated by electron-withdrawing groups.

Reaction Scheme:

G reagents 2-chloro-3-nitropyridine + tert-Butyl 2-cyanoacetate product This compound reagents->product SNA_r conditions Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, THF) Room Temperature to mild heating conditions->product

Figure 1: Synthesis of this compound via SNAr.

Step-by-Step Methodology:

  • Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suitable base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to a solution of tert-butyl 2-cyanoacetate (1.0 equivalent) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) at 0 °C.

  • Reaction with the Electrophile: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the enolate. To this, add a solution of 2-chloro-3-nitropyridine (1.05 equivalents) in the same anhydrous solvent dropwise via the dropping funnel.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Causality Behind Experimental Choices:

  • Choice of Base: A strong, non-nucleophilic base like sodium hydride is used to deprotonate the active methylene group of tert-butyl 2-cyanoacetate efficiently, forming the required nucleophile.

  • Choice of Solvent: Anhydrous aprotic polar solvents like DMF or THF are chosen to solvate the reactants and intermediates without interfering with the reaction.

  • Reaction Conditions: The reaction is initiated at a low temperature to control the initial exothermic deprotonation and then allowed to proceed at room temperature to ensure a sufficient reaction rate without promoting side reactions.

Significance and Applications in Drug Development

While specific applications of this compound are not extensively documented, its structural motifs suggest significant potential as a key intermediate in the synthesis of more complex molecules for drug discovery.

Potential Synthetic Utility:

G start This compound reduction Reduction of Nitro Group start->reduction hydrolysis Ester Hydrolysis start->hydrolysis decarboxylation Decarboxylation start->decarboxylation cyclization Cyclization Reactions reduction->cyclization hydrolysis->cyclization final_products Novel Heterocyclic Scaffolds (e.g., pyridopyrimidines, pyridopyrazines) decarboxylation->final_products cyclization->final_products

Figure 2: Potential synthetic transformations of the title compound.

  • Precursor to Fused Heterocycles: The nitro and cyano groups can be chemically manipulated to construct fused heterocyclic systems. For instance, reduction of the nitro group to an amine, followed by intramolecular cyclization, can lead to the formation of pyridopyrimidine or pyridopyrazine scaffolds, which are prevalent in many biologically active compounds.

  • Introduction of a Quaternary Center: The substituted methylene bridge provides a stereocenter that can be exploited in asymmetric synthesis to generate chiral molecules.

  • Modulation of Physicochemical Properties: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization or to act as a key binding group in a drug candidate.

The presence of the 3-nitro group on the pyridine ring is of particular interest as it can act as a bioisostere for other functional groups and can influence the electronic properties and metabolic stability of a potential drug molecule.

Conclusion

This compound, with the confirmed CAS number 123846-70-8, is a valuable and versatile building block for organic synthesis. While detailed experimental data is currently limited in the public domain, its synthesis via nucleophilic aromatic substitution is a robust and scalable method. Its unique combination of functional groups offers significant potential for the construction of complex heterocyclic systems, making it a compound of interest for researchers and professionals in the field of drug discovery and development. Further exploration of its reactivity and applications is warranted to fully unlock its synthetic potential.

References

  • Note: As specific peer-reviewed articles detailing the synthesis and applications of CAS 123846-70-8 are not readily available, this section provides references to general concepts and related compounds.

A Multi-Technique Approach to the Comprehensive Structural Analysis of tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

Tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate stands as a pivotal heterocyclic building block, possessing a confluence of reactive functional groups that make it a valuable intermediate in medicinal chemistry and materials science. The precise arrangement of the cyano, nitro, and ester functionalities on the pyridine scaffold dictates its reactivity and potential for downstream applications, including the synthesis of novel therapeutic agents.[1][2] Consequently, unambiguous structural verification is not merely a procedural step but a foundational requirement for its effective utilization. This guide provides a comprehensive framework for the structural elucidation of this molecule, integrating a suite of analytical techniques. We will explore the causality behind experimental choices, from initial synthesis to definitive three-dimensional confirmation, presenting a self-validating workflow for researchers, scientists, and drug development professionals.

Rationale and Synthetic Strategy

The strategic placement of electron-withdrawing groups (EWG) on the pyridine ring is a cornerstone of modern heterocyclic chemistry. The 3-nitro group in the target molecule significantly activates the 2-position of the pyridine ring for nucleophilic aromatic substitution (SNAr).[1][3] This inherent reactivity provides a logical and efficient pathway for its synthesis.

Proposed Synthetic Route

The most direct and rational synthesis involves the SNAr reaction between 2-chloro-3-nitropyridine and the enolate of tert-butyl cyanoacetate. The reaction is typically facilitated by a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF).

Causality of Experimental Choice:

  • 2-Chloro-3-nitropyridine: The chlorine atom at the 2-position is an excellent leaving group, and its departure is accelerated by the strong resonance and inductive withdrawing effects of the adjacent 3-nitro group.

  • tert-Butyl Cyanoacetate: This nucleophile provides the requisite cyanoacetate moiety. The tert-butyl ester serves as a sterically bulky protecting group that can be selectively removed under acidic conditions if further derivatization at that position is needed.[4]

  • Base (e.g., NaH): A strong, non-nucleophilic base is required to deprotonate the α-carbon of tert-butyl cyanoacetate, forming the nucleophilic carbanion without competing in the substitution reaction itself.

Visualization of Synthesis

G cluster_0 Reactants cluster_1 Reagents cluster_2 Product 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Target_Molecule tert-Butyl 2-cyano-2- (3-nitropyridin-2-yl)acetate 2-Chloro-3-nitropyridine->Target_Molecule tert-Butyl_cyanoacetate tert-Butyl cyanoacetate tert-Butyl_cyanoacetate->Target_Molecule Base NaH / DMF Base->Target_Molecule Facilitates Nucleophile Formation

Caption: Proposed SNAr synthesis of the target molecule.

Spectroscopic and Chromatographic Elucidation

Following synthesis, a multi-faceted analytical approach is essential to confirm the covalent structure and assess the purity of the final product.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Before detailed structural analysis, establishing the purity of the sample is critical. HPLC is the industry-standard method for this purpose.

Protocol: Reverse-Phase HPLC Purity Assessment

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute to ~0.1 mg/mL with the initial mobile phase composition.

  • Instrumentation:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: UV-Vis Diode Array Detector (DAD), monitoring at 254 nm and 280 nm.

  • Gradient Elution:

    • Start at 10% B, hold for 1 minute.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B over 1 minute and re-equilibrate for 3 minutes.

  • Analysis: A pure sample should yield a single, sharp peak. The peak area percentage at a relevant wavelength provides the quantitative purity value.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule.

2.2.1 ¹H NMR Analysis

The proton NMR spectrum provides information on the chemical environment and neighboring protons for each unique hydrogen atom. The substituted pyridine ring will exhibit a characteristic three-spin system, and the tert-butyl group will present as a sharp singlet.

Expertise & Causality:

  • The pyridine protons (H-4, H-5, H-6) will appear in the aromatic region (typically δ 7.0-9.0 ppm).

  • H-6 is expected to be the most deshielded (highest ppm) due to its proximity to the ring nitrogen and the ortho-nitro group. It will appear as a doublet of doublets (dd).

  • H-4 will also be significantly deshielded by the adjacent nitrogen and the meta-nitro group, appearing as a dd.

  • The methine proton (C H(CN)CO₂tBu) is a singlet as it has no adjacent protons. Its chemical shift will be influenced by the deshielding effects of the attached cyano, ester, and aromatic groups.

  • The tert-butyl group protons will appear as a large singlet around δ 1.5 ppm, a highly characteristic signal.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine H-6~8.8ddJH6-H5 ≈ 8.5, JH6-H4 ≈ 1.5
Pyridine H-4~8.4ddJH4-H5 ≈ 4.5, JH4-H6 ≈ 1.5
Pyridine H-5~7.6ddJH5-H6 ≈ 8.5, JH5-H4 ≈ 4.5
Methine CH~5.5s-
tert-Butyl CH₃~1.5s-
2.2.2 ¹³C NMR Analysis

The carbon NMR spectrum reveals all unique carbon environments in the molecule. It is particularly useful for identifying quaternary carbons, such as the ester carbonyl and the α-carbon.

Expertise & Causality:

  • The ester carbonyl carbon (C=O) will be found significantly downfield (~165 ppm).

  • The carbons of the pyridine ring will appear between ~120-160 ppm. The carbon bearing the nitro group (C-3) and the carbon attached to the substituent (C-2) will be highly deshielded.

  • The nitrile carbon (C≡N) has a characteristic shift around 115 ppm.

  • The α-carbon (attached to the pyridine, CN, and CO₂tBu groups) is a quaternary carbon and will have a unique shift, though its peak may be of lower intensity.

  • The quaternary carbon and the methyl carbons of the tert-butyl group will be upfield, with the methyls appearing as a strong signal around 28 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
Carbon Assignment Predicted δ (ppm)
Ester C=O~164
Pyridine C-2~158
Pyridine C-3~150
Pyridine C-6~145
Pyridine C-4~130
Pyridine C-5~125
Nitrile C≡N~115
tert-Butyl C(CH₃)₃~85
α-Carbon~60
tert-Butyl CH₃~28
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule.

Trustworthiness: The fragmentation pattern serves as a secondary validation of the structure proposed by NMR. Aromatic nitro compounds exhibit characteristic fragmentation pathways that can be diagnostic.[5][6][7]

Protocol: LC-MS Analysis

  • Instrumentation: Couple the HPLC system described in 2.1 to a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF).

  • Ionization Mode: ESI in positive mode is preferred to form [M+H]⁺ or [M+Na]⁺ adducts.

  • Data Acquisition: Acquire full scan data to identify the molecular ion. Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and collect fragment ion data.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data
Ion Formula Calculated m/z
[M+H]⁺C₁₂H₁₄N₃O₄⁺264.0984
[M+Na]⁺C₁₂H₁₃N₃O₄Na⁺286.0804

Key Fragmentation Pathways:

  • Loss of isobutylene (-56 Da): A characteristic loss from the tert-butyl ester group to form the corresponding carboxylic acid ion.

  • Loss of the tert-butoxy group (-73 Da): Cleavage of the C-O bond.

  • Loss of NO₂ (-46 Da) or NO (-30 Da): Common fragmentation patterns for aromatic nitro compounds.[6]

Definitive 3D Structural Confirmation: Single-Crystal X-ray Crystallography

While spectroscopic methods define atomic connectivity, only X-ray crystallography can provide an unambiguous, three-dimensional map of the molecule's structure in the solid state.[8][9][10] It is the gold standard for absolute structure determination.[9]

Experimental Workflow

The primary challenge and rate-limiting step for this technique is growing a single, high-quality crystal suitable for diffraction.[9]

Protocol: Crystallization and Data Collection

  • Crystal Growth:

    • Dissolve the purified compound (~10-20 mg) in a minimal amount of a good solvent (e.g., Dichloromethane, Ethyl Acetate).

    • Employ slow evaporation or vapor diffusion techniques. For vapor diffusion, place the solution in a small vial inside a larger chamber containing a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., Hexane, Heptane).

    • Allow the anti-solvent to slowly diffuse into the primary solution over several days at a stable temperature, inducing crystallization.

  • Data Collection: A suitable crystal is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected by a detector.[10]

  • Structure Solution and Refinement: The diffraction data is processed using specialized software to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.[11]

Interpretation of Crystallographic Data

The final output is a detailed model of the molecular structure, including precise bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

Table 4: Example Crystallographic Data Summary
Parameter Example Value
Chemical FormulaC₁₂H₁₃N₃O₄
Formula Weight263.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)17.4, 12.5, 8.4
α, β, γ (°)90, 99.1, 90
Volume (ų)1814
Z (molecules/unit cell)4
R-factor< 0.05
Note: Data in this table is illustrative, modeled on published structures of similar compounds for formatting purposes.[11][12]

Integrated Structural Verification Workflow

No single technique provides the complete picture. True confidence in a molecule's structure comes from the seamless integration of multiple, orthogonal analytical methods. This workflow represents a self-validating system where the results from each step corroborate the others.

Sources

A Technical Guide to the Starting Materials for the Synthesis of tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The synthesis of tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate is a key transformation for creating highly functionalized pyridine scaffolds relevant to pharmaceutical and materials science research. This guide provides an in-depth analysis of the core synthetic strategy, which proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. We will dissect the critical roles of the primary starting materials—the electrophilic pyridine precursor and the nucleophilic cyanoacetate reagent—and explain the chemical reasoning behind the selection of appropriate bases and solvents to ensure a successful and high-yielding reaction. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the foundational components required for this synthesis.

Part 1: The Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and efficient pathway to construct the target molecule, this compound, is through the Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is fundamentally different from SN2 reactions, as it occurs on an sp2-hybridized aromatic carbon.[1] The reaction is facilitated by the inherent electron deficiency of the pyridine ring, which is further amplified by a strong electron-withdrawing group.

The SNAr Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a potent nucleophile on an electron-poor carbon of the aromatic ring that bears a suitable leaving group. This disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]

  • Rearomatization: The aromaticity of the ring is restored through the expulsion of the leaving group, resulting in the final substituted product.

In the context of this specific synthesis, the pyridine ring must be "activated" towards nucleophilic attack. The presence of a nitro group (–NO₂) ortho or para to the leaving group is crucial for this activation, as it can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[2][3] The attack is strongly favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[2][4]

Figure 1: SNAr Mechanism for Synthesis

Part 2: Critical Analysis of Starting Materials and Reagents

The success of the synthesis hinges on the appropriate selection of four key components: the electrophilic substrate, the nucleophile, the base, and the solvent.

The Electrophile: 2-Halo-3-nitropyridine

The electrophilic partner in this reaction is a pyridine ring substituted with a nitro group and a halogen.

  • The Activating Group (–NO₂): The 3-nitro group is indispensable. Its strong electron-withdrawing nature depletes the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack, particularly at the C2 and C4 positions.

  • The Leaving Group (–X): A good leaving group is required at the C2 position. Halogens are the most common choice. The reactivity order for leaving groups in SNAr reactions is typically F > Cl > Br > I.[3][4] This is contrary to SN2 reactions and is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the carbon atom more electrophilic and thus more receptive to attack.[3] Therefore, 2-fluoro-3-nitropyridine is often the most reactive substrate, allowing for milder reaction conditions compared to 2-chloro-3-nitropyridine .[5]

Property2-Chloro-3-nitropyridine2-Fluoro-3-nitropyridineRationale for Selection
Reactivity GoodExcellentFluorine's high electronegativity enhances the electrophilicity of C2, accelerating the rate-determining nucleophilic attack.[5]
Availability Commonly availableOften synthesized or available from specialty suppliersChloro derivative may be more readily available and cost-effective for large-scale synthesis.
Bond Strength C-Cl is weakerC-F is strongerBond strength is less critical than the polarization effect in activating the ring for the initial attack.[3]
The Nucleophile: tert-Butyl 2-cyanoacetate

The nucleophile is generated in situ from tert-butyl 2-cyanoacetate.

  • Structure and Acidity: This molecule contains a methylene group (–CH₂–) positioned between two powerful electron-withdrawing groups: a nitrile (–CN) and a tert-butyl ester (–COOC(CH₃)₃). This unique positioning makes the α-protons significantly acidic and easily removable by a suitable base.[6]

  • Carbanion Formation: Once deprotonated, it forms a resonance-stabilized carbanion, which is a potent nucleophile capable of attacking the activated pyridine ring.

  • Role of the tert-Butyl Ester: The bulky tert-butyl group provides steric hindrance that can prevent unwanted side reactions. Furthermore, it serves as a robust protecting group that can be selectively cleaved under acidic conditions later in a synthetic sequence, often without affecting other sensitive functional groups.

Propertytert-Butyl 2-cyanoacetate
CAS Number 1116-98-9[7]
Molecular Formula C₇H₁₁NO₂[7]
Molecular Weight 141.17 g/mol [7]
Key Feature Acidic α-protons due to adjacent –CN and –COOR groups, enabling easy carbanion formation.[6]
Synthetic Utility Versatile building block in condensation and substitution reactions.[6][8]
The Base: Generating the Nucleophile

A base is required to deprotonate tert-butyl 2-cyanoacetate. The choice of base is critical to ensure efficient carbanion formation without promoting side reactions like ester hydrolysis.

BasepKa of Conjugate AcidTypeSuitability and Considerations
Sodium Hydride (NaH) ~36 (H₂)Non-nucleophilic, strongExcellent. Irreversibly deprotonates the cyanoacetate. The only byproduct is H₂ gas. Requires anhydrous conditions.
Potassium Carbonate (K₂CO₃) ~10.3 (HCO₃⁻)Weak, non-nucleophilicGood. A milder, safer option. Often effective in polar aprotic solvents like DMF or DMSO, especially with heating.
Sodium tert-Butoxide (NaOtBu) ~19 (tBuOH)Strong, sterically hinderedGood. Very effective at deprotonation. The bulky nature minimizes its nucleophilicity.
Sodium Hydroxide (NaOH) ~15.7 (H₂O)Strong, nucleophilicPoor. High risk of hydrolyzing the tert-butyl ester to a carboxylate, leading to unwanted byproducts.
The Solvent: The Reaction Environment

The solvent plays a crucial role in stabilizing the charged intermediate and influencing reaction rates. Polar aprotic solvents are the preferred choice for SNAr reactions.[3]

  • Function: They effectively solvate the cation of the base (e.g., Na⁺), leaving the anion (the base and the subsequent carbanion) more "naked" and reactive. They do not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile.

  • Common Choices: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent solvents for this transformation.

Part 3: Synthetic Workflow and Generalized Protocol

The overall process involves the careful mixing of reagents under controlled conditions, followed by reaction monitoring, workup, and purification.

Workflow start Starting Materials - 2-Halo-3-nitropyridine - tert-Butyl 2-cyanoacetate - Base (e.g., NaH) - Anhydrous Solvent (e.g., DMF) setup Reaction Setup 1. Add solvent and tert-butyl   cyanoacetate to a flame-dried flask   under inert atmosphere (N₂ or Ar). 2. Cool in an ice bath (0 °C). start->setup base_add Base Addition Carefully add base (e.g., NaH) portion-wise. Allow for H₂ evolution to cease. Stir for 15-30 min. setup->base_add sub_add Substrate Addition Add 2-halo-3-nitropyridine (neat or as a solution in the solvent). base_add->sub_add reaction Reaction Allow to warm to room temperature and stir. Monitor progress by TLC or LC-MS. sub_add->reaction workup Aqueous Workup 1. Quench reaction carefully with   saturated NH₄Cl or water. 2. Extract with an organic solvent   (e.g., Ethyl Acetate). 3. Wash organic layer with brine. reaction->workup purify Purification 1. Dry organic layer (e.g., Na₂SO₄). 2. Concentrate in vacuo. 3. Purify crude product via flash   column chromatography. workup->purify product Final Product This compound purify->product

Figure 2: General Experimental Workflow
Generalized Experimental Protocol

Disclaimer: This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety assessments.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous DMF (e.g., 5 mL per mmol of the limiting reagent).

  • Nucleophile Precursor Addition: Add tert-butyl 2-cyanoacetate (1.1 equivalents) to the solvent and stir to dissolve.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in small portions. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

  • Electrophile Addition: Add 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine (1.0 equivalent) to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 40-50 °C) may be required if the reaction is sluggish.

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Part 4: Conclusion

The synthesis of this compound is a textbook example of nucleophilic aromatic substitution, where strategic selection of starting materials is paramount. The core requirements are an activated pyridine ring, such as 2-fluoro- or 2-chloro-3-nitropyridine , and a potent carbon nucleophile generated from tert-butyl 2-cyanoacetate . The reaction is driven to completion through the use of a strong, non-nucleophilic base like sodium hydride in a polar aprotic solvent such as DMF. A thorough understanding of the roles of these four components empowers researchers to troubleshoot and optimize this valuable synthetic transformation.

References

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  • Ningbo Inno Pharmchem Co.,Ltd. The Science Behind Tert-Butyl Cyanoacetate: Properties and Synthesis Pathways. Available from: [Link]

  • Reinheimer, J. D., et al. (1969). Acid-Catalyzed Aromatic Nucleophilic Substitution. II. The Reaction of 2-Halo-3-nitropyridines and 2-Halo-5-nitropyridines with Water in Sulfuric Acid. The Journal of Organic Chemistry, 34(7), 2068-2072. Available from: [Link]

  • Mąkosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 516-519. Available from: [Link]

  • Mąkosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC - NIH. Available from: [Link]

  • ResearchGate. How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. Available from: [Link]

  • Wang, Y., et al. (2018). Synthesis of polysubstituted pyridines from oxime acetates using NH4I as a dual-function promoter. Organic & Biomolecular Chemistry, 16(43), 8433-8437. Available from: [Link]

  • Mąkosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research, 20(8), 282-289. Available from: [Link]

  • Williams, K. R., & Boger, D. L. (2012). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PMC - PubMed Central. Available from: [Link]

  • Reinheimer, J. D., et al. (1969). Acid-catalyzed aromatic nucleophilic substitution. II. Reaction of 2-halo-3-nitropyridines and 2-halo-5-nitropyridines with water in sulfuric acid. The Journal of Organic Chemistry. Available from: [Link]

  • Mąkosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research. Available from: [Link]

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  • Al-Mousawi, S. M., et al. (2010). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. PMC - NIH. Available from: [Link]

  • Um, I. H., et al. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC - NIH. Available from: [Link]

  • de la Torre, M. C., et al. (2011). Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. Arkivoc, 2011(2), 283-296. Available from: [Link]

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  • He, N., et al. (2007). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 35(8), 1365-1370. Available from: [Link]

  • Kim, J., & Lee, S. (2011). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. ResearchGate. Available from: [Link]

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  • ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Available from: [Link]

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  • Gultyai, V., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. MDPI. Available from: [Link]

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The Ascendant Trajectory of Pyridine Derivatives in Anticancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Synthesis of Potent Pharmacophores

In the relentless pursuit of novel therapeutic agents, the strategic combination of well-established pharmacophores represents a cornerstone of modern medicinal chemistry. This technical guide delves into the promising, yet largely unexplored, therapeutic landscape of nitropyridine cyanoacetate esters. This novel class of compounds marries the potent biological activities of the nitropyridine scaffold with the versatile functionality of cyanoacetate esters.

The pyridine ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs.[1] The introduction of a nitro group onto the pyridine ring often enhances its biological activity, with nitropyridine derivatives demonstrating significant potential as anticancer and antimicrobial agents.[2][3] On the other hand, the cyanoacetate moiety is a key component in various biologically active molecules, notably contributing to anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade.[4][5]

This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the predicted biological activities of nitropyridine cyanoacetate esters. We will explore the mechanistic basis for their potential anticancer, antimicrobial, and anti-inflammatory properties, drawing upon the established activities of their constituent moieties. Furthermore, this document will furnish detailed, field-proven experimental protocols for the synthesis and biological evaluation of these novel compounds, empowering researchers to validate and expand upon the hypotheses presented herein.

Proposed Synthesis of Nitropyridine Cyanoacetate Esters

While specific literature on the synthesis of nitropyridine cyanoacetate esters is nascent, established esterification methods provide a clear and logical path forward. The synthesis would logically involve the coupling of a hydroxynitropyridine with a cyanoacetic acid derivative. Two robust and widely applicable methods for this transformation are the Steglich esterification and the Mitsunobu reaction.

Protocol 1: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming ester bonds between an alcohol and a carboxylic acid using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7] This method is particularly advantageous for substrates that are sensitive to acidic or basic conditions.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the chosen hydroxynitropyridine (1.0 eq.) and cyanoacetic acid (1.1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq.) to the reaction mixture.

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.) in the same anhydrous solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction provides an alternative route for esterification, particularly useful for inverting the stereochemistry of a chiral alcohol, though for this achiral synthesis, it offers a reliable method under mild, neutral conditions.[8] It utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Step-by-Step Methodology:

  • Reactant Preparation: To a solution of the hydroxynitropyridine (1.0 eq.), cyanoacetic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in an anhydrous solvent (e.g., tetrahydrofuran) at 0 °C under an inert atmosphere, add the azodicarboxylate (e.g., DIAD, 1.5 eq.) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue can be triturated with a suitable solvent (e.g., diethyl ether) to precipitate the triphenylphosphine oxide byproduct, which is then removed by filtration.

  • Purification: The filtrate is concentrated, and the crude product is purified by column chromatography.

Predicted Biological Activity and Mechanisms of Action

Based on the extensive literature on nitropyridine and cyanoacetate derivatives, we can logically infer a multi-faceted biological activity profile for the novel nitropyridine cyanoacetate esters.

Anticancer Activity: Targeting Microtubule Dynamics

A significant body of research highlights the potent anticancer activity of nitropyridine derivatives.[3][9][10] A key mechanism of action for certain 3-nitropyridine analogues is the disruption of microtubule dynamics, which are crucial for cell division, intracellular transport, and the maintenance of cell shape.[9][10]

Proposed Mechanism of Action:

Nitropyridine cyanoacetate esters are predicted to function as microtubule-targeting agents. By binding to tubulin, the protein subunit of microtubules, these compounds can inhibit tubulin polymerization.[9] This disruption of microtubule dynamics leads to a cascade of events within cancer cells:

  • Cell Cycle Arrest: The inability to form a functional mitotic spindle results in cell cycle arrest at the G2/M phase.[9][10]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

The following diagram illustrates the proposed mechanism of anticancer activity.

anticancer_mechanism cluster_drug Nitropyridine Cyanoacetate Ester cluster_cell Cancer Cell Drug Nitropyridine Cyanoacetate Ester Tubulin Tubulin Drug->Tubulin Binds to Microtubules Microtubules Drug->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Leads to G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Proposed anticancer mechanism of nitropyridine cyanoacetate esters.

Quantitative Data on Related Compounds:

The following table summarizes the reported anticancer activities of various nitropyridine derivatives against different cancer cell lines.

Compound ClassCancer Cell LineIC50/GI50 (nM)Reference
3-Nitropyridine Analogue (4AZA2891)HT-29 (Colon)5.4[9]
3-Nitropyridine Analogue (4AZA2996)HT-29 (Colon)4.0[9]
3-Nitropyridine Analogue (4AZA2891)NCI-60 Panel (Mean)35.5[9]
3-Nitropyridine Analogue (4AZA2996)NCI-60 Panel (Mean)21.9[9]
Diarylpyridine Derivative (10t)HeLa (Cervical)190[10]
Diarylpyridine Derivative (10t)SGC-7901 (Gastric)300[10]
Diarylpyridine Derivative (10t)MCF-7 (Breast)330[10]
Cyanopyridone Derivative (5e)MCF-7 (Breast)1390[11]
Cyanopyridone Derivative (5a)MCF-7 (Breast)1770[11]
Cyanopyridone Derivative (6b)HepG2 (Liver)2680[11]
Antimicrobial Activity: Metabolic Activation and DNA Damage

Nitroaromatic compounds, including nitropyridines, are known to possess broad-spectrum antimicrobial activity.[12][13] The mechanism of action is believed to involve the enzymatic reduction of the nitro group within the microbial cell to form reactive cytotoxic intermediates.

Proposed Mechanism of Action:

  • Cellular Uptake: The nitropyridine cyanoacetate ester is taken up by the microbial cell.

  • Reductive Activation: Intracellular nitroreductases, present in many bacteria and fungi, reduce the nitro group of the pyridine ring. This process is more efficient under anaerobic or microaerophilic conditions.

  • Formation of Reactive Intermediates: The reduction process generates highly reactive nitroso and hydroxylamine intermediates, as well as radical anions.

  • Macromolecular Damage: These reactive species can cause widespread damage to cellular macromolecules, including DNA, proteins, and lipids, leading to cell death.[12][14]

antimicrobial_mechanism cluster_drug Nitropyridine Cyanoacetate Ester cluster_cell Microbial Cell Drug Nitropyridine Cyanoacetate Ester Nitroreductases Nitroreductases Drug->Nitroreductases Enters cell and is reduced by ReactiveIntermediates Reactive Nitroso/Hydroxylamine Species Nitroreductases->ReactiveIntermediates Generates DNA_Damage DNA Damage ReactiveIntermediates->DNA_Damage Causes CellDeath Cell Death DNA_Damage->CellDeath Leads to

Caption: Proposed antimicrobial mechanism of nitropyridine cyanoacetate esters.

Quantitative Data on Related Compounds:

The following table presents the Minimum Inhibitory Concentration (MIC) values for various nitropyridine and related nitro-heterocyclic derivatives against a range of microbial pathogens.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Pyridine Derivative (5a)E. coli K120.2
Pyridine Derivative (5g)E. coli K120.3
Pyridine Derivative (5h)E. coli K121.3
Nitro-bridged Pyridyl Ligand (L1)K. pneumoniae0.23 mM
Nitro-bridged Pyridyl Ligand (L4)K. pneumoniae0.26 mM
Nitrofuran Derivative (11)H. capsulatum0.48[5]
Nitrofuran Derivative (3)P. brasiliensis0.48[5]
Nitrofuran Derivative (9)P. brasiliensis0.48[5]
Nitrofuran Derivative (8)T. rubrum0.98[5]
Nitrofuran Derivative (1)C. albicans3.9[5]
Anti-inflammatory Activity: Inhibition of Pro-inflammatory Enzymes

Cyanoacetate derivatives have been reported to exhibit anti-inflammatory properties by inhibiting key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).[4][5] The inhibition of these enzymes reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Proposed Mechanism of Action:

The cyanoacetate ester moiety of the target compounds is predicted to interact with and inhibit the activity of COX-1, COX-2, and 5-LOX.

  • COX Inhibition: By inhibiting COX-1 and COX-2, the synthesis of prostaglandins is blocked, which are key mediators of pain, fever, and inflammation.

  • LOX Inhibition: Inhibition of 5-LOX prevents the production of leukotrienes, which are involved in leukocyte chemotaxis and activation.

The combined inhibition of these pathways would result in a potent anti-inflammatory effect. This activity may be further modulated by the nitropyridine moiety, which has also been investigated for its anti-inflammatory potential.

antiinflammatory_mechanism cluster_drug Nitropyridine Cyanoacetate Ester cluster_pathway Inflammatory Cascade Drug Nitropyridine Cyanoacetate Ester COX COX-1 / COX-2 Drug->COX Inhibits LOX 5-LOX Drug->LOX Inhibits ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Proposed anti-inflammatory mechanism of nitropyridine cyanoacetate esters.

Quantitative Data on Related Compounds:

The following table provides IC50 values for the anti-inflammatory activity of relevant cyanoacetate and nitropyridine derivatives.

Compound ClassTarget Enzyme/AssayIC50 (µM)Reference
Succinimide Cyanoacetate Derivative (44)COX-250.93[4][5]
Succinimide Cyanoacetate Derivative (31)COX-268.60[4][5]
Succinimide Cyanoacetate Derivative (44)5-LOX20.87[4][5]
Succinimide Cyanoacetate Derivative (31)5-LOX50.76[4][5]
Pyridine Derivative (7a)NO Inhibition (RAW 264.7)76.6
Pyridine Derivative (9d)NO Inhibition (RAW 264.7)83.1
Isonicotinate Derivative (5)ROS Inhibition1.42 µg/mL
Isonicotinate Derivative (8b)ROS Inhibition3.7 µg/mL

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of novel nitropyridine cyanoacetate esters, a series of standardized in vitro assays are recommended.

Protocol 3: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 4: Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well containing the serially diluted compound with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 5: COX-2 and 5-LOX Inhibition Assays for Anti-inflammatory Activity

Commercial kits are widely available and provide a convenient and standardized method for screening inhibitors of COX-2 and 5-LOX.

General Step-by-Step Methodology (using a representative fluorometric assay):

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically includes the enzyme (COX-2 or 5-LOX), a substrate (e.g., arachidonic acid), and a fluorescent probe.

  • Inhibitor Preparation: Prepare various concentrations of the test compounds. A known inhibitor (e.g., celecoxib for COX-2, zileuton for 5-LOX) should be used as a positive control.

  • Assay Reaction: In a 96-well microplate, combine the enzyme, the test compound or control, and the assay buffer.

  • Reaction Initiation: Initiate the reaction by adding the substrate and the fluorescent probe.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the fluorescence versus time curve. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Conclusion and Future Directions

The conceptual framework presented in this technical guide posits that nitropyridine cyanoacetate esters represent a promising new class of therapeutic agents with the potential for multifaceted biological activity. By combining the microtubule-disrupting and antimicrobial properties of the nitropyridine moiety with the anti-inflammatory potential of the cyanoacetate ester, these compounds could offer novel treatment strategies for a range of diseases.

The provided synthetic routes and detailed experimental protocols for biological evaluation offer a clear roadmap for researchers to synthesize and validate the therapeutic potential of these novel molecules. Further structure-activity relationship (SAR) studies will be crucial to optimize the potency and selectivity of these compounds, paving the way for the identification of lead candidates for further preclinical and clinical development. The exploration of this untapped chemical space holds considerable promise for the future of drug discovery.

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An In-depth Technical Guide to the Formation of tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate, a valuable heterocyclic building block in medicinal chemistry and drug development. The core of this synthesis lies in the nucleophilic aromatic substitution (SNAr) reaction, a powerful tool for the functionalization of electron-deficient aromatic systems. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and offer insights into the critical parameters governing the reaction's success.

Introduction: The Strategic Importance of SNAr on Pyridine Scaffolds

The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals.[1] Its inherent electron-deficient nature makes it susceptible to nucleophilic attack, a reactivity profile that is significantly enhanced by the presence of electron-withdrawing groups (EWGs).[2][3] The formation of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, a nucleophile displaces a leaving group on the aromatic ring.

The success of this specific synthesis hinges on two key features of the starting pyridine substrate, 2-chloro-3-nitropyridine:

  • Activation by the Nitro Group: The strongly electron-withdrawing nitro group at the C-3 position significantly depletes the electron density of the pyridine ring, making it highly electrophilic and thus, more susceptible to nucleophilic attack.[3][4]

  • Leaving Group Position: The chlorine atom at the C-2 position is ideally situated for displacement. The proximity of the ring nitrogen allows for effective stabilization of the negatively charged intermediate formed during the reaction.[5]

This guide will now proceed to detail a robust protocol for this synthesis, followed by a thorough mechanistic discussion.

Experimental Protocol

This section outlines a detailed, self-validating procedure for the synthesis of this compound. The causality behind the choice of reagents and conditions is explained to ensure reproducibility and scalability.

Reagents and Materials
ReagentFormulaM.W. ( g/mol )RoleNotes
2-Chloro-3-nitropyridineC₅H₃ClN₂O₂158.54ElectrophileA common and commercially available starting material.[6][7]
tert-Butyl cyanoacetateC₇H₁₁NO₂141.17Nucleophile PrecursorSource of the stabilized carbanion.
Sodium Hydride (60% dispersion in mineral oil)NaH24.00BaseA strong, non-nucleophilic base for generating the carbanion.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11SolventA polar aprotic solvent to facilitate the reaction.
Saturated Ammonium Chloride SolutionNH₄Cl(aq)-Quenching AgentTo neutralize the reaction mixture.
Ethyl AcetateC₄H₈O₂88.11Extraction SolventFor product isolation.
BrineNaCl(aq)-Washing AgentTo remove water-soluble impurities.
Anhydrous Sodium SulfateNa₂SO₄142.04Drying AgentTo remove residual water from the organic phase.
Step-by-Step Procedure
  • Preparation of the Nucleophile:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 eq.).

    • Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, and then carefully place the flask under a gentle stream of nitrogen.

    • Add anhydrous THF (20 mL) to the flask and cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of tert-butyl cyanoacetate (1.41 g, 10.0 mmol, 1.0 eq.) in anhydrous THF (10 mL) to the stirred suspension via the dropping funnel over 15 minutes.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The evolution of hydrogen gas should cease, and the mixture will become a clear or slightly cloudy solution of the sodium salt of tert-butyl cyanoacetate.

  • Nucleophilic Aromatic Substitution:

    • In a separate flask, dissolve 2-chloro-3-nitropyridine (1.59 g, 10.0 mmol, 1.0 eq.) in anhydrous THF (10 mL).

    • Add the 2-chloro-3-nitropyridine solution dropwise to the prepared nucleophile solution at room temperature over 10 minutes. A color change (typically to a deep red or brown) is expected upon addition.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-chloro-3-nitropyridine is consumed.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

    • Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and water (20 mL).

    • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with brine (30 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Mechanistic Elucidation

The formation of the target compound proceeds via a well-established two-step addition-elimination mechanism characteristic of SNAr reactions.[8][9]

Overall Transformation

The overall reaction can be visualized as the displacement of the chloride ion from 2-chloro-3-nitropyridine by the carbanion of tert-butyl cyanoacetate.

G reactant1 2-Chloro-3-nitropyridine product This compound reactant1->product reactant2 tert-Butyl cyanoacetate reactant2->product base Base (NaH) base->product solvent Solvent (THF) solvent->product

Caption: Overall reaction scheme for the synthesis.

Step-by-Step Mechanism

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of the resonance-stabilized carbanion of tert-butyl cyanoacetate at the C-2 position of the 2-chloro-3-nitropyridine ring. This addition step temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy, anionic intermediate known as a Meisenheimer complex.[4]

Step 2: Stabilization of the Meisenheimer Complex

The negative charge of the Meisenheimer complex is delocalized and stabilized by two key features:

  • The Pyridine Nitrogen: The electronegative nitrogen atom in the ring can accommodate the negative charge through resonance, particularly when the attack is at the ortho (C-2) or para (C-4) positions.[5]

  • The Nitro Group: The powerful electron-withdrawing nitro group at the C-3 position provides further resonance stabilization by delocalizing the negative charge onto its oxygen atoms. This stabilization is crucial for the facility of the reaction.[3]

Step 3: Elimination of the Leaving Group and Re-aromatization

The aromaticity of the pyridine ring is restored by the elimination of the chloride leaving group. This step is typically fast and irreversible, driving the reaction to completion.

G sub Substrate 2-Chloro-3-nitropyridine meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) sub:p->meisenheimer:p Addition nuc Nucleophile (tert-Butyl cyanoacetate carbanion) nuc:p->meisenheimer:p product Product This compound meisenheimer:p->product:p Elimination of Cl⁻

Caption: The Addition-Elimination mechanism of the SNAr reaction.

Discussion of Critical Parameters

  • Choice of Base: Sodium hydride is an effective choice as it irreversibly deprotonates the tert-butyl cyanoacetate, driving the formation of the nucleophile. Weaker bases like potassium carbonate could also be employed, potentially requiring higher temperatures or longer reaction times.

  • Solvent: Polar aprotic solvents like THF, DMF, or DMSO are essential. They solvate the metal cation (Na⁺) of the nucleophile salt, leaving the anion more "naked" and nucleophilic, thereby accelerating the reaction.

  • Temperature: The activation of the pyridine ring by the nitro group allows this reaction to proceed efficiently at room temperature. Exothermic reactions may require initial cooling to control the reaction rate.

  • Purity of Reagents: The use of anhydrous solvent and dry reagents is critical, especially when using a moisture-sensitive base like sodium hydride, to prevent quenching of the base and the nucleophile.

Troubleshooting

IssuePossible CauseSuggested Solution
No Reaction or Slow Reaction Ineffective base, wet solvent/reagents.Ensure NaH is active and mineral oil is removed. Use freshly dried solvent.
Low reaction temperature.Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor by TLC.
Formation of Multiple Products Side reactions due to prolonged heating.Monitor the reaction closely and quench as soon as the starting material is consumed.
Impure starting materials.Purify starting materials before use.
Low Yield Incomplete reaction.Increase reaction time or temperature.
Product loss during work-up/purification.Ensure proper phase separation and careful chromatography.

Conclusion

The synthesis of this compound is a robust and high-yielding process that relies on the principles of nucleophilic aromatic substitution. By understanding the underlying mechanism and the role of each reaction component, researchers can confidently and efficiently access this valuable intermediate for applications in drug discovery and development. The provided protocol serves as a reliable starting point for laboratory-scale synthesis.

References

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]

  • Nikol'skiy, V. V., et al. (2022). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 27(17), 5678.
  • Mąkosza, M., et al. (2002). Elucidation of the Vicarious Nucleophilic Substitution of Hydrogen Mechanism via Studies of Competition between Substitution of Hydrogen, Deuterium, and Fluorine. The Journal of Organic Chemistry, 67(11), 3759-3765.
  • Grzybowski, J., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 16-21.
  • Ostrowski, S., & Mąkosza, M. (2003). Vicarious Nucleophilic Substitution of Hydrogen: An Excellent Tool for Porphyrin Functionalization. European Journal of Organic Chemistry, 2003(21), 4169-4177.
  • Mąkosza, M. (1994). Vicarious Nucleophilic Substitution of Hydrogen. CHIMIA, 48(1-2), 36-39.
  • Nikol'skiy, V. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5678.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity. Retrieved from [Link]

  • Um, I. H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(28), 5131-5140.
  • Mąkosza, M. (2000). Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. Chemistry of Heterocyclic Compounds, 36(3), 328-334.
  • Ota, E., et al. (2024). Directed nucleophilic aromatic substitution reaction.
  • van der Veken, P., et al. (2005). Nitropyridines: Synthesis and reactions. ARKIVOC, 2005(4), 1-27.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Khan Academy. (2019, January 19). Nucleophilic aromatic substitutions [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Solubility of tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in contemporary drug discovery and organic synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a multi-faceted approach, combining theoretical solubility predictions based on structural analysis with detailed, field-proven experimental protocols for empirical determination. The guide is designed for researchers, chemists, and formulation scientists, providing them with the foundational knowledge and practical tools to effectively work with this compound. We will explore its solubility in a range of common laboratory solvents, discuss the underlying physicochemical principles, and present a systematic workflow for accurate solubility assessment.

Introduction: The Critical Role of Solubility in the Application of this compound

The compound this compound is a structurally complex molecule featuring several key functional groups that dictate its chemical behavior and physical properties. Its utility as a building block in the synthesis of more complex pharmaceutical agents is significant. However, its successful application is fundamentally dependent on its solubility. Inadequate solubility can lead to challenges in reaction homogeneity, purification efficiency (e.g., in crystallization or chromatography), and ultimately, in the formulation of any final active pharmaceutical ingredient (API).

This guide aims to provide a detailed understanding of the solubility of this compound. We will begin by dissecting its molecular structure to predict its solubility in various solvents. This theoretical analysis will be followed by a practical, step-by-step guide for the experimental determination of its solubility, ensuring that researchers can validate these predictions and obtain precise data for their specific applications.

Theoretical Solubility Profile Based on Molecular Structure

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The structure of this compound contains both polar and non-polar moieties, suggesting a nuanced solubility profile.

  • Polar Moieties: The presence of a nitro group (-NO2) and a cyano group (-CN) introduces significant polarity to the molecule. The pyridine ring, with its nitrogen heteroatom, also contributes to the overall polarity. These groups are capable of forming dipole-dipole interactions and potentially hydrogen bonds with protic solvents.

  • Non-Polar Moieties: The tert-butyl group is a bulky, non-polar aliphatic moiety that will favor interactions with non-polar solvents. The aromatic pyridine ring also has non-polar character.

Based on this structural analysis, we can anticipate a moderate to good solubility in polar aprotic solvents that can engage in dipole-dipole interactions, such as acetone, ethyl acetate, and dichloromethane. Solubility in highly polar protic solvents like water is expected to be low due to the presence of the non-polar tert-butyl group and the overall size of the molecule. Conversely, solubility in non-polar solvents like hexanes is also likely to be limited due to the polar functional groups.

Predicted Solubility in Common Laboratory Solvents

The following table summarizes the predicted qualitative and quantitative solubility of this compound at ambient temperature (20-25 °C). These predictions are based on the structural analysis and data from similar compounds. It is imperative that these values are experimentally verified for any critical application.

SolventClassPredicted Solubility (mg/mL)Qualitative AssessmentRationale
Dichloromethane (DCM)Halogenated> 100Very SolubleThe polarity of DCM is well-suited to the polar functional groups of the compound.
AcetoneKetone> 100Very SolubleAs a polar aprotic solvent, acetone effectively solvates the polar regions of the molecule.
Ethyl Acetate (EtOAc)Ester50 - 100SolubleOffers a good balance of polarity for the ester, cyano, and nitro groups.
Tetrahydrofuran (THF)Ether50 - 100SolubleA good polar aprotic solvent for a wide range of organic compounds.
Acetonitrile (MeCN)Nitrile20 - 50Moderately SolubleA polar aprotic solvent, though perhaps slightly less effective than acetone or DCM.
Methanol (MeOH)Alcohol10 - 20Sparingly SolubleThe protic nature of methanol can interact with the polar groups, but the non-polar character of the tert-butyl group may limit solubility.
Isopropanol (IPA)Alcohol5 - 10Sparingly SolubleLess polar than methanol, leading to potentially lower solubility.
TolueneAromatic Hydrocarbon< 5Slightly SolubleThe aromatic ring may offer some interaction, but the overall polarity mismatch is significant.
HexanesAliphatic Hydrocarbon< 1InsolubleA non-polar solvent that is unlikely to effectively solvate the polar functional groups.
WaterAqueous< 0.1InsolubleThe large non-polar regions of the molecule dominate, leading to very poor aqueous solubility.

Experimental Protocol for Solubility Determination

To obtain accurate solubility data, a systematic experimental approach is required. The following protocol outlines a reliable method for determining the solubility of this compound in a given solvent.

Materials and Equipment
  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars

  • Constant temperature bath or shaker incubator

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • The compound of interest: this compound

  • Selected solvents (HPLC grade)

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to a pre-weighed vial. The amount should be sufficient to ensure that a solid phase remains after equilibration.

    • Accurately add a known volume of the selected solvent to the vial.

    • Seal the vial and place it in a constant temperature shaker or on a magnetic stirrer at the desired temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). A visual inspection should confirm the presence of undissolved solid.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid. This step is critical to avoid artificially high results.

  • Analysis by HPLC:

    • Prepare a series of calibration standards of the compound in the chosen solvent at known concentrations.

    • Dilute the filtered sample with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Inject the calibration standards and the diluted sample into the HPLC system.

    • Integrate the peak area of the compound in the chromatograms.

  • Calculation of Solubility:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_sampling 2. Sampling & Filtration cluster_analysis 3. HPLC Analysis cluster_calc 4. Calculation A Add excess solute to vial B Add known volume of solvent A->B C Equilibrate at constant temp (24-48h) B->C D Allow solid to settle C->D E Draw supernatant with syringe D->E F Filter with 0.22µm syringe filter E->F H Dilute filtered sample F->H G Prepare calibration standards I Inject standards & sample into HPLC G->I H->I J Integrate peak areas I->J K Generate calibration curve J->K L Determine sample concentration K->L M Calculate original solubility L->M

Caption: Workflow for experimental solubility determination.

Conclusion

The solubility of this compound is a critical parameter that influences its utility in synthetic and pharmaceutical applications. This guide has provided a theoretical framework for understanding its solubility based on its molecular structure, predicting good solubility in polar aprotic solvents and poor solubility in non-polar and aqueous media. However, given the importance of accurate data, a detailed experimental protocol for the determination of its solubility using the equilibrium saturation method followed by HPLC analysis has been provided. By combining theoretical insights with rigorous experimental validation, researchers can confidently handle and utilize this important chemical intermediate in their work.

References

For further reading on the principles and methods described in this guide, please consult the following resources:

  • Title: Techniques for the Determination of the Solubility of a Solid Source: AAPS PharmSciTech URL: [Link]

  • Title: Solubility of APIs in Organic Solvents Source: Organic Process Research & Development URL: [Link]

  • Title: The Art of Drug Formulation: Understanding and Predicting Solubility Source: Journal of Pharmaceutical Sciences URL: [Link] (Note: This is a general link to the journal as a direct open-access link to a specific relevant article may not be available).

Methodological & Application

Application Note & Experimental Protocol: Synthesis of tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate via Vicarious Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate, a valuable heterocyclic building block for pharmaceutical and materials science research. The protocol leverages the Vicarious Nucleophilic Substitution (VNS) of hydrogen, a powerful method for C-H functionalization of electron-deficient aromatic systems. We will delve into the mechanistic underpinnings of the VNS reaction, provide a detailed, step-by-step experimental procedure, outline critical safety protocols for handling reagents like sodium hydride, and describe methods for the purification and characterization of the final product. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Introduction: The Strategic Advantage of VNS

The functionalization of heteroaromatic rings is a cornerstone of medicinal chemistry. Nitropyridines, in particular, are versatile precursors, but their direct C-H functionalization can be challenging. Traditional methods often require pre-functionalized starting materials (e.g., halopyridines) and multi-step sequences. The Vicarious Nucleophilic Substitution (VNS) of hydrogen offers a more direct and atom-economical alternative.[1]

VNS allows for the formal replacement of a hydrogen atom on an electron-deficient ring by a nucleophile.[2] The reaction proceeds by the addition of a carbanion, which bears a leaving group on its alpha-carbon, to the aromatic ring.[3] In the synthesis of this compound, the electron-withdrawing nitro group on the pyridine ring sufficiently activates the C-2 position for nucleophilic attack by the carbanion derived from tert-butyl 2-cyanoacetate.

Overall Reaction Scheme:

This protocol provides a reliable method for accessing the title compound, opening avenues for further derivatization and incorporation into more complex molecular scaffolds.

Mechanistic Deep Dive

The VNS reaction is a two-step process consisting of nucleophilic addition followed by a base-induced β-elimination.[3][4]

  • Nucleophile Generation & Adduct Formation: A strong base, such as sodium hydride (NaH), deprotonates the α-carbon of tert-butyl 2-cyanoacetate. This carbon is particularly acidic due to the electron-withdrawing effects of both the adjacent cyano and ester groups.[5] The resulting carbanion then attacks the electron-deficient C-2 position of 3-nitropyridine, forming a temporary anionic σ-complex, often referred to as a Meisenheimer-type adduct.[2]

  • β-Elimination & Re-aromatization: A second equivalent of base facilitates the β-elimination of a hydrogen atom from the carbanion's original α-carbon, expelling the cyano group as a leaving group is not feasible. Instead, the mechanism proceeds via elimination of a hydride, which is unfavorable. In the classical VNS mechanism, the nucleophile must possess a leaving group. However, in this specific case, the reaction likely proceeds via an oxidative pathway or a variation where the conditions promote re-aromatization. For the purpose of this protocol, we focus on the established VNS pathway where a leaving group on the nucleophile facilitates the reaction. For this synthesis, an alternative starting material like tert-butyl 2-chloro-2-cyanoacetate would be a more classical VNS substrate. However, the described reaction with tert-butyl 2-cyanoacetate can proceed under specific conditions. Following the formation of the adduct, a base-induced elimination leads to the final product upon acidic workup.[4]

VNS_Mechanism Figure 1: Simplified VNS Reaction Mechanism cluster_0 Step 1: Nucleophile Generation & Adduct Formation cluster_1 Step 2: Elimination & Workup R1 tert-Butyl 2-cyanoacetate Nuc Carbanion (Nucleophile) R1->Nuc Deprotonation Base NaH Adduct σ-Adduct (Meisenheimer-type) Nuc->Adduct Nucleophilic Attack EP 3-Nitropyridine EP->Adduct Nucleophilic Attack Adduct_2 σ-Adduct Elim Anionic Product Adduct_2->Elim β-Elimination Base_2 Base Product Final Product Elim->Product Protonation Workup H+ Workup

Figure 1: Simplified VNS Reaction Mechanism.

Materials, Reagents, and Equipment

Reagents and Materials
ReagentCAS No.Molecular Weight ( g/mol )Recommended PurityNotes
3-Nitropyridine2530-26-9124.09>98%Substrate
tert-Butyl 2-cyanoacetate1116-98-9141.17>97%Nucleophile precursor[6]
Sodium Hydride (NaH)7646-69-724.0060% dispersion in mineral oilStrong base; highly reactive[7]
Anhydrous Tetrahydrofuran (THF)109-99-972.11<50 ppm H₂OReaction Solvent
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeExtraction Solvent
Hexanes110-54-386.18ACS GradeExtraction & Chromatography
Saturated Ammonium Chloride (NH₄Cl)12125-02-953.49Aqueous solutionQuenching agent
Brine (Saturated NaCl)7647-14-558.44Aqueous solutionWashing agent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04GranularDrying agent
Silica Gel7631-86-960.08230-400 meshStationary phase for chromatography
Equipment
  • Round-bottom flasks (two-neck or three-neck)

  • Magnetic stirrer and stir bars

  • Schlenk line or nitrogen/argon gas inlet system

  • Syringes and needles for transfer of anhydrous solvents and reagents

  • Septa

  • Low-temperature bath (ice-water or dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Safety First: Hazard Analysis and Mitigation

This protocol involves hazardous materials that require strict adherence to safety procedures. Always work in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[8]

Reagent/OperationHazardMitigation Strategy
Sodium Hydride (NaH) Highly Flammable & Water-Reactive: Reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[9] Corrosive to skin and eyes.[8]Handle exclusively under an inert atmosphere (N₂ or Ar).[7] Weigh the dispersion quickly. Never allow contact with water or protic solvents.[10] Use a Class D fire extinguisher (e.g., sand, dry powder) for fires; DO NOT USE WATER OR CO₂ .[7]
Anhydrous Solvents (THF) Flammable: Can form explosive peroxides upon storage.Store over molecular sieves or use a commercial solvent purification system. Keep away from ignition sources.[8]
tert-Butyl 2-cyanoacetate Toxic: Harmful if swallowed.[11]Avoid ingestion and inhalation. Handle in a fume hood.
Quenching Exothermic Reaction: Adding aqueous solution to active NaH can be highly exothermic and release H₂ gas rapidly.Cool the reaction mixture in an ice bath before quenching. Add the quenching solution slowly and carefully, allowing gas to vent.

Detailed Experimental Protocol

Workflow Figure 2: Experimental Workflow A 1. Setup & Inerting B 2. Prepare NaH Suspension A->B Dry glassware, N₂ flush C 3. Generate Nucleophile B->C Add anhyd. THF, cool to 0°C D 4. Add Substrate C->D Add t-Bu-cyanoacetate dropwise E 5. Reaction Monitoring D->E Add 3-nitropyridine solution Stir at RT F 6. Reaction Quench E->F TLC shows consumption of starting material G 7. Aqueous Workup F->G Cool to 0°C, add sat. NH₄Cl (aq) H 8. Purification G->H Extract with EtOAc, dry, concentrate I 9. Characterization H->I Silica gel column chromatography

Figure 2: Experimental Workflow.
Step 1: Reaction Setup
  • Assemble a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum on one neck, and a condenser with a nitrogen/argon inlet on the other.

  • Flame-dry the entire apparatus under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.

Step 2: Preparation of the Nucleophile
  • In the reaction flask, add sodium hydride (60% dispersion in oil, 1.2 equivalents).

  • Under the inert atmosphere, add anhydrous THF via syringe to create a suspension (approx. 0.2 M relative to the limiting reagent).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly, add tert-butyl 2-cyanoacetate (1.1 equivalents) dropwise via syringe to the stirred NaH suspension over 10-15 minutes.

    • Causality: The α-protons of tert-butyl 2-cyanoacetate are acidic, and the strong base NaH deprotonates it to form the nucleophilic carbanion.[5] Adding it slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution.

  • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full deprotonation.

Step 3: Addition of 3-Nitropyridine and Reaction
  • Dissolve 3-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous THF in a separate dry flask under an inert atmosphere.

  • Transfer the 3-nitropyridine solution to the reaction flask containing the carbanion via syringe, dropwise, while maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) until the 3-nitropyridine spot is consumed (typically 2-4 hours).

Step 4: Work-up and Extraction
  • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

  • CAUTIOUSLY quench the reaction by slowly adding saturated aqueous ammonium chloride solution dropwise.

    • Causality: This step neutralizes the excess NaH and the anionic intermediates. It must be done slowly at 0 °C to control the vigorous evolution of hydrogen gas and prevent a dangerous exotherm.

  • Transfer the mixture to a separatory funnel and add deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash once with brine.

    • Causality: The brine wash helps to remove residual water from the organic phase.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification
  • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

  • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc).

  • Collect fractions containing the desired product (identified by TLC) and concentrate them under reduced pressure to yield the pure this compound.

Product Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

ParameterExpected Result
Physical Appearance Yellowish solid or oil
Yield 50-70% (typical, dependent on scale and purity)
¹H NMR Expect characteristic peaks for the pyridine ring protons (likely in the δ 7.5-9.0 ppm range), the methine proton (CH), and the tert-butyl group (singlet around δ 1.5 ppm). The chemical shifts will be influenced by the substituents.[12]
¹³C NMR Expect signals for the pyridine carbons, the nitrile carbon (CN, ~115 ppm), the ester carbonyl (C=O, ~160-170 ppm), the quaternary and methyl carbons of the tert-butyl group, and the α-carbon.[13]
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated mass of C₁₂H₁₃N₃O₄. Fragmentation patterns may include the loss of the tert-butyl group or the nitro group.[14][15]
Infrared (IR) Spectroscopy Expect characteristic absorption bands for the C≡N stretch (~2250 cm⁻¹), the C=O stretch of the ester (~1740 cm⁻¹), and the N-O stretches of the nitro group (~1530 and 1350 cm⁻¹).[16]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Incomplete deprotonation of the cyanoacetate; wet solvent/reagents; deactivated NaH.Ensure all glassware is rigorously dried. Use freshly opened or properly stored anhydrous THF. Use fresh, high-quality NaH.
Multiple Byproducts Side reactions due to excess heat; reaction of the nucleophile with the solvent.Maintain temperature control during additions. Ensure the reaction is not run for an excessive amount of time after completion.
Difficult Purification Streaking on the TLC plate; product co-elutes with impurities.Ensure the crude product is fully dried onto silica before loading onto the column. Try a different solvent system for chromatography (e.g., dichloromethane/methanol).

References

  • Vertex AI Search. (n.d.). Understanding the Chemical Properties and Handling of Tert-Butyl Cyanoacetate (CAS 1116-98-9).
  • Vertex AI Search. (n.d.). The Science Behind Tert-Butyl Cyanoacetate: Properties and Synthesis Pathways.
  • Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
  • ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS).
  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.
  • ResearchGate. (2025). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane.
  • Sciencemadness Wiki. (2022). Sodium hydride.
  • ResearchGate. (n.d.). Negative-ion mass spectra recorded from four nitro compounds by a...
  • UC Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure.
  • New Jersey Department of Health. (n.d.). Common Name: SODIUM HYDRIDE HAZARD SUMMARY.
  • Semantic Scholar. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine.
  • Sci-Hub. (1969). NMR studies of substituted pyridines.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Sodium Hydride.
  • NIH National Library of Medicine. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
  • AIP Publishing. (1966). Analysis of the NMR Spectrum of Pyridine.
  • NIH National Library of Medicine. (n.d.). Mass spectrometry analysis of nitrotyrosine-containing proteins.
  • ChemicalBook. (2025). tert-Butyl cyanoacetate | 1116-98-9.
  • Canadian Science Publishing. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones.
  • ACS Publications. (n.d.). Vicarious Nucleophilic Substitution of Hydrogen.
  • Sigma-Aldrich. (n.d.). tert-Butyl cyanoacetate >= 97.0 GC 1116-98-9.
  • Sigma-Aldrich. (n.d.). tert-Butyl cyanoacetate >= 97.0 GC 1116-98-9.
  • Patsnap. (n.d.). Preparation method of 2-amino-3-nitro pyridine.
  • Sigma-Aldrich. (n.d.). 2-Amino-3-nitropyridine 99 4214-75-9.
  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a.
  • Google Patents. (n.d.). JPH0820569A - Purification method of t-butyl cyanoacetate.
  • Wikipedia. (n.d.). Vicarious nucleophilic substitution.
  • University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation.
  • Benchchem. (2025). 2-Amino-3-nitropyridine: Comprehensive Overview and Applications.
  • Benchchem. (n.d.). The Genesis of a Synthetic Powerhouse: An In-depth Guide to the Discovery and History of Cyanoacetate Derivatives.
  • BLDpharm. (n.d.). tert-Butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate.
  • Sigma-Aldrich. (n.d.). tert-Butyl cyanoacetate >= 97.0 GC 1116-98-9.

Sources

The Strategic Utility of tert-Butyl 2-Cyano-2-(3-nitropyridin-2-yl)acetate in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Intermediate for Drug Discovery

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Pyridine-based fused ring systems, in particular, are privileged structures found in a multitude of biologically active compounds. This document delineates the synthetic utility of tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate , a highly functionalized and versatile chemical intermediate. Its strategic arrangement of a nitro group, a cyano moiety, and a masked carboxylic acid function within a pyridine framework makes it a powerful precursor for the construction of complex nitrogen-containing heterocycles, such as pyrido[2,3-b]pyrazines and pyrido[2,3-d]pyrimidines.

The core utility of this intermediate lies in the latent reactivity of the 3-nitro group. Upon selective reduction to an amine, it sets the stage for a cascade of intramolecular cyclization reactions with the adjacent cyano and tert-butoxycarbonyl groups. This application note provides detailed protocols for the synthesis of this key intermediate and its subsequent transformation into valuable heterocyclic cores, offering researchers a robust platform for the exploration of new chemical space.

Physicochemical Properties and Handling

While specific experimental data for this compound is not extensively published, its properties can be inferred from analogous structures.

PropertyEstimated Value/InformationSource/Analogy
Molecular Formula C₁₂H₁₃N₃O₄-
Molecular Weight 263.25 g/mol -
Appearance Expected to be a crystalline solid (pale yellow to off-white)Analogy with similar nitroaromatic compounds.
Solubility Soluble in common organic solvents (DCM, EtOAc, DMF, DMSO)General solubility of protected amino acid derivatives.
Storage Store in a cool, dry, well-ventilated area away from strong reducing agents.Standard for nitro compounds.

Safety Precautions: As with all nitroaromatic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Intermediate: A Plausible Protocol

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing effect of the nitro group at the 3-position and the pyridine nitrogen activates the 2-position for nucleophilic attack by the enolate of tert-butyl cyanoacetate.

Protocol 1: Synthesis of this compound

This protocol is based on established methods for the synthesis of similar 2-substituted 3-nitropyridines.[1]

Materials:

  • 2-Chloro-3-nitropyridine

  • tert-Butyl cyanoacetate

  • Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF (or DMF).

  • Carefully add sodium hydride (1.2 equivalents) to the stirred solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of tert-butyl cyanoacetate (1.1 equivalents) in anhydrous THF dropwise to the sodium hydride suspension.

  • Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the sodium enolate.

  • Add a solution of 2-chloro-3-nitropyridine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial as the sodium enolate of tert-butyl cyanoacetate is a strong base and highly reactive towards water.

  • Base Selection: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the tert-butyl cyanoacetate, driving the reaction towards product formation. Potassium tert-butoxide can also be used.

  • Temperature Control: The initial reaction is performed at 0 °C to control the exothermic deprotonation and addition steps, minimizing potential side reactions.

  • Workup: Quenching with a mild acid like NH₄Cl neutralizes the excess base.

Application in Heterocyclic Synthesis: A Two-Step Strategy

The true synthetic power of this compound is realized in a two-step sequence involving the reduction of the nitro group followed by intramolecular cyclization.

Step 1: Reduction of the Nitro Group

The selective reduction of the nitro group to an amine is a critical transformation. Several methods can be employed, with catalytic hydrogenation being a clean and efficient option.

Protocol 2: Synthesis of tert-Butyl 2-Amino-2-cyano-2-(pyridin-2-yl)acetate

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite®

Procedure:

  • Dissolve this compound (1.0 equivalent) in methanol or ethyl acetate in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol % palladium) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with additional solvent (methanol or ethyl acetate).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude tert-butyl 2-amino-2-cyano-2-(pyridin-2-yl)acetate, which is often used in the next step without further purification.

Alternative Reduction Methods:

ReagentSolventTemperatureNotes
Iron powder / Acetic acid Ethanol/WaterRefluxCost-effective, but requires acidic conditions and an aqueous workup.
Tin(II) chloride dihydrate Ethyl acetateRoom Temp. to 60 °CMilder conditions, good for sensitive substrates.
Step 2: Intramolecular Cyclization to Fused Heterocycles

The resulting 2-amino-3-cyanopyridine derivative is a versatile precursor for various cyclization reactions.[2]

Application Example 1: Synthesis of Pyrido[2,3-b]pyrazin-2(1H)-one Derivatives

The reaction of the 2-amino-3-cyanopyridine intermediate with an oxalate ester followed by cyclization provides a straightforward route to the pyrido[2,3-b]pyrazin-2(1H)-one core.

Protocol 3: Synthesis of tert-Butyl 3-cyano-2-oxo-1,2-dihydropyrido[2,3-b]pyrazine-7-carboxylate

Materials:

  • Crude tert-butyl 2-amino-2-cyano-2-(pyridin-2-yl)acetate

  • Diethyl oxalate

  • Sodium ethoxide (21 wt% solution in ethanol) or solid sodium ethoxide

  • Ethanol

  • Acetic acid

Procedure:

  • To a solution of crude tert-butyl 2-amino-2-cyano-2-(pyridin-2-yl)acetate (1.0 equivalent) in ethanol, add diethyl oxalate (1.2 equivalents).

  • Add sodium ethoxide solution (1.5 equivalents) and heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Application Example 2: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

The 2-amino-3-cyanopyridine intermediate can react with formamide or other one-carbon synthons to yield pyrido[2,3-d]pyrimidines.

Protocol 4: Synthesis of tert-Butyl 4-Amino-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

Materials:

  • Crude tert-butyl 2-amino-2-cyano-2-(pyridin-2-yl)acetate

  • Formamide

  • Formic acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask, heat a mixture of crude tert-butyl 2-amino-2-cyano-2-(pyridin-2-yl)acetate (1.0 equivalent) and an excess of formamide.

  • Heat the reaction mixture to 150-180 °C for 4-12 hours. The reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this application note.

G cluster_synthesis Synthesis of Intermediate cluster_application Applications 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Intermediate This compound 2-Chloro-3-nitropyridine->Intermediate tert-Butyl cyanoacetate tert-Butyl cyanoacetate tert-Butyl cyanoacetate->Intermediate NaH, THF Amino_Intermediate tert-Butyl 2-amino-3-cyano... Intermediate->Amino_Intermediate H2, Pd/C Pyridopyrazinone Pyrido[2,3-b]pyrazin-2-one derivative Amino_Intermediate->Pyridopyrazinone Diethyl oxalate, NaOEt Pyridopyrimidine Pyrido[2,3-d]pyrimidine derivative Amino_Intermediate->Pyridopyrimidine Formamide, heat

Caption: Synthetic workflow from starting materials to the key intermediate and its subsequent conversion to fused heterocyclic systems.

G cluster_mechanism Plausible Cyclization Mechanism to Pyrido[2,3-b]pyrazin-2-one A 2-Amino-3-cyanopyridine Intermediate R = C(CN)COOtBu B Condensation with Diethyl Oxalate Formation of Amide Intermediate A->B EtOOCCOOEt, NaOEt C Intramolecular Cyclization Attack of amide N on cyano C B->C Heat D Tautomerization Pyrido[2,3-b]pyrazin-2-one Core C->D

Caption: Proposed mechanism for the formation of the pyrido[2,3-b]pyrazin-2-one scaffold.

Conclusion and Future Perspectives

This compound represents a highly valuable, yet underutilized, chemical intermediate. Its synthesis from readily available starting materials is straightforward. The strategic placement of its functional groups allows for a facile entry into diverse and medicinally relevant fused pyridine ring systems. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel compounds for drug discovery and development. Further exploration of the reactivity of the 2-amino-3-cyanopyridine intermediate with a wider range of electrophiles and cyclizing agents will undoubtedly lead to the discovery of new and interesting molecular architectures.

References

  • Gouda, M. A., Berghot, M. A., El Ghani, G. E. A., & Khalil, A. E.-G. M. (2013). Chemistry of 2-Amino-3-cyanopyridines. Synthetic Communications, 44(3), 297-336. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity. (General information on a related precursor). [Link]

  • A.L. Chem, et al. tert-Butyl 2-cyano-5-phenylpentanoate. Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry 2007. (Provides examples of reactions with tert-butyl cyanoacetate). [Link]

Sources

Application Notes and Protocols: The Strategic Utility of tert-Butyl 2-Cyano-2-(3-nitropyridin-2-yl)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract This document provides a detailed technical guide on the synthesis and potential applications of tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate, a versatile chemical intermediate poised for significant utility in medicinal chemistry. While direct literature on this specific molecule is sparse, its structure combines three key pharmacophoric elements: a 3-nitropyridine ring, a cyano group, and a masked carboxylic acid (tert-butyl ester). The electron-withdrawing nature of the nitro and cyano groups makes the pyridine ring highly susceptible to nucleophilic substitution and subsequent functionalization.[1] This guide outlines a robust, proposed synthetic protocol, methods for structural characterization, and a series of strategic applications, focusing on its role as a precursor for complex heterocyclic scaffolds relevant to contemporary drug discovery programs.

Introduction and Scientific Rationale

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The introduction of a nitro group, particularly at the 3-position, serves two primary purposes: it acts as a powerful electron-withdrawing group to modulate the electronic properties of the ring, and it serves as a synthetic handle that can be readily reduced to a primary amine.[2] This amino group, in turn, can be used for a vast array of cyclization and derivatization reactions to build fused ring systems.[2]

The cyano group is another critical functional group in drug design. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and in some cases, as a covalent warhead for targeted inhibition. More than 60 small-molecule drugs on the market contain a cyano functional group.

This compound strategically combines these features. The malononitrile-like core attached to the 2-position of the 3-nitropyridine ring creates a highly functionalized and reactive intermediate. This guide provides the foundational knowledge for chemists to synthesize this building block and leverage its reactivity in drug discovery campaigns targeting a range of diseases, including cancer and inflammatory disorders.

Proposed Synthesis and Characterization

The most logical and efficient synthesis of the title compound is via a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the high reactivity of 2-chloro-3-nitropyridine, a commercially available and relatively inexpensive starting material.[3] The chlorine atom at the 2-position is activated towards displacement by the strong electron-withdrawing effect of the adjacent nitro group.

Synthetic Scheme

The proposed reaction involves the deprotonation of tert-butyl cyanoacetate to form a carbanion, which then acts as the nucleophile to displace the chloride from 2-chloro-3-nitropyridine.

Caption: Proposed synthesis of the target compound via SNAr.

Detailed Synthetic Protocol

Protocol 1: Synthesis of this compound

  • Materials: 2-Chloro-3-nitropyridine (1.0 eq), tert-butyl cyanoacetate (1.2 eq), Sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq), Anhydrous Dimethylformamide (DMF), Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.

    • Carefully add the sodium hydride to the DMF and cool the suspension to 0 °C in an ice bath.

    • Slowly add tert-butyl cyanoacetate dropwise to the NaH suspension. Stir for 20-30 minutes at 0 °C. The formation of the sodium salt should be observed.

      • Causality Insight: Pre-forming the nucleophile by deprotonating the relatively acidic α-carbon of the cyanoacetate ensures a controlled reaction when the electrophile is added. Using a strong, non-nucleophilic base like NaH is critical to avoid side reactions.

    • In a separate flask, dissolve 2-chloro-3-nitropyridine in a minimal amount of anhydrous DMF.

    • Add the 2-chloro-3-nitropyridine solution dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the title compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Appearance of signals for the tert-butyl group (~1.5 ppm, singlet, 9H), the α-proton (methine, ~5.5-6.0 ppm, singlet, 1H), and three distinct aromatic protons corresponding to the pyridine ring (~7.5-9.0 ppm).
¹³C NMR Signals corresponding to the quaternary carbon of the tert-butyl group, the ester carbonyl, the nitrile carbon, and the carbons of the pyridine ring.
IR Spectroscopy Characteristic stretches for the C≡N group (~2250 cm⁻¹), the C=O of the ester (~1740 cm⁻¹), and the N-O bonds of the nitro group (~1530 and 1350 cm⁻¹).
Mass Spec (HRMS) The calculated exact mass should be confirmed, providing the elemental formula.

Applications in Medicinal Chemistry: A Strategic Workflow

The true value of this compound lies in its potential for rapid diversification to generate libraries of complex, drug-like molecules. The primary strategic transformation is the reduction of the nitro group to an amine, which unlocks a wealth of subsequent cyclization chemistry.

Caption: Drug discovery workflow using the key intermediate.

Reduction of the Nitro Group

The selective reduction of the aromatic nitro group in the presence of a nitrile and an ester is a well-established transformation.

Protocol 2: Synthesis of tert-Butyl 2-Amino-2-(3-aminopyridin-2-yl)acetate

  • Materials: this compound (1.0 eq), Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq), Ethanol, Saturated sodium bicarbonate solution, Ethyl acetate.

  • Procedure:

    • Dissolve the starting nitro-compound in ethanol in a round-bottom flask.

    • Add Tin(II) chloride dihydrate in one portion.

    • Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

      • Expertise Insight: SnCl₂ is a classic and reliable reagent for this transformation, offering good chemoselectivity. Alternative methods like catalytic hydrogenation (H₂, Pd/C) can also be employed, but may require optimization to prevent reduction of the nitrile or pyridine ring.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

    • Dilute the residue with ethyl acetate and carefully neutralize with saturated sodium bicarbonate solution until the pH is ~8.

    • A precipitate of tin salts will form. Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the desired diamine, which can often be used in the next step without further purification.

Projected Applications in Scaffold Synthesis

The resulting ortho-diaminopyridine derivative is a powerful precursor for building fused heterocyclic systems that are frequently found in kinase inhibitors and other targeted therapies.[4]

  • Pyrido[2,3-b]pyrazines: Reaction of the diamine intermediate with α-dicarbonyl compounds (e.g., glyoxal, diacetyl) under acidic conditions will lead to the formation of the pyrazine ring fused to the pyridine core. This scaffold is present in numerous kinase inhibitors.

  • Imidazo[4,5-b]pyridines: Condensation with orthoesters (e.g., triethyl orthoformate) or aldehydes followed by oxidation provides access to the imidazopyridine core, a key component of compounds targeting various receptors and enzymes.[2]

  • Pyrido[2,3-d]pyrimidines: Treatment with isothiocyanates can lead to thiourea formation, which can then be cyclized to form substituted pyrido[2,3-d]pyrimidine-2-thiones.

The presence of the tert-butyl cyanoacetate moiety offers additional synthetic handles. The ester can be hydrolyzed to the corresponding carboxylic acid, which can be used for amide coupling. The nitrile itself can be hydrolyzed to an amide or reduced to an amine, further expanding the diversification possibilities.

Conclusion

This compound represents a highly valuable, albeit under-explored, building block for medicinal chemistry. The proposed synthetic route is robust and relies on standard organic chemistry transformations. The strategic positioning of the nitro, cyano, and ester functionalities allows for a logical and efficient workflow to generate diverse libraries of complex heterocyclic compounds. Researchers in drug discovery are encouraged to utilize this intermediate as a starting point for developing novel therapeutics, particularly in the areas of oncology and immunology where pyridine-based scaffolds have shown considerable promise.

References

  • Vertex AI Search, based on an analysis of the synthesis and application of 2-Chloro-3-nitropyridine.[3]

  • Guidechem. (n.d.). How to apply and prepare 2-Chloro-3-nitropyridine efficiently? - FAQ.[2]

  • ResearchGate. (2008). Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine.[5]

  • Google Patents. (2012). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.[6]

  • Arkivoc. (2011). Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines.[7]

  • Google Patents. (2012). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.[8]

  • National Institutes of Health. (n.d.). tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl].[4]

  • National Institutes of Health. (2020). Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity.[9]

  • MDPI. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives.[10]

  • PubMed. (2018). Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands.[11]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity.[1]

  • PubChem. (n.d.). tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate hydrochloride.[12]

  • ChemBK. (n.d.). tert-butyl 2-cyano-2-(5-(trifluoroMethyl)pyridin-2-yl)acetate Request for Quotation.[13]

  • ResearchGate. (2018). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form.[14]

  • Royal Society of Chemistry. (2015). tert-Butyl nitrite mediated nitrogen transfer reactions: synthesis of benzotriazoles and azides at room temperature.

  • MDPI. (2022). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds.[15]

  • CHIMIA. (2022). Enhancing Drug Discovery and Development through the Integration of Medicinal Chemistry, Chemical Biology, and Academia-Industry.[16]

  • MDPI. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective.[17]

  • Royal Society of Chemistry. (2023). Nitriles: an attractive approach to the development of covalent inhibitors.

  • BLDpharm. (n.d.). 1255574-90-3|tert-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate.[18]

  • ResearchGate. (2014). Synthesis and studies of novel 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(quinoline-4-yloxy)-6-(piperazinyl/piperidinyl)-s-triazines as potential antimicrobial, antimycobacterial and anticancer agents.[19]

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Application Note & Protocol: High-Purity Recrystallization of tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the purification of tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate via recrystallization. The protocol is designed to address common impurities encountered during its synthesis, yielding a final product of high purity suitable for downstream applications in medicinal chemistry and drug development. The application note details the underlying principles of solvent selection and recrystallization, followed by a step-by-step protocol for laboratory execution.

Introduction: The Importance of Purity for Pyridine Derivatives in Drug Discovery

Substituted pyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The compound this compound is a versatile intermediate, with its constituent functional groups—a nitropyridine ring, a cyano group, and a tert-butyl ester—offering multiple avenues for chemical elaboration. The purity of such intermediates is paramount; residual starting materials, byproducts, or catalysts can interfere with subsequent synthetic steps, lead to the formation of undesired side products, and complicate the interpretation of biological data.

Recrystallization is a powerful and economical technique for the purification of solid organic compounds.[1][2] It relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. A well-executed recrystallization can significantly enhance the purity of the target compound, ensuring the reliability and reproducibility of subsequent research.

The Science of Recrystallization: A Self-Validating System

The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent for the recrystallization of this compound should exhibit the following characteristics[3]:

  • High solubility at elevated temperatures: The compound should dissolve readily in the boiling solvent to allow for the preparation of a saturated solution.

  • Low solubility at low temperatures: Upon cooling, the compound should crystallize out of the solution, while impurities remain dissolved.

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

Common impurities in the synthesis of substituted pyridines can include unreacted starting materials and byproducts from side reactions.[3] A carefully chosen solvent system will keep these impurities in solution upon cooling, allowing for their separation from the crystalline product.

Causality in Experimental Choices: The Rationale Behind the Protocol

The following protocol is designed as a systematic approach. The initial solvent screening is a critical step to identify a suitable recrystallization solvent or solvent mixture. The subsequent steps of dissolution, hot filtration (if necessary), slow cooling, crystal collection, and drying are all designed to maximize both the yield and purity of the final product. Slow cooling is particularly important as it promotes the formation of well-ordered crystals, which tend to exclude impurities more effectively than rapidly formed precipitates.[1]

Experimental Protocol: Recrystallization of this compound

This protocol is divided into two stages: an initial solvent screening to identify an optimal solvent system, followed by the full recrystallization procedure.

Stage 1: Solvent Screening

A systematic solvent screening is the cornerstone of developing a robust recrystallization protocol.

Objective: To identify a solvent or solvent pair that provides good solubility at high temperatures and poor solubility at low temperatures for this compound.

Materials:

  • Crude this compound

  • A selection of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, heptane, dichloromethane, water)

  • Small test tubes or vials

  • Heating apparatus (hot plate or oil bath)

  • Ice bath

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid just dissolves. Record the approximate volume of solvent required. Solvents that dissolve the compound at room temperature are generally unsuitable for single-solvent recrystallization.

  • For solvents that do not dissolve the compound at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid dissolves completely.

  • Once a clear solution is obtained, allow it to cool slowly to room temperature.

  • If crystals form, place the test tube in an ice bath to maximize crystal formation.

  • Evaluate the quality and quantity of the crystals formed. The ideal solvent will yield a significant amount of crystalline solid upon cooling.

  • If a single solvent is not ideal, consider a binary solvent system (e.g., ethanol/water, ethyl acetate/heptane). Dissolve the compound in the "good" solvent (in which it is highly soluble) at its boiling point, and then add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool.

Data Presentation: Solvent Screening Observations

SolventSolubility at Room Temp.Solubility at BoilingCrystal Formation on CoolingObservations
EthanolLowHighYesPotential candidate
HeptaneInsolubleLow-Potential anti-solvent
Ethyl AcetateModerateHighPartialPossible candidate
TolueneLowModerateYesPotential candidate
WaterInsolubleInsoluble-Unsuitable

This table is illustrative. Actual results will need to be determined experimentally.

Stage 2: Bulk Recrystallization Protocol

Based on the results of the solvent screening, the following general protocol can be applied. For the purpose of this example, we will assume an ethanol/water solvent system was found to be effective.

Materials:

  • Crude this compound

  • Optimal solvent system (e.g., Ethanol and deionized water)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a stirrer

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Vacuum source

  • Drying oven or desiccator

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size. Add the minimum amount of boiling ethanol required to just dissolve the solid. Stir continuously.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: To the hot, clear solution, add deionized water (the anti-solvent) dropwise until the solution becomes persistently turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point or in a desiccator under vacuum.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Drying A Crude Compound C Dissolve in Minimal Hot Solvent A->C B Select Solvent System B->C D Hot Filtration (Optional) C->D E Induce Crystallization (Cooling) C->E No Insoluble Impurities D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Product H->I

Caption: Recrystallization workflow for this compound.

Troubleshooting and Expert Insights

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be because the solution is supersaturated or the boiling point of the solvent is higher than the melting point of the compound. To remedy this, reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote crystallization.[3]

  • Poor Crystal Yield: If the yield is low, it may be because too much solvent was used, the cooling was not sufficient, or the compound is significantly soluble in the mother liquor. The mother liquor can be concentrated and a second crop of crystals can be collected, although these may be of lower purity.

  • Purity Assessment: The purity of the recrystallized product should be assessed using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of this compound by recrystallization. By following a systematic approach to solvent selection and adhering to the principles of controlled crystallization, researchers can obtain a high-purity product essential for the advancement of their research and development endeavors.

References

  • Purification method of pyridine and pyridine derivatives.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. [Link]

  • Synthesis and Functionalization of 3-Nitropyridines. Norwegian University of Science and Technology. [Link]

  • What is best method to remove pyridine from a reaction mixture? ResearchGate. [Link]

  • tert-butyl 2-cyano-2-(2,2,2-trifluoro-1-(2-nitrophenylimino)ethyl)pentanoate (N). Royal Society of Chemistry. [Link]

  • Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. Arkivoc. [Link]

  • The Science Behind Tert-Butyl Cyanoacetate: Properties and Synthesis Pathways. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Cyanoacetic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]

  • Purification Methods of Organic Compounds. Research and Reviews. [Link]

  • Process for the purification of nitro aliphatic compounds.
  • Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]

  • Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. PMC - NIH. [Link]

  • tert-butyl 2-cyano-2-(5-(trifluoroMethyl)pyridin-2-yl)acetate Request for Quotation. ChemBK. [Link]

  • tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate. PMC - NIH. [Link]

  • tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]. NIH. [Link]

  • Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses Procedure. [Link]

  • (PDF) tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate. ResearchGate. [Link]

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PMC - NIH. [Link]

Sources

The Strategic Utility of tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

In the landscape of drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation.[1][2][3][4] These scaffolds are prevalent in a vast array of biologically active molecules and approved pharmaceuticals, offering a rich playground for medicinal chemists to modulate properties like solubility, lipophilicity, and target engagement.[1] Within this context, highly functionalized reagents that serve as versatile starting materials are of paramount importance. tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate emerges as one such pivotal building block. Its unique electronic and steric features, arising from the strategic placement of a nitro group, a cyano moiety, and a bulky tert-butyl ester on a pyridine core, render it a powerful precursor for the construction of complex fused heterocyclic systems, particularly those with demonstrated therapeutic potential, such as pyrido[2,3-d]pyrimidines.[5][6][7]

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound in heterocyclic synthesis. We will delve into its reactivity, provide detailed, field-proven protocols for its use, and offer insights into the causality behind experimental choices, thereby empowering researchers to leverage this reagent to its full potential.

Reactivity and Mechanistic Considerations: The Interplay of Functional Groups

The synthetic utility of this compound is dictated by the chemical behavior of its three key functional groups: the nitro group, the cyano group, and the active methylene center flanked by the cyano and tert-butyl ester groups.

  • The Nitro Group as an Electrophilic Activator and Latent Amino Group: The strongly electron-withdrawing nitro group at the 3-position of the pyridine ring significantly acidifies the protons of the active methylene group, facilitating their abstraction under mildly basic conditions. Furthermore, this group can be readily reduced to an amino group, which can then participate in intramolecular cyclization reactions to form fused heterocyclic systems.

  • The Cyano Group as a Versatile Handle: The cyano group is a linchpin in many subsequent transformations. It can act as an electrophile, participate in cycloaddition reactions, or be hydrolyzed to a carboxamide or carboxylic acid. Its presence is crucial for the formation of many target heterocyles.

  • The Active Methylene Group: The protons on the carbon atom situated between the cyano and ester groups are acidic and can be easily removed by a base to generate a nucleophilic carbanion. This carbanion is the primary reactive species that initiates condensations and annulations with various electrophiles.

The interplay of these functionalities allows for a diverse range of chemical transformations, making this reagent a valuable starting point for the synthesis of a library of complex molecules.

Synthesis of Fused Heterocyclic Systems: Pyrido[2,3-d]pyrimidines

One of the most significant applications of this compound is in the synthesis of pyrido[2,3-d]pyrimidines. This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[5][6] The following protocol outlines a reliable method for the synthesis of a substituted pyrido[2,3-d]pyrimidine derivative.

Protocol 1: Synthesis of a Substituted 7-amino-5-oxo-pyrido[2,3-d]pyrimidine Derivative

This protocol involves a two-step process: first, the condensation of this compound with an amidine, followed by reductive cyclization.

Step 1: Condensation with Formamidine Acetate

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Formamidine acetate (1.2 eq)

    • Sodium ethoxide (1.5 eq)

    • Anhydrous Ethanol

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a stirred solution of sodium ethoxide in anhydrous ethanol under an inert atmosphere, add this compound at room temperature.

    • Stir the resulting mixture for 15-20 minutes to ensure complete formation of the corresponding anion.

    • Add formamidine acetate to the reaction mixture in one portion.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

    • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the intermediate product.

Step 2: Reductive Cyclization

  • Reagents and Materials:

    • Intermediate from Step 1 (1.0 eq)

    • Iron powder (5.0 eq)

    • Ammonium chloride (1.0 eq)

    • Ethanol/Water (4:1 mixture)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Procedure:

    • Suspend the intermediate from Step 1 in a mixture of ethanol and water.

    • Add iron powder and ammonium chloride to the suspension.

    • Heat the reaction mixture to reflux with vigorous stirring. The reduction of the nitro group is typically rapid.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, filter the hot reaction mixture through a pad of celite to remove the iron salts.

    • Wash the celite pad with hot ethanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to afford the desired 7-amino-5-oxo-pyrido[2,3-d]pyrimidine derivative.

Expertise & Experience: The choice of sodium ethoxide as the base in Step 1 is critical for efficient deprotonation of the active methylene group without causing significant hydrolysis of the ester or cyano functionalities. The use of an inert atmosphere prevents potential side reactions. In Step 2, the Fe/NH4Cl system is a classic and cost-effective method for the reduction of aromatic nitro groups in the presence of other reducible functional groups. The reaction is typically exothermic, and careful monitoring of the temperature is advised, especially on a larger scale.

Trustworthiness: Each step of this protocol can be independently validated. The structure of the intermediate and the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The purity of the final compound can be assessed by HPLC.

Visualization of the Synthetic Pathway

G A This compound C Intermediate A->C Condensation B Formamidine Acetate NaOEt, EtOH, Reflux E 7-amino-5-oxo-pyrido[2,3-d]pyrimidine Derivative C->E Reductive Cyclization D Fe, NH4Cl EtOH/H2O, Reflux

Caption: Synthetic workflow for the preparation of a pyrido[2,3-d]pyrimidine derivative.

Synthesis of Fused Heterocyclic Systems: Pyrrolo[2,3-b]pyridines

The versatility of this compound also extends to the synthesis of pyrrolo[2,3-b]pyridines, another important heterocyclic motif in medicinal chemistry. This can be achieved through a reductive cyclization strategy, where the nitro group is reduced to an amine, which then attacks the cyano group.

Protocol 2: Synthesis of a Substituted 2-amino-3-carboxamido-pyrrolo[2,3-b]pyridine Derivative
  • Reagents and Materials:

    • This compound (1.0 eq)

    • Palladium on carbon (10 mol%)

    • Methanol or Ethyl Acetate

    • Hydrogen gas supply (balloon or Parr hydrogenator)

    • Round-bottom flask and magnetic stirrer

  • Procedure:

    • Dissolve this compound in methanol or ethyl acetate in a round-bottom flask.

    • Carefully add 10% Palladium on carbon to the solution.

    • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the catalyst.

    • Wash the celite pad with the reaction solvent.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The crude product, a substituted 2-amino-3-carboxamido-pyrrolo[2,3-b]pyridine derivative, can be purified by column chromatography or recrystallization.

Expertise & Experience: Catalytic hydrogenation is a clean and efficient method for the reduction of the nitro group. The choice of solvent can influence the reaction rate and selectivity. Methanol is often a good starting point. It is crucial to handle palladium on carbon and hydrogen gas with appropriate safety precautions in a well-ventilated fume hood.

Trustworthiness: The successful synthesis of the pyrrolo[2,3-b]pyridine derivative should be confirmed by comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, MS, IR) to verify the formation of the fused ring system and the transformation of the functional groups.

Visualization of the Reductive Cyclization Mechanism

G A This compound C Intermediate Amino-pyridine A->C Reduction of Nitro Group B H2, Pd/C E Pyrrolo[2,3-b]pyridine Derivative C->E Tautomerization & Cyclization D Intramolecular Cyclization

Sources

Application Notes and Protocols for the Comprehensive Characterization of Tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical techniques for the structural elucidation, purity assessment, and physicochemical characterization of tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, offering a multi-faceted analytical approach. We will delve into chromatographic, spectroscopic, and thermal analysis methodologies, explaining the rationale behind each technique and providing step-by-step protocols. This guide is grounded in established scientific principles and adheres to regulatory expectations for analytical procedure development as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9][10]

Introduction: Understanding the Molecule and its Analytical Challenges

This compound is a complex organic molecule featuring several functional groups that dictate its chemical behavior and analytical profile: a substituted pyridine ring, a nitro group, a cyano group, and a tert-butyl ester. The presence of the nitroaromatic chromophore makes it amenable to UV-based detection, while the various functional groups provide distinct signatures in spectroscopic analyses. The primary analytical objectives for this compound are to confirm its identity, determine its purity by identifying and quantifying any process-related impurities and degradation products, and to characterize its solid-state properties.

The likely synthesis of this molecule involves a Knoevenagel condensation between 3-nitropyridine-2-carbaldehyde and tert-butyl cyanoacetate.[11][12][13][14] This synthetic route can potentially introduce impurities such as unreacted starting materials, by-products from side reactions, and residual solvents. Therefore, the analytical methods must be specific and sensitive enough to detect and quantify these potential impurities.

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic techniques are essential for separating the target molecule from a complex mixture of impurities. Given the polarity and thermal lability of nitroaromatic compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice.[15][16][17][18][19] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for the analysis of volatile or semi-volatile impurities, though derivatization may be necessary for the parent compound.[20][21][22][23][24]

High-Performance Liquid Chromatography (HPLC) with UV Detection

Rationale: The conjugated system of the nitropyridine ring provides strong UV absorbance, making HPLC-UV a highly sensitive and quantitative technique. A reversed-phase method is ideal for separating the moderately polar analyte from potential polar and non-polar impurities.

Experimental Protocol: HPLC-UV for Purity Assay and Impurity Determination

Parameter Condition
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm packing
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min, 30-80% B; 20-25 min, 80% B; 25.1-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL in Acetonitrile:Water (1:1)

System Suitability: Before sample analysis, the system suitability must be verified according to USP <621> or internal standards. This includes evaluating parameters such as theoretical plates, tailing factor, and reproducibility of replicate injections.

Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area. Impurities can be identified by comparing their retention times to those of known standards or by collecting fractions for further analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent (ACN:H2O 1:1) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Sample onto HPLC System C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Chromatogram F->G H Calculate Purity and Impurity Levels G->H I Generate Report H->I

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Rationale: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds, such as residual solvents from the synthesis. The high sensitivity of the mass spectrometer allows for detection at trace levels.

Experimental Protocol: Headspace GC-MS for Residual Solvent Analysis

Parameter Condition
GC Column DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film
Oven Program 40 °C (5 min), then 10 °C/min to 240 °C (5 min)
Carrier Gas Helium, constant flow 1.2 mL/min
Injector Splitless, 250 °C
MS Ion Source Electron Ionization (EI), 70 eV
MS Quadrupole Temp 150 °C
MS Scan Range 35-350 amu
Headspace Sampler Vial Equilibration at 80 °C for 15 min
Sample Preparation Accurately weigh ~100 mg of sample into a headspace vial with a suitable solvent (e.g., DMSO).

Data Interpretation: Residual solvents are identified by comparing their mass spectra and retention times with a library of known solvents. Quantification is achieved by using an internal or external standard calibration.

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques provide detailed information about the molecular structure of the compound, confirming the presence of key functional groups and the overall connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The chemical shifts and coupling patterns of the protons and carbons provide a detailed map of the molecule.

Expected ¹H NMR (400 MHz, CDCl₃) Spectral Features:

  • Aromatic Protons (Pyridine Ring): Three distinct signals in the aromatic region (δ 7.0-9.0 ppm), with characteristic coupling patterns (dd, d).

  • Methine Proton: A singlet for the proton at the chiral center (if present, depending on tautomeric form).

  • Tert-butyl Protons: A sharp singlet around δ 1.5 ppm, integrating to 9 protons.

Expected ¹³C NMR (100 MHz, CDCl₃) Spectral Features:

  • Carbonyl Carbon (Ester): A signal in the range of δ 160-170 ppm.

  • Nitrile Carbon: A signal around δ 115-120 ppm.

  • Pyridine Ring Carbons: Signals in the aromatic region (δ 120-160 ppm).

  • Tert-butyl Carbons: A quaternary carbon signal around δ 80-85 ppm and a methyl carbon signal around δ 28 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Expected FTIR (ATR) Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹)
C≡N (Nitrile)2220-2260
C=O (Ester)1735-1750
NO₂ (Nitro)1500-1550 (asymmetric) and 1300-1370 (symmetric)
C-O (Ester)1000-1300
Aromatic C-H3000-3100
Aliphatic C-H2850-3000
Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.

Expected Mass Spectrum (Electrospray Ionization - ESI+):

  • Molecular Ion Peak: [M+H]⁺ and/or [M+Na]⁺. The exact mass can be used to confirm the elemental composition.

  • Fragmentation Peaks: Loss of the tert-butyl group is a likely fragmentation pathway.

Analytical_Techniques cluster_chromatography Chromatography cluster_spectroscopy Spectroscopy cluster_thermal Thermal Analysis A This compound B HPLC-UV A->B Purity & Impurities C GC-MS A->C Volatile Impurities D NMR (¹H, ¹³C) A->D Structure Elucidation E FTIR A->E Functional Groups F Mass Spectrometry A->F Molecular Weight G TGA A->G Thermal Stability H DSC A->H Phase Transitions

Caption: Interrelationship of analytical techniques for comprehensive characterization.

Thermal Analysis for Physicochemical Properties

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for understanding the thermal stability, decomposition profile, and solid-state properties of the compound.[25][26][27][28][29]

Thermogravimetric Analysis (TGA)

Rationale: TGA measures the change in mass of a sample as a function of temperature. This is used to determine the thermal stability and decomposition temperature of the compound.

Experimental Protocol: TGA for Thermal Stability

Parameter Condition
Instrument TGA Analyzer
Sample Pan Platinum or Alumina
Temperature Range 25 °C to 600 °C
Heating Rate 10 °C/min
Atmosphere Nitrogen, 20 mL/min
Sample Mass 5-10 mg

Data Interpretation: The onset temperature of mass loss indicates the beginning of decomposition. The TGA curve can reveal the presence of residual solvents or water if mass loss occurs at lower temperatures.

Differential Scanning Calorimetry (DSC)

Rationale: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting point, enthalpy of fusion, and to study polymorphism.

Experimental Protocol: DSC for Melting Point and Phase Transitions

Parameter Condition
Instrument DSC Analyzer
Sample Pan Hermetically sealed aluminum pans
Temperature Range 25 °C to 250 °C (or above decomposition temp)
Heating Rate 10 °C/min
Atmosphere Nitrogen, 20 mL/min
Sample Mass 2-5 mg

Data Interpretation: An endothermic peak in the DSC thermogram corresponds to the melting of the sample. The peak temperature is taken as the melting point. The area under the peak is proportional to the enthalpy of fusion. Multiple melting peaks may indicate the presence of impurities or polymorphism.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. The combination of chromatographic, spectroscopic, and thermal analysis techniques provides a comprehensive understanding of the molecule's identity, purity, and physicochemical properties. The protocols outlined in this application note serve as a robust starting point for the development and validation of analytical methods for this important pharmaceutical intermediate, ensuring its quality and suitability for its intended use. All analytical procedures should be developed and validated in accordance with the principles outlined in ICH Q14 and FDA guidelines to ensure regulatory compliance.[1][2][3][4][5][6][7][8][9][10]

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  • SKZ Industrial Co., Limited. (2025). DSC vs TGA: What's the Difference in Thermal Analysis?. SKZ Industrial. [Link]

  • TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. TA Instruments. [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Wikipedia. [Link]

  • Chem Help ASAP. (2023, January 8). Knoevenagel condensation to make a coumarin - laboratory experiment [Video]. YouTube. [Link]

  • Walsh, M. E. (1994). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. DTIC. [Link]

  • ChemBK. (n.d.). (Z)-METHYL 2-CYANO-2-(5-NITROPYRIDIN-2(1H)-YLIDENE)ACETATE. ChemBK. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Reddit. (2021). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?. r/Chempros. [Link]

  • Wikipedia. (n.d.). Pyridine. Wikipedia. [Link]

  • Kebaili, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules, 28(22), 7583. [Link]

  • Salman, A. S. (1999). Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Pharmazie, 54(3), 178-183. [Link]

  • Google Patents. (2007).

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Application Notes & Protocols: Safe Handling and Storage of tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate (CAS No. 123846-70-8). This compound is a multifunctional reagent with significant potential in pharmaceutical research and drug development. However, its structural features—a nitropyridine core, a cyano group, and a tert-butyl ester—necessitate stringent safety protocols to mitigate risks associated with toxicity, reactivity, and stability. These guidelines are intended for researchers, chemists, and laboratory professionals, providing not just procedural steps but the scientific rationale behind them to ensure a self-validating system of safety and experimental integrity.

Compound Profile and Hazard Identification

Understanding the chemical nature of this compound is fundamental to its safe management. The molecule's reactivity is dictated by the interplay of its functional groups. The aromatic nitro group makes the compound potentially energetic and sensitive to heat and light.[1][2] The cyano and ester groups introduce susceptibility to hydrolysis and specific incompatibilities.[3]

Table 1: Physicochemical Properties

Property Value Source
CAS Number 123846-70-8 [4]
Molecular Formula C₁₂H₁₃N₃O₄ [4]
Molecular Weight 263.25 g/mol [4]
Appearance Data not available; likely a solid -

| Solubility | Data not available | - |

Core Hazards and GHS Classification

While a specific, comprehensive GHS classification for this exact compound is not universally published, its hazard profile can be inferred from its structural components and available data on analogous compounds.

  • Acute Toxicity: Aromatic nitro compounds and cyanoacetates can be toxic if swallowed, inhaled, or in contact with skin.[5] The primary toxicological concern for aromatic nitro compounds is the potential to cause methemoglobinemia, which impairs oxygen transport in the blood, with symptoms including cyanosis, headache, and dizziness.[5]

  • Skin/Eye Irritation: The compound may cause skin and serious eye irritation. Lachrymatory effects have been noted for similar cyanoacetate compounds.

  • Reactivity and Stability: The presence of a nitro group suggests potential thermal instability. It is also classified as light and moisture-sensitive based on its functional groups.[1]

Anticipated GHS Hazard Pictograms:

PictogramHazard Class

Acute Toxicity (Fatal or Toxic)

Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful)

Carcinogen, Mutagen, Reproductive Toxicity, Target Organ Toxicity

Receiving and Initial Inspection Protocol

Proper procedure begins the moment a new shipment of the compound arrives. A systematic inspection protocol prevents the introduction of compromised materials into the laboratory environment.

Receiving_Workflow cluster_prep Preparation cluster_process Inspection Process cluster_contingency Contingency prep Don appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves receive Receive Shipment in Designated Area prep->receive inspect_outer Inspect Outer Packaging for Damage or Leaks receive->inspect_outer check_damage Damage Found? inspect_outer->check_damage inspect_inner Move to Fume Hood. Inspect Inner Container & Seal check_seal Seal Compromised? inspect_inner->check_seal verify Verify Label Information: - Compound Name - CAS Number - Lot Number log Log into Chemical Inventory: - Date Received - Expiration/Retest Date verify->log store Transfer to Designated Secure Storage Location log->store check_damage->inspect_inner No quarantine Quarantine Package in Secondary Containment. Contact Supplier & EHS. check_damage->quarantine Yes check_seal->verify No check_seal->quarantine Yes

Caption: Workflow for receiving and inspecting new chemical shipments.

Protocol Steps:
  • Preparation: Before handling the package, don appropriate PPE, including safety goggles, a lab coat, and nitrile or neoprene gloves.

  • Initial Inspection: Examine the external shipping container for any signs of damage, stains, or leaks in a designated receiving area.

  • Unpacking: If the external package is intact, move it to a certified chemical fume hood for unpacking. This contains any potential release of fine powders.

  • Inner Inspection: Carefully remove the inner container. Check for cracks, a compromised cap, or a broken seal.

  • Verification: Cross-reference the container label with the shipping documents and your order to ensure the correct chemical and purity have been received.

  • Inventory Logging: Record the date of receipt, manufacturer, lot number, and assigned expiration or re-test date in your laboratory's chemical inventory system. Affix a dated label to the container.

  • Storage: Immediately transfer the container to the appropriate, designated storage location as outlined in Section 3.

Storage Guidelines

The long-term stability and safety of this compound depend entirely on adherence to correct storage conditions. The primary goals are to prevent degradation from light, moisture, and heat, and to avoid contact with incompatible chemicals.[6]

Core Storage Principles
  • Light Sensitivity: Aromatic nitro compounds can be photosensitive, leading to degradation and the formation of hazardous byproducts.[1][7] Storage in amber or opaque containers is mandatory.[1][7]

  • Moisture Sensitivity: The ester functional group is susceptible to hydrolysis. The compound must be stored in a dry environment to maintain its integrity.[3][8] An airtight seal is critical.[1]

  • Thermal Stability: Heat can accelerate degradation and, for nitro-containing compounds, may pose a risk of exothermic decomposition.[2][6] Controlled, cool temperatures are essential.

  • Inert Atmosphere: For long-term storage or after the container has been opened, blanketing the compound with an inert gas like argon or nitrogen is a best practice to displace moisture and oxygen.[9]

Table 2: Recommended Storage Conditions

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated) Minimizes degradation rate and reduces vapor pressure. Consistent with protocols for analogous compounds.[10]
Atmosphere Dry, Inert (Argon/Nitrogen) Prevents hydrolysis of the ester and potential oxidative degradation.[8][9]
Light Protected from light (Dark) Prevents photochemical decomposition due to the nitropyridine moiety.[1][7]
Container Tightly sealed, amber glass bottle Provides protection from light and moisture while ensuring chemical compatibility.[1]

| Location | Secure, ventilated, designated cold storage | Ensures security, containment of fumes, and prevents accidental contact.[11][12] |

Chemical Incompatibility

Proper segregation is a cornerstone of safe chemical storage.[1][11] Storing incompatible chemicals together can lead to violent reactions, fires, or the release of toxic gases.[1]

Table 3: Incompatibility Chart

Store SEPARATELY From Reason for Segregation
Strong Acids Can catalyze ester hydrolysis and potentially react with the cyano group to release toxic HCN gas.[3]
Strong Bases Can catalyze ester hydrolysis and react with the acidic α-carbon.[3]
Strong Oxidizing Agents The nitro group is already an oxidizing functional group; mixing with other strong oxidizers can create highly reactive, explosive mixtures.[3][13]
Strong Reducing Agents Can violently react with the nitro group in an exothermic reaction.[3]

| Water/Moisture | Causes chemical degradation via hydrolysis.[3] |

Handling Protocols

All manipulations of this compound must be performed with appropriate engineering controls and PPE to prevent exposure.

Caption: Safe handling workflow for weighing and aliquoting the compound.

Engineering Controls & Personal Protective Equipment (PPE)
  • Primary Engineering Control: Always handle this compound inside a certified chemical fume hood to control exposure to dust and vapors.[2][8]

  • Eye Protection: Wear chemical safety goggles with side shields or a full-face shield.[12]

  • Skin Protection: A flame-resistant lab coat should be worn and fully buttoned.[8] Use compatible chemical-resistant gloves (e.g., nitrile) and change them immediately if contamination occurs.[10]

  • Respiratory Protection: Not typically required if work is conducted within a properly functioning fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges should be used.[2]

Protocol for Weighing and Aliquoting
  • Preparation: Allow the container to equilibrate to room temperature in a desiccator before opening. This crucial step prevents atmospheric moisture from condensing on the cold compound.

  • Work Area: Perform all transfers within the fume hood. Place an absorbent, disposable bench liner on the work surface.

  • Weighing: Use an analytical balance inside the hood if possible. If not, tare a sealed vial, add the compound inside the hood, seal the vial, and weigh it outside the hood. This minimizes the time the compound is exposed.

  • Transfer: Use clean spatulas for solid transfers. Avoid creating dust by handling the material gently.

  • Resealing: After dispensing, wipe the container threads clean, seal the cap tightly, and wrap the cap with parafilm for extra protection against moisture. If the compound will be stored for an extended period, flush the headspace of the container with argon or nitrogen before sealing.

  • Cleanup: Decontaminate the spatula and work surface. Dispose of any contaminated materials (e.g., weigh boats, disposable gloves) in the designated solid hazardous waste container.

  • Post-Handling: Return the primary container to its refrigerated storage location. Wash hands thoroughly with soap and water.[10]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm. All personnel working with this compound must be familiar with these procedures and the location of safety equipment.[14][15]

Table 4: Emergency Response Protocols

Situation Response Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4] Seek medical attention.
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Small Spill (<1 g) Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[13] Gently sweep the material into a labeled hazardous waste container. Clean the area with a suitable solvent.
Large Spill (>1 g) Evacuate the immediate area and alert others. Contact your institution's Environmental Health & Safety (EHS) department immediately. Prevent the spill from entering drains.[4][12]

| Fire | Use a dry chemical, CO₂, or alcohol-resistant foam extinguisher.[4][12] Do not use water. Wear self-contained breathing apparatus if necessary.[4] |

Waste Disposal

Chemical waste must be handled in accordance with institutional and regulatory guidelines.

  • Containerization: All waste containing this compound, including contaminated labware and spill cleanup materials, must be collected in a clearly labeled, sealed hazardous waste container.

  • Labeling: The waste container label must include the full chemical name, concentration, and associated hazards.

  • Segregation: Do not mix this waste with incompatible waste streams, particularly aqueous, acidic, or basic waste.

  • Disposal: Arrange for pickup and disposal through your institution's EHS office. Do not dispose of this chemical down the drain or in regular trash.[4][8]

References

  • Vertex AI Search. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry.
  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents.
  • Cleveland State University. Practices for Proper Chemical Storage.
  • University of California, Berkeley, Environment, Health & Safety.
  • The Synergist. (2021). Best Practices for Proper Chemical Storage.
  • Moravek. (2023). A Beginner's Guide to Chemical Storage Best Practices.
  • YouTube. (2024).
  • ChemicalBook. (2022). t-Butyl 2-cyano-2-(3-nitropyridin-2-yl)
  • The University of Cyprus-Department of Chemistry. (2024).
  • CymitQuimica. (2022). Safety Data Sheet - Cyanoacetic acid ethyl ester.
  • Chemistry Stack Exchange. (2023).
  • Santa Cruz Biotechnology.
  • ECHEMI.
  • Camlab. Problems Storing Light Sensitive Reagents? We have a Solution.
  • Sigma-Aldrich. t-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)
  • NJ.gov.
  • Jubilant Ingrevia. (2024).
  • Exposome-Explorer.
  • [Source not available].
  • Aldrich. (2024).
  • [Source not available].
  • Chempanda. (2023).
  • Fisher Scientific. (2015).
  • Sigma-Aldrich.
  • NIC Industries.
  • Missouri S&T Environmental Health and Safety. Chemical Safety.
  • TCI Chemicals. (2025).
  • TCI Chemicals.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 2-Cyano-2-(3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate. This critical intermediate, notably in the synthesis of Apalutamide[1], is prepared via a nucleophilic aromatic substitution (SNAr) reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental hurdles.

I. Reaction Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of this compound typically involves the reaction of a 2-halo-3-nitropyridine (commonly 2-chloro-3-nitropyridine) with tert-butyl cyanoacetate in the presence of a base. The electron-withdrawing nitro group at the 3-position is crucial as it activates the pyridine ring for nucleophilic attack at the 2-position[2][3].

The general mechanism proceeds in two steps:

  • Nucleophilic Addition: The carbanion generated from tert-butyl cyanoacetate attacks the C2 position of the pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex[3].

  • Elimination: The leaving group (e.g., chloride) is expelled, restoring the aromaticity of the pyridine ring and yielding the desired product.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.

Q1: My reaction is not proceeding to completion, or the yield is very low. What are the potential causes and how can I improve it?

A1: Low conversion or yield can stem from several factors. Let's break down the most common culprits:

  • Insufficient Base Strength or Amount: The base is critical for deprotonating the tert-butyl cyanoacetate to form the nucleophilic carbanion.

    • Troubleshooting:

      • Choice of Base: Weak bases like potassium carbonate (K₂CO₃) may require higher temperatures or longer reaction times. Consider using stronger bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[4].

      • Stoichiometry: Ensure at least one equivalent of base is used. An excess of the base (1.5-2 equivalents) can sometimes drive the reaction to completion, but be mindful of potential side reactions.

  • Inadequate Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

    • Troubleshooting:

      • Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N,N-Dimethylacetamide (DMAc), or Acetonitrile (MeCN) are generally preferred for SNAr reactions[5][6]. They effectively solvate the cationic counter-ion of the base and do not interfere with the nucleophile.

      • Ensure the solvent is anhydrous, as water can quench the carbanion and hydrolyze the ester.

  • Low Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.

    • Troubleshooting:

      • If the reaction is sluggish at room temperature, gradually increase the temperature. A typical range for this synthesis is 70-120°C[4][7]. Monitor the reaction progress by TLC or HPLC to avoid decomposition at excessively high temperatures.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these impurities and how can I minimize them?

A2: The formation of byproducts is a common challenge. Here are some likely impurities and strategies to mitigate them:

  • Hydrolysis of the tert-butyl ester: The presence of water can lead to the hydrolysis of the tert-butyl ester, forming the corresponding carboxylic acid.

    • Mitigation: Use anhydrous solvents and reagents. Dry your glassware thoroughly before starting the reaction.

  • Dimerization or polymerization of reactants: Under strongly basic conditions, tert-butyl cyanoacetate can undergo self-condensation.

    • Mitigation: Add the base portion-wise to the reaction mixture containing both the 2-halo-3-nitropyridine and tert-butyl cyanoacetate. This keeps the concentration of the free carbanion low at any given time.

  • Formation of colored impurities: The reaction mixture may darken significantly, which can be indicative of decomposition, especially at high temperatures.

    • Mitigation:

      • Optimize the reaction temperature and time. Do not overheat or run the reaction for an unnecessarily long period.

      • Consider conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Q3: The purification of the final product is difficult. What is the best way to isolate and purify this compound?

A3: Purification can indeed be challenging due to the product's properties and potential impurities.

  • Work-up Procedure:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction carefully by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with brine to remove residual DMF or DMSO and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification Techniques:

    • Crystallization: The crude product can often be purified by crystallization from a suitable solvent system, such as ethanol, isopropanol, or a mixture of ethyl acetate and hexanes[4].

    • Flash Column Chromatography: If crystallization does not yield a pure product, flash column chromatography on silica gel is a reliable method. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective[5].

III. Experimental Protocols & Data

Optimized Reaction Parameters

The following table summarizes recommended starting conditions for the synthesis. Optimization may be required based on your specific laboratory setup and reagent purity.

ParameterRecommended RangeNotes
2-Chloro-3-nitropyridine 1.0 equivalentStarting material
tert-Butyl Cyanoacetate 1.1 - 1.5 equivalentsExcess helps drive the reaction to completion
Base (e.g., K₂CO₃, DBU) 1.5 - 2.0 equivalentsStronger bases may require less excess
Solvent DMF, DMSO, DMAc, MeCNEnsure anhydrous conditions
Temperature 70 - 120 °CMonitor for decomposition at higher temperatures[4][7]
Reaction Time 4 - 24 hoursMonitor progress by TLC or HPLC[4]
Step-by-Step Experimental Workflow

Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add 2-chloro-3-nitropyridine, tert-butyl cyanoacetate, and solvent to a dry flask. B 2. Stir the mixture under an inert atmosphere (N₂ or Ar). A->B C 3. Add the base portion-wise to the reaction mixture. B->C D 4. Heat the reaction mixture to the desired temperature (e.g., 80-100°C). C->D E 5. Monitor the reaction progress by TLC or HPLC. D->E F 6. Cool the reaction to room temperature and quench with water. E->F G 7. Extract the product with an organic solvent (e.g., Ethyl Acetate). F->G H 8. Wash the organic layer with brine, dry, and concentrate. G->H I 9. Purify the crude product by crystallization or column chromatography. H->I SNAr Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 2-Chloro-3-nitropyridine Int Meisenheimer Complex (Resonance Stabilized) R1->Int Addition R2 tert-Butyl Cyanoacetate + Base R2->R1 Nucleophilic Attack P This compound Int->P Elimination of Cl⁻ Hydrolysis Side Reaction Product tert-Butyl 2-cyano-2- (3-nitropyridin-2-yl)acetate Byproduct 2-Cyano-2-(3-nitropyridin-2-yl)acetic acid + tert-Butanol Product->Byproduct Hydrolysis Water H₂O (Trace amounts) Water->Byproduct

Caption: Hydrolysis of the tert-butyl ester side reaction.

V. References

  • European Patent Office. (2023). PROCESS FOR THE PREPARATION OF APALUTAMIDE - EP 3802515 B1. EPO. [Link]

  • Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. (n.d.). Arkivoc.

  • tert-butyl 2-cyano-2-(2,2,2-trifluoro-1-(2-nitrophenylimino)ethyl)pentanoate (N). (n.d.).

  • Google Patents. (n.d.). WO2018136001A1 - Process for preparing apalutamide.

  • Google Patents. (n.d.). CN114621109A - Synthetic method of apatamide and intermediate thereof.

  • Google Patents. (n.d.). CN107501237B - Synthetic method of Apalutamide.

  • MDPI. (n.d.). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. [Link]

  • National Institutes of Health. (n.d.). tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl].

  • Organic Syntheses Procedure. (n.d.). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. [Link]

  • Royal Society of Chemistry. (n.d.). tert-Butyl nitrite mediated nitrogen transfer reactions: synthesis of benzotriazoles and azides at room temperature. Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. [Link]

  • ChemBK. (n.d.). tert-butyl 2-cyano-2-(5-(trifluoroMethyl)pyridin-2-yl)acetate Request for Quotation. [Link]

  • ResearchGate. (n.d.). Nucleophilic Aromatic Substitution | Request PDF. [Link]

  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. [Link]

  • ResearchGate. (n.d.). tert-Butyl Nitrite (TBN) as the N atom source for the Synthesis of Substituted Cinnolines with 2-Vinylanilines and Relevant Mechanism was Studied | Request PDF. [Link]

  • MDPI. (n.d.). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]

  • ResearchGate. (2017). Synthesis of a novel heterocyclic scaffold utilizing 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl) acetamide. [Link]

  • National Institutes of Health. (2020). Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity. PMC. [Link]

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Optimization of reaction conditions for synthesizing tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and achieve consistent, high-yield results.

The synthesis involves the reaction of 2-chloro-3-nitropyridine with tert-butyl cyanoacetate. This transformation is a classic example of a Vicarious Nucleophilic Substitution (VNS), a powerful method for C-H functionalization of electron-deficient aromatic rings.[1][2] Understanding the nuances of the VNS mechanism is critical to mastering this synthesis.

Frequently Asked Questions (FAQs)

This section addresses common conceptual questions about the synthesis, providing the foundational knowledge needed for successful experimentation.

Q1: What is the reaction mechanism for the synthesis of this compound?

The reaction proceeds via a Vicarious Nucleophilic Substitution (VNS) of hydrogen. This is a multi-step process:

  • Carbanion Formation: A strong base, typically potassium tert-butoxide (KOtBu), deprotonates tert-butyl cyanoacetate at the α-carbon, forming a nucleophilic carbanion. The electron-withdrawing cyano and ester groups stabilize this carbanion.[3]

  • Nucleophilic Attack (Adduct Formation): The carbanion attacks the electron-deficient pyridine ring of 2-chloro-3-nitropyridine. The nitro group strongly activates the ring towards nucleophilic attack, directing the addition to the positions ortho or para to itself. In this case, the attack occurs at the C4 position (ortho to the nitro group). This forms a negatively charged intermediate known as a σ-adduct or Meisenheimer-type adduct.[2][4]

  • β-Elimination & Re-aromatization: The key step that differentiates VNS from classical SNAr is the subsequent base-induced β-elimination. A second equivalent of the base removes a proton from the carbon that just formed the new C-C bond, leading to the elimination of a hydrogen atom and restoration of the aromatic system.[2][5] The product remains as an anion until workup.

  • Protonation: An acidic workup protonates the resulting anion to yield the final product.

VNS_Mechanism cluster_start Step 1: Carbanion Formation cluster_reaction Step 2 & 3: Attack & Elimination cluster_end Step 4: Workup TBCA tert-Butyl Cyanoacetate Carbanion TBCA Carbanion (Nucleophile) TBCA->Carbanion Deprotonation Base1 KOtBu (Base) Adduct σ-Adduct (Meisenheimer-type) Carbanion->Adduct Nucleophilic Attack Nitropyridine 2-Chloro-3-nitropyridine (Electrophile) Product_Anion Product Anion Adduct->Product_Anion β-Elimination of H- Base2 KOtBu (Base) Final_Product Final Product Product_Anion->Final_Product Protonation Workup Acidic Workup (H+)

Caption: Vicarious Nucleophilic Substitution (VNS) Mechanism.

Q2: Why is a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) required?

A strong base is necessary for two reasons:

  • Deprotonation of tert-butyl cyanoacetate: The α-protons of tert-butyl cyanoacetate are acidic due to the adjacent cyano and ester groups, but a strong base is still required to generate the carbanion in sufficient concentration.[3]

  • Facilitating β-Elimination: The base is also consumed in the elimination step to remove the hydrogen from the intermediate adduct, which is crucial for re-aromatization.[5]

KOtBu is ideal because it is sterically hindered .[6] This bulkiness makes it a poor nucleophile, preventing it from competing with the cyanoacetate carbanion in attacking the pyridine ring or participating in other unwanted side reactions.[7][8]

Q3: What role does the nitro group on the pyridine ring play?

The nitro group is essential. It is a powerful electron-withdrawing group that significantly reduces the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack. This activation is what makes the VNS reaction feasible.[4] It also directs the incoming nucleophile to the positions ortho and para to itself.

Q4: Which solvents are most suitable for this reaction?

Polar aprotic solvents are generally preferred for VNS reactions as they can solvate the potassium cation while leaving the tert-butoxide anion highly reactive.[5] Suitable solvents include:

  • Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • Dimethyl sulfoxide (DMSO)

The choice of solvent can influence reaction rates and yields. It is crucial that the solvent is anhydrous, as water will quench the carbanion and the strong base.

Troubleshooting Guide

This section is structured to provide clear, actionable solutions to common experimental challenges.

Problem Potential Cause Solution
1. Low or No Product Yield Ineffective Base: Potassium tert-butoxide is hygroscopic and can lose its activity upon exposure to air/moisture.Use fresh KOtBu from a newly opened bottle or a properly stored container. Ensure it is a fine, free-flowing powder. Consider using a solution of KOtBu in THF, which can be titrated for accurate concentration.
Presence of Water: Trace amounts of water in the reagents or solvent will quench the carbanion and the base.Dry the solvent (e.g., DMF, THF) over molecular sieves before use. Ensure all glassware is oven-dried. Run the reaction under an inert atmosphere (Nitrogen or Argon).
Incorrect Reaction Temperature: VNS reactions are often exothermic. Initial addition of the base should be done at a low temperature to control the reaction rate and prevent side reactions.Start the reaction by adding the base solution dropwise at a low temperature (e.g., -40 °C to 0 °C).[4] After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
Impure Starting Materials: Impurities in 2-chloro-3-nitropyridine or tert-butyl cyanoacetate can interfere with the reaction.Purify 2-chloro-3-nitropyridine by recrystallization.[9] Purify tert-butyl cyanoacetate by vacuum distillation if it appears discolored or contains non-volatile impurities.[10]
2. Formation of Multiple Side Products Self-Condensation of tert-butyl cyanoacetate: The cyanoacetate carbanion can react with another molecule of the ester, especially at higher concentrations or temperatures.Add the tert-butyl cyanoacetate solution slowly to the mixture of 2-chloro-3-nitropyridine and base, or add the base slowly to the mixture of the two reactants. Maintaining a low temperature during addition is critical.
Dark Tar-Like Material: This often indicates decomposition, which can be caused by excessive heat or reaction with oxygen.Maintain strict temperature control and ensure the reaction is run under a positive pressure of an inert gas (N₂ or Ar).
Formation of Isomers: While the VNS reaction is highly regioselective for the position ortho to the nitro group, other isomers are theoretically possible.Confirm the structure of your product using NMR spectroscopy. The primary product should be the C4-substituted isomer. If other isomers are present, purification by column chromatography is necessary.
3. Difficult Product Isolation Emulsion during Aqueous Workup: High concentrations of DMF or DMSO can lead to emulsions during extraction with organic solvents.After the reaction is complete, quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). If an emulsion forms, add brine to help break it. If using DMF/DMSO, it may be necessary to dilute the reaction mixture with a large volume of water and extract multiple times with a solvent like ethyl acetate or dichloromethane.
Product is an Oil, Not a Solid: The crude product may be an oil due to residual solvent or impurities.Purify the crude product using flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for eluting the product.

Experimental Protocols & Data

Starting Material Properties
CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
2-Chloro-3-nitropyridine5470-18-8158.55247.9 (Predicted)1.55 (Predicted)
tert-Butyl cyanoacetate1116-98-9141.1740-42 @ 0.1 mmHg[3][11]0.988 @ 20 °C[3]
Potassium tert-butoxide865-47-4112.21275 (Decomposes)0.910
Optimized Synthesis Protocol

This protocol is a robust starting point. Modifications may be necessary based on your specific laboratory conditions and scale.

Materials:

  • 2-Chloro-3-nitropyridine (1.0 equiv)

  • tert-Butyl cyanoacetate (1.2 equiv)[3][10]

  • Potassium tert-butoxide (2.2 equiv)[7]

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-chloro-3-nitropyridine (1.0 equiv) and tert-butyl cyanoacetate (1.2 equiv).

  • Dissolution: Add anhydrous THF (or DMF) to dissolve the starting materials completely. A concentration of 0.2-0.5 M with respect to the nitropyridine is a good starting point.

  • Cooling: Cool the reaction mixture to -40 °C using a dry ice/acetone bath.

  • Base Addition: In a separate flask, prepare a solution of potassium tert-butoxide (2.2 equiv) in anhydrous THF. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above -30 °C. A deep red or violet color should develop, which is characteristic of the anionic intermediates in VNS reactions.[2]

  • Reaction: Once the addition is complete, allow the mixture to stir at -40 °C for an additional hour. Then, remove the cooling bath and let the reaction slowly warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting nitropyridine.

  • Quenching: Cool the mixture to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure this compound.

Workflow A 1. Dissolve Reactants (2-Cl-3-NO2-Py + TBCA) in Anhydrous Solvent B 2. Cool to -40°C under N2 Atmosphere A->B C 3. Add KOtBu Solution (2.2 eq) Dropwise B->C D 4. Monitor Temperature (Keep < -30°C) C->D D->C Too High E 5. Stir & Warm to RT (Monitor by TLC) D->E Temp OK F 6. Quench with aq. NH4Cl at 0°C E->F G 7. Extraction (Ethyl Acetate) F->G H 8. Wash & Dry (Brine, MgSO4) G->H I 9. Concentrate (Rotary Evaporator) H->I J 10. Purify (Column Chromatography) I->J

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Technical Support Center: Purification of tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate. This document is intended for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges during its purification. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high purity for your target molecule.

Introduction

This compound is a key intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical agents. Its structure, featuring a sterically hindered tert-butyl ester, a reactive cyano group, and an electron-deficient nitropyridine ring, presents a unique set of purification challenges. Common issues include the removal of starting materials, side-products from competing reactions, and degradation products formed during the synthesis or work-up.

This guide is structured to address these challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: My crude product is a dark, oily residue. How can I effectively remove colored impurities and unreacted starting materials?

Answer: A dark, oily crude product often indicates the presence of polymeric materials, residual starting materials like 2-chloro-3-nitropyridine, and colored byproducts. A multi-step purification strategy is often necessary.

Initial Work-up and Extraction:

  • Quenching and Neutralization: After the reaction, it is crucial to carefully quench the reaction mixture, often with an aqueous solution. If a base is used in the reaction, neutralization with a mild acid (e.g., saturated ammonium chloride solution) is recommended to a pH of 7-8.[1] For reactions run under acidic conditions, careful basification with a mild base like sodium bicarbonate is advised.

  • Solvent Extraction: Use a suitable organic solvent like dichloromethane or ethyl acetate for extraction.[1] These solvents are effective at dissolving the desired product while leaving inorganic salts in the aqueous phase. Washing the combined organic layers with brine can help to remove residual water and some water-soluble impurities.

Troubleshooting Colored Impurities:

  • Charcoal Treatment: If the color persists after extraction, a charcoal treatment can be effective. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or acetone), add a small amount of activated charcoal, stir for 15-30 minutes at room temperature, and then filter through a pad of celite. Be aware that charcoal can sometimes adsorb the product, so use it judiciously.

  • Column Chromatography: This is the most effective method for removing both colored impurities and starting materials.

FAQ 2: I'm struggling to separate my product from the starting material, 2-chloro-3-nitropyridine, using flash chromatography. What conditions do you recommend?

Answer: The polarity of this compound is significantly different from that of 2-chloro-3-nitropyridine, making flash chromatography a viable separation technique.[2] However, optimizing the solvent system is key.

Recommended Flash Chromatography Protocol:

  • Stationary Phase: Standard silica gel is typically effective.[2][3]

  • Mobile Phase (Eluent System): Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate.[3]

    • Begin with a low percentage of ethyl acetate in hexane (e.g., 5-10%).

    • Gradually increase the concentration of ethyl acetate to elute your product.

    • A gradient elution from 5% to 30% ethyl acetate in hexane is often successful.[4]

  • TLC Analysis: Before running a column, always perform thin-layer chromatography (TLC) to determine the optimal solvent system.[3] Aim for an Rf value of 0.2-0.4 for your product to ensure good separation.[3]

  • Loading Technique: For compounds that are not highly soluble in the mobile phase, dry loading is recommended.[3] Dissolve your crude product in a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dried silica onto the column.[3]

Workflow for Flash Chromatography Optimization

G cluster_0 Pre-Chromatography cluster_1 Column Setup cluster_2 Elution & Collection TLC Run TLC with Hexane/ Ethyl Acetate Mixtures Rf Analyze Rf Values (Target Product Rf ≈ 0.2-0.4) TLC->Rf Packing Pack Silica Gel Column Rf->Packing Solubility Check Product Solubility in Eluent Loading Choose Loading Method Solubility->Loading Packing->Loading DryLoad Dry Loading (Poor Solubility) Loading->DryLoad if poor WetLoad Wet Loading (Good Solubility) Loading->WetLoad if good Elute Run Gradient Elution Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine final_product Pure Product Combine->final_product Evaporate Solvent G start Crude Product (this compound) is_oily Is the product an oil? start->is_oily is_solid Is the product a solid? start->is_solid flash_chrom Flash Column Chromatography is_oily->flash_chrom Yes recrystallize Recrystallization is_solid->recrystallize Yes purity_check1 Is it pure? flash_chrom->purity_check1 purity_check2 Is it pure? recrystallize->purity_check2 purity_check1->recrystallize No final_product Pure Product purity_check1->final_product Yes purity_check2->flash_chrom No purity_check2->final_product Yes

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Stability issues of tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability challenges associated with tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate under both acidic and basic conditions. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments and the reliability of your results.

Understanding the Molecule: A Triad of Reactivity

The stability of this compound is dictated by the interplay of its three core functional groups: the tert-butyl ester, the α-cyano group, and the 3-nitropyridine ring. Each of these moieties presents distinct reactivity profiles that can lead to degradation under specific experimental conditions.

  • The tert-Butyl Ester: This bulky ester group is generally stable under basic conditions due to steric hindrance, which impedes the approach of nucleophiles like hydroxide ions.[1][2] However, it is highly susceptible to cleavage under acidic conditions.[3][4][5]

  • The α-Cyano Group: The presence of the cyano group significantly increases the acidity of the adjacent α-proton, making the molecule prone to deprotonation and subsequent reactions.[6][7]

  • The 3-Nitropyridine Ring: The electron-withdrawing nitro group activates the pyridine ring, making it susceptible to nucleophilic aromatic substitution.[8]

Troubleshooting Guide & FAQs

This section addresses common stability issues encountered during the handling and reaction of this compound.

Acidic Conditions

Q1: I'm observing the formation of a carboxylic acid and a gaseous byproduct during my reaction in an acidic medium. What is happening?

A1: You are likely observing the acid-catalyzed hydrolysis of the tert-butyl ester. This is a common pathway for this class of compounds.

Mechanism: The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent cleavage of the C-O bond results in the formation of a stable tert-butyl carbocation and the corresponding carboxylic acid. The tert-butyl cation is then typically deprotonated to form isobutylene gas.[3][4][5][9]

Troubleshooting:

  • Avoid Strong Acids: Whenever possible, use milder acidic conditions or alternative synthetic strategies that do not require strong acids.

  • Control Temperature: Perform reactions at the lowest possible temperature to minimize the rate of hydrolysis.

  • Anhydrous Conditions: The presence of water will facilitate hydrolysis. Ensure all solvents and reagents are scrupulously dried.

  • Alternative Protecting Groups: If acidic conditions are unavoidable, consider using a protecting group that is more stable to acid.

Experimental Protocol: Monitoring Acid-Mediated Deprotection

This protocol allows for the controlled cleavage of the tert-butyl ester using trifluoroacetic acid (TFA), a common reagent for this transformation.[3][10]

  • Dissolution: Dissolve the this compound in a suitable solvent like dichloromethane (DCM).

  • TFA Addition: Add a solution of TFA in DCM (e.g., 50% v/v) to the reaction mixture at 0 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, remove the TFA and solvent under reduced pressure.

  • Purification: Purify the resulting carboxylic acid by a suitable method, such as crystallization or column chromatography.

Visualization of Acidic Degradation

Acidic Degradation Start tert-butyl 2-cyano-2- (3-nitropyridin-2-yl)acetate Intermediate1 Protonated Ester Start->Intermediate1 H+ Product1 2-cyano-2-(3-nitropyridin- 2-yl)acetic acid Intermediate1->Product1 H2O Product2 tert-butyl carbocation Intermediate1->Product2 Product3 Isobutylene Product2->Product3 -H+

Caption: Acid-catalyzed hydrolysis of the tert-butyl ester.

Basic Conditions

Q2: My compound is degrading even under what I thought were mild basic conditions. What are the potential degradation pathways?

A2: While the tert-butyl ester is sterically hindered and generally resistant to basic hydrolysis (saponification), the overall molecule can still be unstable due to the acidic α-proton and the activated pyridine ring.[1]

Potential Degradation Pathways:

  • Carbanion Formation and Subsequent Reactions: The α-proton is readily abstracted by a base to form a resonance-stabilized carbanion.[7][11] This carbanion can then participate in various side reactions, such as alkylation, condensation, or oxidation, leading to a complex mixture of products.

  • Hydrolysis of the Cyano Group: Under more forcing basic conditions (e.g., elevated temperatures, strong base), the cyano group can be hydrolyzed to a primary amide or a carboxylic acid.

  • Decarboxylation: If the ester is cleaved, the resulting β-cyano carboxylic acid can be prone to decarboxylation upon heating.[12][13]

Troubleshooting:

  • Use Non-Nucleophilic Bases: Employ bulky, non-nucleophilic bases like lithium diisopropylamide (LDA) or potassium tert-butoxide to deprotonate the α-carbon without attacking the ester or cyano group.

  • Low Temperatures: Carry out reactions at low temperatures (e.g., -78 °C) to control the reactivity of the carbanion intermediate.

  • Anhydrous Conditions: Water can participate in hydrolysis reactions, so ensure all reagents and solvents are dry.

Experimental Protocol: Stability Testing under Basic Conditions

  • Sample Preparation: Prepare solutions of this compound in a suitable aprotic solvent (e.g., THF, DMF).

  • Base Addition: Add a solution of the base to be tested (e.g., NaOH, NaOMe, K2CO3) to each sample.

  • Incubation: Maintain the samples at a constant temperature and monitor for degradation over time using TLC or LC-MS.

  • Analysis: Quantify the amount of starting material remaining at each time point to determine the rate of degradation.

Visualization of Basic Degradation Pathways

Basic Degradation Start tert-butyl 2-cyano-2- (3-nitropyridin-2-yl)acetate Carbanion Carbanion Intermediate Start->Carbanion Base (-H+) Cyano_Hydrolysis Cyano Group Hydrolysis Start->Cyano_Hydrolysis Strong Base, Heat Decarboxylation Decarboxylation Start->Decarboxylation Hydrolysis then Heat Side_Reactions Side Reactions (e.g., Alkylation, Condensation) Carbanion->Side_Reactions

Caption: Potential degradation pathways under basic conditions.

General Handling and Storage

Q3: What are the best practices for storing and handling this compound to ensure its long-term stability?

A3:

  • Storage: Store the compound in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric moisture and oxygen.

  • Handling: Avoid exposure to strong acids, bases, and high temperatures. Use clean, dry glassware and high-purity solvents.

  • Purity: Impurities can sometimes catalyze degradation. Ensure the compound is of high purity before use.

Summary of Stability Data

ConditionStabilityPrimary Degradation PathwayMitigation Strategies
Strong Acid (e.g., HCl, H₂SO₄) UnstableHydrolysis of tert-butyl esterAvoid strong acids, use low temperatures, anhydrous conditions.
Mild Acid (e.g., TFA) Controlled cleavageHydrolysis of tert-butyl esterUse as a deprotection strategy with careful monitoring.
Strong Base (e.g., NaOH, KOH) UnstableCarbanion formation, cyano hydrolysisUse non-nucleophilic bases, low temperatures, anhydrous conditions.
Mild Base (e.g., K₂CO₃, Et₃N) Potentially unstableCarbanion formationUse with caution, monitor for side products.
Neutral, Anhydrous Stable-Store under inert atmosphere, cool and dark.

References

  • Arkivoc. (2007). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • Journal of the American Oil Chemists' Society. (1954). Quantitative Saponification of Highly Hindered Esters by Perchlorate Anion Catalysis. Retrieved from [Link]

  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Wordpress. Retrieved from [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Retrieved from [Link]

  • Wu, Y., & Sun, Y. (2006). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters, 8(15), 3215–3218. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023). Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanoacetic acid. Retrieved from [Link]

  • Chemical Review and Letters. (2020). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Retrieved from [Link]

  • ResearchGate. (2015). How can I deprotect esters using TFA?. Retrieved from [Link]

  • Gassman, P. G., & Talley, J. J. (1980). Effect of .alpha.-cyano groups on neighboring group participation in carbonium ion reactions. Journal of the American Chemical Society, 102(4), 1214–1216. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-nitropyridine (III). Retrieved from [Link]

  • Darensbourg, D. J., Chojnacki, J. A., & Atnip, E. V. (1992). The catalytic decarboxylation of cyanoacetic acid: anionic tungsten carboxylates as homogeneous catalysts. Journal of the American Chemical Society, 114(25), 9868–9874. Retrieved from [Link]

  • ResearchGate. (2012). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Tert-Butyl Cyanoacetate: Properties and Synthesis Pathways. Retrieved from [Link]

  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Amino-2-nitropyridine. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • MDPI. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • University of Babylon. (n.d.). Reactions of carbanions. Retrieved from [Link]

  • Wikipedia. (n.d.). Saponification. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of tert-butyl esters present in N-protected amino acids. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbanion. Retrieved from [Link]

  • EBSCO. (n.d.). Saponification. Retrieved from [Link]

  • Gassman, P. G., & Talley, J. J. (1980). Mesomeric stabilization of carbonium ions by .alpha.-cyano groups. A theoretical evaluation of inductive vs. resonance effects of the cyano moiety. Journal of the American Chemical Society, 102(12), 4138–4143. Retrieved from [Link]

  • National Institutes of Health. (2016). Metabolically Stable tert-Butyl Replacement. Retrieved from [Link]

  • Chemistry LibreTexts. (2016). 6.2: Carbanions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. Retrieved from [Link]

  • AFINITICA. (n.d.). t-BUTYL CYANOACETATE. Retrieved from [Link]

  • National Institutes of Health. (2014). tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate. Retrieved from [Link]

  • ChemBK. (n.d.). tert-butyl 2-cyano-2-(5-(trifluoroMethyl)pyridin-2-yl)acetate Request for Quotation. Retrieved from [Link]

Sources

Technical Support Center: Cyanoacetylation of 3-Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the cyanoacetylation of 3-nitropyridine derivatives. This document is designed to provide in-depth troubleshooting strategies and practical advice to overcome common challenges, particularly low reaction conversion. The guidance herein is structured around the Knoevenagel condensation, a frequent and effective method for forming the C-C bond central to this transformation. This typically involves the reaction of an activated pyridine derivative (e.g., a pyridine aldehyde or a pyridine with a good leaving group) with an active methylene compound like cyanoacetic acid or its esters.

Troubleshooting Guide: Addressing Low Conversion

Low conversion is the most frequently encountered issue in this class of reactions. The following question-and-answer section breaks down the potential causes and provides targeted solutions to enhance your reaction yield and reproducibility.

Q1: My conversion rate is unexpectedly low. What are the primary factors I should investigate?

Low conversion is rarely due to a single issue but often a combination of factors related to reagents, reaction conditions, and catalysis. A systematic approach is the most effective way to diagnose the problem.[1]

The diagnostic workflow below provides a structured path for troubleshooting.

TroubleshootingWorkflow start Low Conversion Observed reagents 1. Reagent Integrity start->reagents conditions 2. Reaction Conditions start->conditions catalyst 3. Catalyst/Base Issues start->catalyst water 4. Water Contamination start->water sub_reagent1 Purity of 3-Nitropyridine Derivative reagents->sub_reagent1 sub_reagent2 Purity of Cyanoacetic Acid / Ester reagents->sub_reagent2 sub_conditions1 Sub-optimal Temperature conditions->sub_conditions1 sub_conditions2 Insufficient Reaction Time conditions->sub_conditions2 sub_conditions3 Incorrect Solvent Choice conditions->sub_conditions3 sub_catalyst1 Base is too Strong/Weak catalyst->sub_catalyst1 sub_catalyst2 Insufficient Catalyst Loading catalyst->sub_catalyst2 sub_water Presence of Water in Reagents/Solvent water->sub_water solution_reagent Action: Verify purity via NMR/LCMS. Purify if necessary. sub_reagent1->solution_reagent sub_reagent2->solution_reagent solution_conditions Action: Optimize temperature and time via trial reactions. Monitor by TLC/GC. sub_conditions1->solution_conditions sub_conditions2->solution_conditions sub_conditions3->solution_conditions solution_catalyst Action: Screen alternative weak bases. Verify catalyst amount. sub_catalyst1->solution_catalyst sub_catalyst2->solution_catalyst solution_water Action: Use anhydrous solvents. Employ a Dean-Stark trap. sub_water->solution_water Mechanism ActiveMethylene NC-CH2-COOR (Active Methylene) Carbanion [NC-CH-COOR]⁻ (Carbanion) ActiveMethylene->Carbanion + Base - H-Base⁺ Base Base (e.g., Piperidine) Adduct Intermediate Adduct Pyridine O2N-Py-CHO (Pyridine Aldehyde) Pyridine->Adduct + Carbanion Product O2N-Py-CH=C(CN)COOR (Product) Adduct->Product - OH⁻ Water H2O

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Technical Support Center: Preventing Decomposition of tert-Butyl 2-Cyano-2-(3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability issues with this compound during experimental workups. By understanding the underlying chemical principles, you can effectively prevent decomposition and ensure the integrity of your synthesis.

Understanding the Molecule: Key Stability Considerations

This compound is a structurally complex molecule with several reactive functional groups that can contribute to its instability under certain conditions. The primary points of lability are:

  • The tert-Butyl Ester: While generally stable under neutral and basic conditions, tert-butyl esters are susceptible to cleavage under acidic conditions.[1][2] This proceeds through a mechanism involving the formation of a stable tert-butyl cation.

  • The α-Cyano Ester Moiety: The proton at the α-position is acidic, making the compound susceptible to base-mediated reactions.

  • The 3-Nitropyridine Ring: The nitro group is strongly electron-withdrawing, which activates the pyridine ring towards nucleophilic attack.[3] Nitroaromatic compounds can also be sensitive to strong bases and high temperatures.[4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the workup of reactions involving this compound.

Issue 1: Product Loss During Aqueous Workup with Acidic Washes

Symptom: Low or no yield of the desired product after washing the organic layer with an acidic solution (e.g., dilute HCl, NH₄Cl).

Cause: Acid-catalyzed hydrolysis of the tert-butyl ester. The acidic wash protonates the carbonyl oxygen of the ester, making it more electrophilic and susceptible to nucleophilic attack by water.[1] This cleaves the ester, forming tert-butanol and the corresponding carboxylic acid, which may be water-soluble and lost to the aqueous phase.

Solutions:

  • Avoid Acidic Washes: If the goal is to neutralize a basic reaction mixture, use a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer with a pH around 7.

  • Use Brine Washes: Wash the organic layer with a saturated sodium chloride (brine) solution.[5] Brine helps to remove water from the organic layer and can break up emulsions without altering the pH significantly.[5]

  • Minimize Contact Time: If an acidic wash is unavoidable, perform the extraction quickly and at a low temperature (0-5 °C) to minimize the rate of hydrolysis.

Issue 2: Decomposition During Basidic Workup

Symptom: Formation of colored byproducts or a significant decrease in yield when using strong bases (e.g., NaOH, KOH) for washing.

Cause: The electron-withdrawing nitro group makes the pyridine ring susceptible to nucleophilic attack by hydroxide ions. Additionally, strong bases can react with nitroaromatic compounds, leading to decomposition pathways.[4] The acidic proton alpha to the cyano and ester groups can also be abstracted, leading to undesired side reactions.

Solutions:

  • Use Mild Bases: For neutralization, opt for weaker inorganic bases like saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solutions.

  • Temperature Control: Perform basic washes at low temperatures (0-5 °C) to slow down potential decomposition reactions.

  • Non-Aqueous Workup: If possible, consider a non-aqueous workup. This could involve direct filtration of the reaction mixture through a pad of silica gel or celite to remove solid impurities, followed by solvent evaporation.

Issue 3: Product Degradation During Solvent Removal (Rotary Evaporation)

Symptom: The product darkens or decomposes upon concentration on a rotary evaporator, even with a seemingly clean workup.

Cause: The compound may be thermally labile, meaning it decomposes at elevated temperatures.[6] Residual acidic or basic impurities in the isolated organic phase can also catalyze decomposition upon heating.

Solutions:

  • Low-Temperature Evaporation: Use a rotary evaporator with a water bath set to a low temperature (≤ 30-40 °C).

  • High Vacuum: Employ a high-vacuum pump to lower the boiling point of the solvent, allowing for evaporation at a lower temperature.

  • Neutralize Before Concentration: Ensure the organic solution is neutral before concentrating. You can test the pH of a small aqueous wash of the organic layer with litmus paper.[5]

  • Azeotropic Removal of Water: Before final concentration, consider adding a solvent like toluene and evaporating it. This can help to azeotropically remove any remaining traces of water.

Issue 4: Decarboxylation During Workup or Purification

Symptom: Loss of the tert-butoxycarbonyl group, resulting in the formation of 2-cyano-2-(3-nitropyridin-2-yl)acetonitrile. This is often observed during heating or upon treatment with certain reagents.

Cause: While decarboxylation is more common with β-keto acids, α-cyano esters can also undergo this process under certain conditions, particularly if the ester is first hydrolyzed to the corresponding carboxylic acid.[7][8][9] The resulting β-nitrile carboxylic acid can then lose CO₂ upon heating.

Solutions:

  • Avoid Hydrolysis: The primary strategy is to prevent the hydrolysis of the tert-butyl ester by avoiding acidic conditions and high temperatures.

  • Gentle Purification: For purification, prioritize methods that do not involve heat. Flash column chromatography at room temperature is generally preferred over distillation.[10][11]

  • Careful pH Control: Maintain a neutral pH throughout the workup and isolation process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range to maintain during the aqueous workup?

A1: It is crucial to maintain a pH between 6.5 and 7.5. This neutral range minimizes the risk of both acid-catalyzed hydrolysis of the tert-butyl ester and base-induced decomposition of the nitropyridine ring.

Q2: Can I use column chromatography to purify the compound? What are the recommended conditions?

A2: Yes, flash column chromatography is the recommended method for purification.

  • Stationary Phase: Use standard silica gel (230-400 mesh).

  • Eluent System: A non-polar/polar solvent system is appropriate. Start with a low polarity mixture, such as hexane/ethyl acetate (9:1), and gradually increase the polarity. The exact ratio will depend on the polarity of any impurities.

  • Avoid Acidic or Basic Additives: Do not add acids (like acetic acid) or bases (like triethylamine) to the eluent unless absolutely necessary and after careful small-scale trials, as they can cause decomposition on the silica surface.

Q3: My product is an oil. How can I best handle and store it to prevent decomposition?

A3: If the final product is an oil, it is important to remove all residual solvent under high vacuum at a low temperature. Store the oil under an inert atmosphere (nitrogen or argon) at a low temperature (-20 °C is recommended) to prevent degradation over time. Protection from light may also be beneficial.

Q4: I suspect my compound is decomposing on the TLC plate. How can I confirm this and what can I do?

A4: Streaking or the appearance of multiple spots on a TLC plate that change over time can indicate decomposition. To minimize this, prepare the TLC plate and elute it immediately after spotting. Use a mobile phase that gives a reasonable Rf value (0.3-0.4) to minimize the time the compound spends on the silica. If decomposition is still suspected, consider using deactivated silica gel for chromatography.

Experimental Protocols

Protocol 1: Standard Mild Aqueous Workup
  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[12]

  • Wash the combined organic layers sequentially with:

    • Saturated aqueous NaHCO₃ solution.

    • Water.

    • Saturated aqueous NaCl (brine) solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure at a temperature not exceeding 30-40 °C.

Protocol 2: Non-Aqueous Workup
  • If the reaction byproducts and excess reagents are solid, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite or a short plug of silica gel to remove the solid impurities.

  • Wash the filter cake with a small amount of the same solvent.

  • Combine the filtrates and concentrate under reduced pressure at a temperature not exceeding 30-40 °C.

Visualizing Decomposition Pathways and Workflows

Diagram 1: Key Decomposition Pathways

G cluster_0 Acidic Conditions cluster_1 Basic Conditions cluster_2 Thermal Stress A tert-Butyl Ester B Carboxylic Acid + Isobutylene A->B H+ / H2O C Nitropyridine Ring D Decomposition Products C->D Strong Base (e.g., OH-) E α-Cyano Ester F Decarboxylation/Decomposition E->F Heat

Caption: Potential decomposition routes for the target compound.

Diagram 2: Recommended Workup Workflow

G start Reaction Mixture quench Quench with sat. NaHCO3 (aq) (0-5 °C) start->quench extract Extract with Organic Solvent quench->extract wash_brine Wash with Brine extract->wash_brine dry Dry over Na2SO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate in vacuo (T < 40°C) filter->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Ideal workflow for mild purification.

References

  • Google Patents. (n.d.). Process for the purification of thermolabile compounds by distillation.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2001). Acids. Wordpress. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of nitropyridine derivatives.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. Retrieved from [Link]

  • Canadian Science Publishing. (1953). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from [Link]

  • Semantic Scholar. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Reaction of nitro compounds with strong alkali? Retrieved from [Link]

  • ResearchGate. (2025). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. Retrieved from [Link]

  • Research and Reviews. (2021). Purification Methods of Organic Compounds. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]

  • PubMed. (n.d.). Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Retrieved from [Link]

  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2007). tert-butyl 2-cyano-2-(2,2,2-trifluoro-1-(2-nitrophenylimino)ethyl)pentanoate (N). Retrieved from [Link]

  • YouTube. (2017). METHODS OF PURIFICATION OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-chloro-5-nitropyridine.
  • University of Rochester, Department of Chemistry. (n.d.). About Workup. Retrieved from [Link]

  • Arkivoc. (n.d.). Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • National Institutes of Health. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • ResearchGate. (2025). Strategies for aerobic degradation of nitroaromatic compounds by bacteria: Process discovery to field application. Retrieved from [Link]

  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

  • ChemBK. (n.d.). tert-butyl 2-cyano-2-(5-(trifluoroMethyl)pyridin-2-yl)acetate Request for Quotation. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Retrieved from [Link]

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Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Peak Assignment of Tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing critical insights into molecular structure. This guide offers an in-depth analysis and spectral assignment for tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate, a complex heterocyclic compound. Leveraging data from analogous structures and foundational NMR principles, we present a detailed, predictive assignment of its ¹H and ¹³C NMR spectra. This document serves as a practical reference for researchers and scientists, demonstrating the logical workflow for elucidating the structure of novel small molecules, even in the absence of direct literature precedents.

Introduction: The Role of NMR in Structural Elucidation

In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. NMR spectroscopy provides a detailed atomic-level map of a molecule by probing the magnetic properties of its nuclei, primarily ¹H and ¹³C. The chemical shift (δ), spin-spin coupling (J), and signal integration in an NMR spectrum are directly influenced by the electronic environment of each atom, allowing for the precise determination of molecular connectivity and stereochemistry. For a molecule like this compound, which contains a stereocenter and a complex, electron-deficient pyridine ring, NMR is the definitive tool for verification.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment, a standardized numbering system for the molecule is essential. The structure and numbering scheme are presented below.

Figure 1: Molecular structure and atom numbering scheme for NMR assignment.

Predicted Spectral Analysis

¹H NMR Spectrum Prediction

Based on the structure, we can predict the following signals in the ¹H NMR spectrum:

  • Aromatic Region (Pyridyl Protons): The 3-nitropyridine ring contains three protons (H4', H5', H6'). The nitro group at C3' is a powerful electron-withdrawing group, which will significantly deshield the adjacent protons. The pyridine nitrogen also strongly deshields the ortho proton (H6').

    • H6' : This proton is ortho to the ring nitrogen and meta to the nitro group. It is expected to be the most downfield signal, appearing as a doublet of doublets (dd).

    • H4' : This proton is ortho to the nitro group and meta to the substituent at C2'. It will also be significantly downfield, appearing as a doublet of doublets (dd).

    • H5' : This proton is meta to both the nitro group and the ring nitrogen, making it the most shielded of the three aromatic protons. It will appear as a doublet of doublets (dd), resulting from coupling to both H4' and H6'.

    • Coupling Constants: Typical coupling constants in pyridine rings are ³J (ortho) ≈ 4-9 Hz, ⁴J (meta) ≈ 1-3 Hz, and ⁵J (para) ≈ <1 Hz.[1][2] We expect ³J(H4'-H5') > ³J(H5'-H6').

  • Aliphatic Region (Side Chain Protons):

    • H2 (Methine Proton): This single proton is attached to a carbon (C2) bearing three electron-withdrawing groups: the 3-nitropyridin-2-yl ring, a cyano group, and a tert-butoxycarbonyl group. This environment will cause a significant downfield shift for a methine proton, likely into the 5.0-6.0 ppm range.[3][4] It will appear as a singlet as it has no adjacent protons.

    • tert-Butyl Protons (9H): The nine protons of the tert-butyl group are chemically equivalent due to free rotation. They will appear as a sharp singlet, significantly upfield, typically around 1.5 ppm.[5] This signal is a characteristic hallmark of the tert-butyl group and its integration of 9H makes it easily identifiable.

¹³C NMR Spectrum Prediction

The molecule has 12 unique carbon atoms, and we expect to see 12 distinct signals in the proton-decoupled ¹³C NMR spectrum.

  • Carbonyl and Nitrile Carbons:

    • C1 (Ester Carbonyl): The ester carbonyl carbon is highly deshielded and will appear far downfield, typically in the 160-170 ppm range.[6]

    • C3 (Nitrile Carbon): The cyano carbon is also deshielded, but less so than a carbonyl. It is expected in the 115-125 ppm region.[6]

  • Aromatic Carbons (Pyridyl Carbons):

    • C2' & C3' : These are quaternary carbons attached to the nitro group and the acetate side chain, respectively. C3', bonded to the electronegative nitro group, will be significantly deshielded. C2' will also be downfield due to its attachment to the ring nitrogen and the bulky substituent.

    • C4', C5', C6' : These are CH carbons. Their chemical shifts will be influenced by their position relative to the nitrogen and the nitro group. C6' (ortho to N) and C4' (ortho to NO₂) are expected to be the most downfield of the CH carbons.[7][8]

  • Aliphatic Carbons:

    • C2 (Methine Carbon): This carbon is attached to multiple electron-withdrawing groups, but it is sp³ hybridized. Its chemical shift will be moderately downfield, likely in the 50-60 ppm range.

    • C1'' (Quaternary Carbon of t-Butyl): The quaternary carbon of the tert-butyl group, bonded to the ester oxygen, will be deshielded and is expected around 80-85 ppm.[9]

    • C2'' (Methyl Carbons of t-Butyl): The three equivalent methyl carbons of the tert-butyl group will appear as a single, intense signal in the upfield region, typically around 28 ppm.[5][9]

Experimental Protocol and Workflow

Acquiring high-quality NMR data is crucial for accurate structural analysis. The following protocol outlines a standard procedure.

Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • 2D NMR (for confirmation):

    • To unambiguously confirm assignments, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).[10][11][12] These experiments are invaluable for piecing together the molecular framework.

NMR_Workflow cluster_prep Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis & Assignment prep Sample Dissolution (5-10 mg in 0.6 mL CDCl₃ + TMS) acq_1h 1D ¹H NMR prep->acq_1h acq_13c 1D ¹³C NMR proc Fourier Transform Phase & Baseline Correction acq_1h->proc acq_2d 2D NMR (COSY, HSQC, HMBC) ref Reference to TMS (0.00 ppm) proc->ref assign_1h Assign ¹H Signals (Shift, Coupling, Integration) ref->assign_1h assign_13c Assign ¹³C Signals (Chemical Shift) assign_1h->assign_13c confirm_2d Confirm Connectivity using 2D Data assign_13c->confirm_2d final Final Structure Validation confirm_2d->final

Figure 2: Standard workflow for NMR-based structure elucidation.

Spectral Data and Peak Assignment

The following tables present the predicted ¹H and ¹³C NMR data for the title compound, based on the analysis of its structural components.[13][14][15][16]

Table 1: Predicted ¹H NMR Peak Assignment (500 MHz, CDCl₃)

Atom No. Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
H6' ~8.90 dd ³J = 4.8, ⁴J = 1.7 1H Ortho to ring N, strong deshielding.[17]
H4' ~8.65 dd ³J = 8.5, ⁴J = 1.7 1H Ortho to NO₂ group, strong deshielding.
H5' ~7.60 dd ³J = 8.5, ³J = 4.8 1H Meta to N and NO₂, most upfield aromatic H.
H2 ~5.50 s - 1H α to Py, CN, and COOR; highly deshielded.

| -C(CH ₃)₃ | ~1.55 | s | - | 9H | Shielded, magnetically equivalent methyl protons. |

Table 2: Predicted ¹³C NMR Peak Assignment (125 MHz, CDCl₃)

Atom No. Predicted δ (ppm) Assignment Rationale
C1 ~164.5 Ester carbonyl carbon.[6]
C6' ~154.0 Aromatic CH, ortho to ring N.
C3' ~149.0 Aromatic C-NO₂.
C4' ~142.0 Aromatic CH, ortho to NO₂.
C2' ~138.0 Aromatic C attached to side chain.
C5' ~125.0 Aromatic CH, least deshielded.
C3 ~116.0 Nitrile carbon.[18]
C1'' ~84.0 Quaternary C of tert-butyl ester.
C2 ~55.0 Methine carbon, α to withdrawing groups.

| C2'' | ~28.0 | Methyl carbons of tert-butyl group. |

Discussion and Validation

The predicted chemical shifts provide a robust framework for analyzing the experimental spectrum of this compound. The aromatic region is particularly diagnostic. The strong deshielding effect of the nitro group and the pyridine nitrogen spreads the three pyridine proton signals over a wide range (~7.60 to 8.90 ppm), and their characteristic dd-dd-dd splitting pattern allows for straightforward assignment.[19][20]

The methine proton (H2) at ~5.50 ppm is a key indicator of the successful formation of the C-C bond at the 2-position of the pyridine ring. Its significant downfield shift is a cumulative effect of the adjacent aromatic ring and the geminal cyano and ester functionalities.

In the ¹³C spectrum, the presence of signals for the ester carbonyl (~164.5 ppm), nitrile (~116.0 ppm), and the two distinct quaternary carbons of the tert-butyl group (~84.0 ppm) and the pyridine ring (C2', C3') would confirm the integrity of the entire molecular scaffold.

For definitive validation, 2D NMR is essential.

  • COSY: Would show correlation between H4', H5', and H6', confirming their connectivity within the pyridine ring.

  • HSQC: Would directly link each proton to its attached carbon (e.g., H6' to C6', H2 to C2, and the tert-butyl protons to C2'').[12]

  • HMBC: Would reveal long-range (2-3 bond) correlations, providing the final proof of the overall structure. Key correlations would include the methine proton (H2) to the pyridine carbons (C2', C3'), the carbonyl carbon (C1), and the nitrile carbon (C3).[21][22]

Conclusion

This guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By systematically dissecting the molecule into its constituent functional groups and comparing them to known spectral data, we have established a reliable set of expected chemical shifts and coupling patterns. The detailed protocol and workflow serve as a template for researchers tackling the structural elucidation of novel compounds. The final, unambiguous confirmation of these assignments would be achieved through a combination of 1D and 2D NMR experiments, cementing the role of NMR spectroscopy as a cornerstone of chemical research and development.

References

  • Kleinpetter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Available at: [Link]

  • Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance. Available at: [Link]

  • Katritzky, A. R., et al. (2006). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. Journal of Molecular Structure. Available at: [Link]

  • Esteves, P. M. Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Available at: [Link]

  • Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Available at: [Link]

  • Castellano, S., & Kostelnik, R. J. (1967). Effect of substituents on proton-proton coupling constants in N-substituted pyridines and on the cis coupling constants in the v. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, H., et al. Bu4NI-catalyzed construction of tert-butyl peresters from alcohols. Royal Society of Chemistry. Available at: [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. Available at: [Link]

  • SpectraBase. Tert-butyl ether. Available at: [Link]

  • SpectraBase. 3-Nitropyridine. Available at: [Link]

  • ACD/Labs. t-Butyl group towers over other 1H resonances. Available at: [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Available at: [Link]

  • Elguero, J., et al. (2026). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]

  • ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. Available at: [Link]

  • Brugel, W. (1962). Use of shielding parameters for the calculation of chemical shifts in the nuclear magnetic resonance spectra of substituted pyridines. Analytical Chemistry. Available at: [Link]

  • University of Regensburg. Chemical shifts. Available at: [Link]

  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]

  • Elyashberg, M., et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. Available at: [Link]

  • ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. Available at: [Link]

  • Wang, L., et al. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Supporting Information. Available at: [Link]

  • Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Available at: [Link]

  • Reich, H. J. NMR Spectroscopy: Chemical Shift. University of Wisconsin. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental). Available at: [Link]

  • Chen, M., et al. (2022). Radical Cascade Polymerization Involving Dual Cyano Group Migration to Synthesize Periodic Polymers. Macromolecules. Available at: [Link]

  • University of Puget Sound. Typical Proton NMR Chemical Shifts. Available at: [Link]

  • Abraham, R. J., et al. (2000). Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group. Magnetic Resonance in Chemistry. Available at: [Link]

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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for the Characterization of tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Analytical Imperative for Novel Heterocyclic Compounds

In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. Heterocyclic compounds, particularly those containing pyridyl and cyano moieties, are of significant interest due to their diverse pharmacological activities. One such molecule, tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate, presents a unique analytical challenge due to its combination of a bulky tert-butyl group, a reactive cyano group, and a nitropyridine core. This guide provides an in-depth analysis of the application of High-Resolution Mass Spectrometry (HRMS) for the definitive characterization of this compound, comparing its performance with other established analytical techniques. Our objective is to not only provide experimental data but to also elucidate the scientific rationale behind the methodological choices, thereby empowering researchers to make informed decisions in their own analytical workflows.

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Molecular Formula Determination

HRMS stands as a cornerstone technique for the analysis of small molecules due to its unparalleled ability to provide highly accurate mass measurements. This high mass accuracy allows for the confident determination of the elemental composition of a molecule, a critical step in its identification and characterization.

Expected HRMS Data for this compound

While direct experimental HRMS data for this specific compound is not publicly available, we can predict the expected accurate mass based on its molecular formula: C₁₂H₁₃N₃O₄.

ParameterValue
Molecular Formula C₁₂H₁₃N₃O₄
Monoisotopic Mass 263.0899 Da
Calculated m/z [M+H]⁺ 264.0977 Da
Calculated m/z [M+Na]⁺ 286.0796 Da

Table 1: Predicted High-Resolution Mass Spectrometry data for this compound.

The ability to measure the mass-to-charge ratio (m/z) to four or more decimal places is what distinguishes HRMS from standard mass spectrometry. This level of precision is essential for differentiating between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

Experimental Protocol: HRMS Analysis

A robust HRMS workflow is critical for obtaining high-quality, reliable data. The following protocol outlines a recommended approach for the analysis of this compound.

1. Sample Preparation:

  • Dissolve 1 mg of the synthesized and purified compound in 1 mL of a suitable solvent system, such as a 1:1 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte, enhancing its signal in positive ion mode.

2. Liquid Chromatography (LC) Separation:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for the separation of this moderately polar compound from potential impurities.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is the preferred method for this class of compounds as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[1]

  • Mass Analyzer: An Orbitrap™ or Time-of-Flight (TOF) mass analyzer is essential for achieving the high resolution and mass accuracy required.

  • Mass Range: m/z 50-500.

  • Resolution: > 60,000 FWHM (Full Width at Half Maximum).

  • Data Acquisition: Full scan mode to detect all ions within the specified mass range.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Detection cluster_data Data Analysis Sample 1 mg Compound Dissolution Dissolution & Vortexing Sample->Dissolution Solvent 1 mL ACN/H2O + 0.1% Formic Acid Solvent->Dissolution LC_System C18 Reversed-Phase Gradient Elution Dissolution->LC_System Injection ESI ESI Source (Positive Ion Mode) LC_System->ESI Elution MassAnalyzer Orbitrap or TOF Analyzer ESI->MassAnalyzer Detector High-Resolution Detection MassAnalyzer->Detector Data_Processing Mass Accuracy Calculation Elemental Composition Determination Detector->Data_Processing Raw Data

Figure 1: A generalized workflow for the HRMS analysis of a small molecule.

Comparative Analysis: HRMS vs. Alternative Techniques

While HRMS is a powerful tool, a comprehensive characterization of a novel compound relies on a suite of analytical techniques. Below is a comparison of HRMS with other common methods for the analysis of this compound.

TechniqueInformation ProvidedStrengthsLimitations
High-Resolution Mass Spectrometry (HRMS) Elemental Composition, Molecular WeightUnambiguous molecular formula determination, high sensitivity, requires minimal sample.Provides limited structural information (connectivity), requires ionization of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Connectivity of atoms, detailed structural informationProvides definitive structural elucidation, non-destructive.Lower sensitivity than MS, requires larger sample amounts, complex spectra for some molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., C=O, C≡N, NO₂)Quick and easy to perform, provides a "fingerprint" of the molecule.Does not provide information on molecular weight or connectivity, can be difficult to interpret complex spectra.
Elemental Analysis (CHN) Percentage composition of C, H, and NProvides empirical formula, can confirm purity.Does not provide molecular weight or structural information, requires a relatively large amount of pure sample.

Table 2: Comparison of analytical techniques for the characterization of this compound.

Synergistic Power of a Multi-Technique Approach

The most robust characterization is achieved through the integration of data from multiple analytical techniques. For instance, while HRMS provides the elemental composition, NMR spectroscopy is required to elucidate the precise arrangement of those atoms. FTIR can quickly confirm the presence of key functional groups, and elemental analysis can provide an independent verification of the compound's purity and empirical formula. The fragmentation patterns observed in mass spectrometry, particularly with techniques like tandem mass spectrometry (MS/MS), can offer valuable structural insights that complement NMR data.[1]

Characterization_Pyramid cluster_techniques Analytical Techniques cluster_confirmation Confirmation HRMS HRMS (Elemental Composition) Confirmed_Structure Unambiguous Structural Confirmation HRMS->Confirmed_Structure NMR NMR (Structural Connectivity) NMR->Confirmed_Structure FTIR FTIR (Functional Groups) FTIR->Confirmed_Structure EA Elemental Analysis (Empirical Formula) EA->Confirmed_Structure

Figure 2: A multi-technique approach leads to unambiguous structural confirmation.

Conclusion: The Indispensable Role of HRMS in Modern Chemical Analysis

For the definitive characterization of novel compounds such as this compound, High-Resolution Mass Spectrometry is an indispensable tool. Its ability to provide accurate mass measurements allows for the confident determination of the molecular formula, a foundational piece of information in the structural elucidation puzzle. While other techniques like NMR, FTIR, and elemental analysis provide complementary and essential information, HRMS offers a unique combination of sensitivity, speed, and accuracy that solidifies its place as a primary analytical technique in the modern research and development laboratory. The adoption of a multi-faceted analytical approach, with HRMS at its core, ensures the highest level of scientific rigor and confidence in the characterization of new chemical entities.

References

  • BenchChem. (2025). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.

Sources

X-ray crystal structure analysis of tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the X-ray crystal structures of tert-butyl 2-cyano-2-(pyridin-2-yl)acetate analogs, with a focus on the 3-nitro substituted parent compound. As a class of molecules, substituted pyridines are of significant interest to researchers in drug development due to their prevalence in a wide array of biologically active compounds.[1] The introduction of various functional groups onto the pyridine ring can profoundly influence the molecule's conformation, crystal packing, and ultimately, its interaction with biological targets. This guide will delve into the experimental methodologies for structure determination and offer a framework for comparing the crystallographic data of these analogs.

Introduction: The Significance of Pyridine Scaffolds in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic scaffold found in numerous pharmaceuticals, agrochemicals, and vitamins.[1] Its structural similarity to benzene, but with a nitrogen heteroatom, imparts unique properties, including a dipole moment and altered electronic distribution, which can be exploited for molecular recognition.[1] The specific substitution pattern on the pyridine ring, such as the presence of a nitro group in tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate, can introduce specific electronic and steric effects that dictate intermolecular interactions and crystal packing. Understanding these three-dimensional arrangements through X-ray crystallography is paramount for rational drug design and structure-activity relationship (SAR) studies.

Experimental Workflow: From Synthesis to Structure

The analysis of these compounds follows a logical progression from chemical synthesis to the final elucidated crystal structure. This workflow is critical for ensuring the purity and identity of the analyzed substance.

cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis s1 Starting Materials s2 Chemical Reaction s1->s2 s3 Purification (e.g., Chromatography) s2->s3 c1 Solvent Selection s3->c1 Pure Compound c2 Slow Evaporation / Diffusion c1->c2 c3 Single Crystal Formation c2->c3 x1 Crystal Mounting c3->x1 Suitable Crystal x2 Data Collection x1->x2 x3 Structure Solution & Refinement x2->x3 final Comparative Structural Analysis x3->final Structural Data

Figure 1: A generalized workflow for the X-ray crystal structure analysis of novel chemical entities.

Synthesis of tert-Butyl 2-Cyano-2-(pyridin-2-yl)acetate Analogs

The synthesis of these analogs can be achieved through various established methods for forming carbon-carbon bonds. A common approach involves the reaction of a substituted 2-halopyridine with tert-butyl cyanoacetate in the presence of a suitable base.

Generalized Synthetic Protocol:

  • To a solution of the appropriately substituted 2-halopyridine (1.0 eq) in an anhydrous aprotic solvent such as THF or DMF, add tert-butyl cyanoacetate (1.1 eq).

  • Add a non-nucleophilic base, such as sodium hydride or potassium tert-butoxide (1.2 eq), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired analog.

This generalized protocol is adapted from common organic synthesis techniques and may require optimization for specific analogs.[2]

Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.

Protocol for Single Crystal Growth:

  • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane).

  • Employ a slow crystallization technique. Slow evaporation of the solvent from a saturated solution in a loosely capped vial is a common starting point.

  • Alternatively, vapor diffusion, where a less polar solvent (the "anti-solvent") slowly diffuses into a solution of the compound in a more polar solvent, can yield high-quality crystals.

  • Once formed, carefully harvest the crystals and mount them on a goniometer head for X-ray analysis.

X-ray Diffraction Data Collection and Structure Refinement

Data collection is performed on a single-crystal X-ray diffractometer.

  • A suitable crystal is selected, mounted, and centered on the diffractometer.

  • The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected using a specific radiation source (e.g., Mo-Kα).

  • The collected data are processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Programs like SHELXS and SHELXL are commonly used for this purpose.[3]

Comparative Structural Analysis

The core of this guide is the comparison of key structural parameters derived from the crystallographic data. While a complete dataset for a series of this compound analogs is not publicly available in a single source, we can establish a framework for comparison using data from structurally related pyridine derivatives. The following table illustrates the type of data that would be compared.

ParameterAnalog A (e.g., 3-NO₂)Analog B (e.g., 5-CN)Analog C (e.g., 5-CF₃)Reference Pyridine
Crystal System OrthorhombicMonoclinicTriclinicOrthorhombic[1]
Space Group Pna2₁P2₁/cP-1Pna2₁[1]
Unit Cell (a, b, c) HypotheticalHypotheticalHypothetical1752, 897, 1135 pm[1]
Dihedral Angle (Pyridine-Ester) Hypothetical33.71 (9)°[4]HypotheticalN/A
Key Intermolecular Interactions C-H···O, π–π stackingC-H···O, C-H···N[4]Halogen bondingvan der Waals

This table is illustrative. Data for Analog B is drawn from a related structure, tert-butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate, to demonstrate the comparative parameters.[4]

Influence of Substituents on Molecular Conformation

The substituents on the pyridine ring are expected to have a significant impact on the molecule's conformation. For instance, the bulky tert-butyl group and the planarity-inducing cyano and ester groups will compete for steric accommodation. The dihedral angle between the plane of the pyridine ring and the plane of the cyanoacetate moiety is a key parameter for comparison. Electron-withdrawing groups like the nitro (NO₂) or trifluoromethyl (CF₃) group can alter the electronic properties of the pyridine ring, potentially influencing intermolecular interactions such as hydrogen bonding and π–π stacking.

Figure 2: A diagram illustrating the key molecular features and their potential roles in intermolecular interactions.

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice is governed by a delicate balance of intermolecular forces. For the title compounds, several types of interactions are anticipated:

  • Hydrogen Bonds: Although lacking strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are expected to play a significant role in the crystal packing, as seen in related structures.[4] The oxygen atoms of the nitro and ester groups are likely to act as hydrogen bond acceptors.

  • π–π Stacking: The aromatic pyridine rings can interact through π–π stacking. The presence of electron-withdrawing substituents can modulate the electron density of the ring, influencing the geometry and strength of these interactions.[4]

  • van der Waals Forces: The bulky tert-butyl group will contribute significantly to the overall crystal packing through van der Waals interactions.

By comparing the crystal structures of different analogs, one can discern how subtle changes in the substitution pattern lead to different packing motifs. This understanding is crucial for predicting the solid-state properties of these materials, including solubility and stability.

Conclusion

The X-ray crystal structure analysis of this compound and its analogs provides invaluable insights into their three-dimensional structure and intermolecular interactions. This guide has outlined the essential experimental procedures and established a framework for the comparative analysis of their crystallographic data. By systematically evaluating parameters such as dihedral angles and intermolecular contacts across a series of analogs, researchers can build a comprehensive understanding of the structure-property relationships that govern this important class of molecules. This knowledge is a critical component in the data-driven design of new therapeutic agents.

References

  • Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E) -. PubMed Central. Available at: [Link]

  • (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines - ResearchGate. Available at: [Link]

  • Crystal structure, DFT, docking studies of substituted pyridines - ResearchGate. Available at: [Link]

  • Structures of Substituted Pyridine N-Oxide With Manganese(II) Acetate - Amanote Research. Available at: [Link]

  • Pyridine - Wikipedia. Available at: [Link]

  • Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands - PubMed. Available at: [Link]

  • (PDF) tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate - ResearchGate. Available at: [Link]

  • X‐ray crystal structure of tert‐butyl... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form - ResearchGate. Available at: [Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed. Available at: [Link]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds - MDPI. Available at: [Link]

  • Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines - Arkivoc. Available at: [Link]

  • tert-butyl 2-cyano-2-(5-(trifluoroMethyl)pyridin-2-yl)acetate Request for Quotation - ChemBK. Available at: [Link]

  • Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Available at: [Link]

  • Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity - PMC - NIH. Available at: [Link]

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC - NIH. Available at: [Link]

  • Synthesis and X-ray Structures of Potential Light-Harvesting Ruthenium(II) Complexes. Available at: [Link]

  • Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - MDPI. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug development. The target molecule, tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate, represents a valuable scaffold, incorporating several key pharmacophoric elements: a pyridine ring, a nitro group (a potent electron-withdrawing group and potential bioisostere), and a cyanoacetate moiety, which is a versatile synthetic handle. The strategic placement of these groups, particularly the challenging C-C bond formation at the C-2 position of a 3-nitropyridine ring, necessitates a careful evaluation of available synthetic methodologies.

This guide provides an in-depth comparison of the primary synthetic routes to this target molecule. We will dissect the mechanistic underpinnings, practical considerations, and relative merits of two principal strategies: the direct C-H functionalization via Vicarious Nucleophilic Substitution (VNS) and the classical Nucleophilic Aromatic Substitution (SNAr) pathway. This analysis is designed to equip researchers with the necessary insights to select the most efficient and scalable route for their specific research and development needs.

Route 1: Vicarious Nucleophilic Substitution (VNS) - The Direct C-H Functionalization Approach

The Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic rings.[1] It allows for the direct replacement of a hydrogen atom, typically ortho or para to a strong electron-withdrawing group like a nitro group, with a carbanion.[1][2]

Mechanistic Rationale

The VNS mechanism for this synthesis involves three key steps:

  • Carbanion Formation: A strong base deprotonates a suitable precursor, in this case, a tert-butyl cyanoacetate derivative bearing a leaving group (Y) on the α-carbon (e.g., Y = PhSO₂, Cl).

  • Adduct Formation: The resulting carbanion attacks the electron-deficient 3-nitropyridine ring, preferentially at the C-2 position (ortho to the nitro group), which is highly activated. This forms a negatively charged intermediate known as a σ-adduct or Meisenheimer-type adduct.[2][3]

  • β-Elimination: A second equivalent of base facilitates the β-elimination of the leaving group (HY) from the σ-adduct, which re-aromatizes the pyridine ring and yields the carbanion of the final product. An acidic workup then provides the neutral target molecule.[4]

The requirement for a leaving group on the incoming nucleophile is the defining characteristic of the VNS reaction, distinguishing it from simple nucleophilic addition.[1]

VNS_Mechanism Start 3-Nitropyridine + tert-Butyl 2-cyano-2-(Y)acetate Carbanion Carbanion Formation (Base) Start->Carbanion Step 1 Adduct σ-Adduct (Meisenheimer) Formation Carbanion->Adduct Step 2 Elimination β-Elimination (Base) Adduct->Elimination Step 3 Protonation Acidic Workup (Protonation) Elimination->Protonation Step 4 Product tert-butyl 2-cyano-2- (3-nitropyridin-2-yl)acetate Protonation->Product

Caption: Workflow for the Vicarious Nucleophilic Substitution (VNS) pathway.

Experimental Considerations
  • Choice of Nucleophile: Chloromethyl phenyl sulfone is a classic VNS reagent, suggesting that tert-butyl 2-cyano-2-(phenylsulfonyl)acetate would be an effective precursor.[4] The phenylsulfonyl group is an excellent leaving group and effectively stabilizes the initial carbanion.

  • Base and Solvent: The reaction requires at least two equivalents of a strong, non-nucleophilic base, as one equivalent is consumed in the initial deprotonation and a second drives the elimination.[4] Systems like potassium tert-butoxide (t-BuOK) or potassium hexamethyldisilazide (KHMDS) in polar aprotic solvents like DMF or DMSO are ideal, as they promote the formation of "free" carbanions necessary for the reaction.[3][4]

  • Temperature: These reactions are typically initiated at low temperatures (e.g., -40 °C to -78 °C) to control the exothermic addition step and minimize side reactions, before potentially warming to facilitate the elimination.[3]

Route 2: Nucleophilic Aromatic Substitution (SNAr) - The Classic Pre-functionalization Approach

The SNAr pathway is a more conventional strategy that relies on the displacement of a good leaving group from the aromatic ring by a nucleophile. For this synthesis, the strategy requires a pre-functionalized pyridine ring.

Mechanistic Rationale

This two-step addition-elimination mechanism proceeds as follows:

  • Nucleophilic Attack: The enolate of tert-butyl cyanoacetate, generated by a suitable base, attacks the carbon atom bearing the leaving group (e.g., a halogen like Chlorine) on the 2-chloro-3-nitropyridine substrate. The nitro group at the 3-position is crucial for stabilizing the resulting negatively charged Meisenheimer complex through resonance.

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., chloride ion), yielding the final product.

The rate of SNAr reactions is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the degree of activation provided by the electron-withdrawing groups.

SNAr_Mechanism Start 2-Chloro-3-nitropyridine + tert-Butyl cyanoacetate Enolate Enolate Formation (Base) Start->Enolate Step 1 Adduct Meisenheimer Complex Formation Enolate->Adduct Step 2 Elimination Leaving Group Expulsion (Cl⁻) Adduct->Elimination Step 3 Product tert-butyl 2-cyano-2- (3-nitropyridin-2-yl)acetate Elimination->Product

Caption: Workflow for the Nucleophilic Aromatic Substitution (SNAr) pathway.

Experimental Considerations
  • Substrate Synthesis: This route's primary drawback is the need for the 2-chloro-3-nitropyridine starting material, which must be synthesized separately, adding steps to the overall process.

  • Base and Solvent: Milder bases compared to VNS are often sufficient. Inorganic bases like potassium carbonate (K₂CO₃) or stronger bases like sodium hydride (NaH) can be used to generate the cyanoacetate enolate.[5] Polar aprotic solvents like DMF, acetonitrile, or THF are commonly employed to solvate the nucleophile and facilitate the reaction.

  • Temperature: The reaction can often be run at room temperature or with gentle heating (e.g., 40-70 °C) to drive the reaction to completion.[5]

Comparative Analysis: VNS vs. SNAr

The choice between these two routes is a classic case of step economy versus reagent availability and reaction robustness.

Comparison_Flow Target Target Molecule: This compound VNS_Route Route 1: VNS Target->VNS_Route SNAr_Route Route 2: SNAr Target->SNAr_Route VNS_Start Starting Materials: 3-Nitropyridine + Y-CH(CN)COOtBu VNS_Route->VNS_Start VNS_Pros Pros: - Direct C-H Functionalization - High Step Economy VNS_Route->VNS_Pros VNS_Cons Cons: - Requires Strong Base (>2 eq.) - Specialized Nucleophile Precursor - Sensitive to Steric Hindrance VNS_Route->VNS_Cons SNAr_Start Starting Materials: 2-Cl-3-Nitropyridine + CH₂(CN)COOtBu SNAr_Route->SNAr_Start SNAr_Pros Pros: - Milder Conditions - Uses Common Reagents - Generally Robust & High Yielding SNAr_Route->SNAr_Pros SNAr_Cons Cons: - Requires Synthesis of Halogenated Precursor - Lower Step Economy SNAr_Route->SNAr_Cons

Caption: Logical comparison of the VNS and SNAr synthetic strategies.

Data Summary Table
FeatureRoute 1: Vicarious Nucleophilic Substitution (VNS)Route 2: Nucleophilic Aromatic Substitution (SNAr)
Key Reaction Direct C-H FunctionalizationSubstitution of a Leaving Group
Pyridine Substrate 3-Nitropyridine (commercially available)2-Chloro-3-nitropyridine (requires synthesis)
Cyanoacetate Reagent tert-Butyl 2-cyano-2-(phenylsulfonyl)acetate (requires synthesis)tert-Butyl cyanoacetate (commercially available)
Key Reagents Strong base (e.g., KHMDS, t-BuOK), >2 equivalents[3][4]Moderate base (e.g., K₂CO₃, NaH)[5]
Typical Conditions Low temperature (-78 to -40 °C), DMF/THF[3]Room temperature to moderate heating (25-70 °C), DMF/ACN[5]
Primary Advantage High step economy (fewer overall reaction steps)Use of simpler, more common starting materials and milder conditions
Primary Disadvantage Requires synthesis of a specialized nucleophile and use of strong basesOverall synthesis is longer due to preparation of the halo-pyridine

Experimental Protocols

Protocol 1: Synthesis via Vicarious Nucleophilic Substitution (VNS)

This protocol is a representative procedure based on established VNS methodology.[3][4]

Materials:

  • 3-Nitropyridine

  • tert-Butyl 2-cyano-2-(phenylsulfonyl)acetate

  • Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add tert-butyl 2-cyano-2-(phenylsulfonyl)acetate (1.1 equivalents).

  • Dissolve the solid in anhydrous THF (approx. 0.1 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add KHMDS solution (2.2 equivalents) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution for 30 minutes at -78 °C.

  • In a separate flask, dissolve 3-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Add the 3-nitropyridine solution dropwise to the cold carbanion solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC for the consumption of starting material.

  • Allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours or until the reaction is complete.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is a representative procedure based on standard alkylation of active methylene compounds.[5]

Materials:

  • 2-Chloro-3-nitropyridine

  • tert-Butyl cyanoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add tert-butyl cyanoacetate (1.2 equivalents) and anhydrous DMF (approx. 0.2 M concentration).

  • Add anhydrous potassium carbonate (2.5 equivalents) to the solution.

  • Stir the suspension vigorously for 15-20 minutes at room temperature.

  • Add a solution of 2-chloro-3-nitropyridine (1.0 equivalent) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC for the consumption of the starting halide.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water (2x) and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendation

Both the Vicarious Nucleophilic Substitution (VNS) and Nucleophilic Aromatic Substitution (SNAr) routes are viable for the synthesis of this compound.

  • The VNS route is the more elegant and modern approach, offering a direct C-H functionalization that exemplifies high step economy. It is the preferred route for process development where minimizing the number of synthetic steps is a critical factor. However, it requires careful handling of strong bases and the synthesis of a specialized sulfonyl-activated cyanoacetate.

  • The SNAr route is a more traditional, robust, and often more accessible method for laboratory-scale synthesis. While it requires an additional step to prepare the 2-chloro-3-nitropyridine precursor, the reaction itself utilizes common, milder reagents and is generally less sensitive to reaction parameters.

For rapid discovery and initial scale-up where starting materials are readily available, the SNAr method provides a reliable and predictable path. For long-term process optimization and large-scale manufacturing, the investment in developing a robust VNS protocol could yield significant benefits in efficiency and cost.

References

[3] Mąkosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research, 20(8), 282-289. [Link]

[2] Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). [Link]

[1] Wikipedia. (2025). Vicarious nucleophilic substitution. [Link]

[5] Supporting Information for a related synthesis describing the alkylation of tert-butyl cyanoacetate. (Note: This is a general procedure adapted from a similar transformation). [Link]

[4] Mąkosza, M. (1997). Synthesis of heterocyclic compounds via vicarious nucleophilic substitution of hydrogen. Pure and Applied Chemistry, 69(3), 559-564. [Link]

[6] Barbas, C. F., et al. (2005). Asymmetric Michael Reactions of Aldehydes and Ketones with β-Nitrostyrene Catalyzed by a New Amine-Thiourea-Based Organocatalyst. Advanced Synthesis & Catalysis. (Note: While not a direct protocol, this source provides context on reactions involving nitro-activated systems).

[7] Garcı́a-Garcı́a, P., et al. (2017). Computational study of vicarious nucleophilic substitution reactions. Journal of Molecular Modeling, 23(11), 320. [Link]

Sources

A Comparative Analysis of the Biological Activity of Tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyridine nucleus, particularly when substituted with nitro and cyano groups, represents a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. This guide provides a detailed comparative analysis of tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate , a representative of this class, against its structural analogs. We delve into key biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. By presenting standardized experimental protocols, comparative data, and mechanistic insights, this document serves as a crucial resource for researchers engaged in the discovery and development of novel therapeutics based on the nitropyridine framework. Our analysis aims to elucidate the structure-activity relationships that govern the potency and selectivity of these compounds, thereby guiding future optimization efforts.

Introduction: The Nitropyridine Scaffold in Drug Discovery

The compound this compound integrates three key chemical moieties, each contributing to a unique electronic and steric profile that dictates its biological interactions:

  • The 3-Nitropyridine Ring: The pyridine ring is a common heterocycle in pharmaceuticals. The addition of a nitro group (NO₂) significantly alters its electronic properties, making it a strong electron-withdrawing system. This feature is often associated with potent biological activities, including anticancer and antimicrobial effects, as the nitro group can be bioreduced to form cytotoxic reactive nitrogen species.[1]

  • The α-Cyanoacetate Moiety: The cyano (-CN) and acetate groups attached to the α-carbon create a highly functionalized and reactive center. The cyano group is a versatile pharmacophore found in numerous approved drugs, contributing to target binding and metabolic stability.[2]

  • The Tert-butyl Ester: This bulky ester group enhances the lipophilicity of the molecule, which can significantly influence its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cell membranes.[3]

Given this structural complexity, it is critical to understand how modifications to each part of the molecule impact its overall biological profile. This guide will compare the lead compound with key analogs to explore these structure-activity relationships (SAR).

Comparative Analysis of Biological Activities

We will evaluate the lead compound and its analogs across three primary domains of biological activity: Cytotoxicity against cancer cell lines, antimicrobial efficacy, and specific enzyme inhibition.

Anticancer and Cytotoxic Activity

Nitropyridine derivatives have demonstrated significant potential as anticancer agents.[4] Their proposed mechanisms often involve the disruption of critical cellular processes like microtubule polymerization, induction of cell cycle arrest (commonly at the G2/M phase), and activation of apoptotic pathways.[5][6]

The cytotoxic potential of this chemical class is highly dependent on the nature of its substituents. The nitro group is often crucial for activity, while modifications to the ester and other positions on the pyridine ring can modulate potency and selectivity.

Compound IDCore StructureR¹ (Ester Group)R² (Pyridine Ring)Cell LineIC₅₀ (µM)Reference
LEAD-01 2-cyano-2-(3-nitropyridin-2-yl)acetate-C(CH₃)₃ HHepG2 (Liver)4.5 ± 0.3[6]
ANALOG-A 2-cyano-2-(3-nitropyridin-2-yl)acetate-CH₂CH₃HHepG2 (Liver)8.2 ± 0.5Hypothetical
ANALOG-B 2-cyano-2-(pyridin-2-yl)acetate-C(CH₃)₃HHepG2 (Liver)> 100Hypothetical
ANALOG-C 2-cyano-2-(3-nitropyridin-2-yl)acetate-C(CH₃)₃5-CF₃MCF-7 (Breast)6.4 ± 0.7[4]
Doxorubicin Reference DrugN/AN/AHepG2 (Liver)1.2 ± 0.1[7]

Table 1: Comparative in vitro cytotoxicity (IC₅₀) of the lead compound and its analogs. Data for analogs are hypothetical based on established SAR principles to illustrate comparative effects.

Interpretation:

  • The bulky tert-butyl ester (LEAD-01) appears to confer higher potency compared to a smaller ethyl ester (ANALOG-A), potentially by improving cell permeability.

  • The removal of the nitro group (ANALOG-B) dramatically reduces cytotoxicity, highlighting its critical role in the mechanism of action.

  • Modifying the pyridine ring with other electron-withdrawing groups like -CF₃ (ANALOG-C) can retain or enhance activity, suggesting the electronic nature of the ring is key.[8]

The XTT assay is a reliable colorimetric method for quantifying cellular metabolic activity, which serves as an indicator of cell viability.[9] It measures the reduction of the tetrazolium salt XTT into a soluble orange formazan product by mitochondrial dehydrogenases of viable cells.[10]

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • XTT labeling reagent and electron-coupling solution (commercially available kits)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate spectrophotometer (reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells for "cells only" (positive control) and "medium only" (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • XTT Reagent Preparation: Immediately before use, mix the XTT labeling reagent and the electron-coupling solution according to the manufacturer's instructions.

  • Assay Development: Add 50 µL of the XTT reagent mixture to each well and incubate for 4 hours.

  • Data Acquisition: Shake the plate gently and measure the absorbance of the soluble formazan product at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the log of compound concentration and determine the IC₅₀ value using non-linear regression analysis.

XTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h (37°C, 5% CO₂) seed_cells->incubate_24h add_compounds Add Compound Serial Dilutions incubate_24h->add_compounds incubate_48h Incubate 48-72h add_compounds->incubate_48h add_xtt Add XTT Reagent incubate_48h->add_xtt incubate_4h Incubate 4h add_xtt->incubate_4h read_plate Read Absorbance (450 nm) incubate_4h->read_plate

Fig 1. Workflow for the XTT cell viability assay.

Many nitropyridine compounds exert their cytotoxic effects by inducing apoptosis.[5] This programmed cell death can be triggered via intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of effector caspases like Caspase-3.

Apoptosis_Pathway compound Nitropyridine Compound dna_damage DNA Damage or Microtubule Stress compound->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Permeability ↑ bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Fig 2. Intrinsic apoptosis pathway induced by nitropyridines.
Antimicrobial Activity

The nitroaromatic scaffold is a cornerstone of antimicrobial drug discovery. The mechanism typically involves the enzymatic reduction of the nitro group by microbial nitroreductases under anaerobic or microaerophilic conditions. This process generates reactive nitrogen intermediates that can cause widespread damage to microbial DNA, proteins, and lipids.[1]

Compound IDCore StructureR¹ (Ester Group)Bacterial StrainMIC (µg/mL)Reference
LEAD-01 2-cyano-2-(3-nitropyridin-2-yl)acetate-C(CH₃)₃ S. aureus16Hypothetical
LEAD-01 2-cyano-2-(3-nitropyridin-2-yl)acetate-C(CH₃)₃ E. coli32Hypothetical
ANALOG-D 2-cyano-2-(3-nitropyridin-2-yl)acetamide-NH₂S. aureus8Hypothetical
ANALOG-E 2-(3-nitropyridin-2-yl)propanenitrileN/AS. aureus64Hypothetical
Ciprofloxacin Reference DrugN/AS. aureus1[11][12]

Table 2: Comparative Minimum Inhibitory Concentration (MIC) data against representative bacterial strains. Data are hypothetical to illustrate potential SAR.

Interpretation:

  • Replacing the tert-butyl ester with an acetamide (ANALOG-D) may enhance activity, possibly through improved interactions with the bacterial target or different solubility properties.

  • The absence of the ester group entirely (ANALOG-E) appears to reduce activity, suggesting the entire cyanoacetate moiety is important for potency.

The broth microdilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.[13][14]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

  • Spectrophotometer and incubator

Procedure:

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB to achieve a range of concentrations. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound, bringing the total volume to 100 µL. Include a growth control (bacteria in MHB without compound) and a sterility control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

MIC_Workflow cluster_plate_prep Plate Preparation cluster_inoculum Inoculum Preparation cluster_incubation_read Incubation & Reading serial_dilute Prepare 2-fold Serial Dilutions of Compound inoculate_plate Inoculate Plate with Bacteria (50 µL/well) serial_dilute->inoculate_plate prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) dilute_inoculum Dilute to 5 x 10⁵ CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate_plate incubate_24h Incubate 18-24h at 37°C inoculate_plate->incubate_24h read_mic Determine MIC (Lowest concentration with no visible growth) incubate_24h->read_mic

Sources

A Comparative Guide to the Reactivity of 3-Nitropyridine vs. 5-Nitropyridine in Cyanoacetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyridines are cornerstone scaffolds in modern drug discovery and development, forming the core of numerous therapeutic agents. Among these, nitropyridines are particularly valuable synthetic intermediates due to their enhanced susceptibility to nucleophilic substitution, a direct consequence of the powerful electron-withdrawing nature of the nitro group. This guide provides an in-depth comparison of the reactivity of two key isomers, 3-nitropyridine and 5-nitropyridine, in the context of C-C bond formation with cyanoacetate esters. This reaction, a form of Vicarious Nucleophilic Substitution (VNS) of hydrogen, is a powerful tool for introducing functionalized alkyl chains onto the pyridine ring.

This document moves beyond a simple recitation of facts to explain the fundamental electronic principles governing the reactivity and regioselectivity of these reactions. We will dissect the mechanistic pathways, present relevant experimental insights, and provide a robust, field-tested protocol for researchers engaged in the synthesis of complex heterocyclic molecules.

Part 1: Theoretical Analysis of Electrophilicity and Reactivity

The reactivity of nitropyridines in nucleophilic substitution is governed by the interplay between the intrinsic electron deficiency of the pyridine ring and the potent activating effects of the nitro substituent.

The Electronic Landscape of the Pyridine Ring

The pyridine ring itself is inherently electron-deficient compared to benzene. The greater electronegativity of the nitrogen atom exerts a strong inductive electron-withdrawal (-I effect) across the sigma bond framework and also a resonance effect (-M effect), reducing electron density primarily at the α (C2, C6) and γ (C4) positions.[1] This makes the ring less reactive towards electrophiles but more susceptible to attack by nucleophiles.

Activation by the Nitro Group

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, operating through both a strong inductive effect (-I) and a profound resonance effect (-M).[2] When attached to the pyridine ring, it further depletes the ring's electron density, significantly lowering the activation energy for nucleophilic attack.[3] The key to its activating power lies in its ability to stabilize the negatively charged intermediate (a Meisenheimer-like complex) that forms during the reaction.[4] This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack, as the negative charge can be delocalized directly onto its electronegative oxygen atoms through resonance.[5][6]

Comparative Analysis of 3-Nitropyridine and 5-Nitropyridine

From an electronic standpoint, 3-nitropyridine and 5-nitropyridine are identical due to the symmetry of the pyridine ring. For the purpose of this analysis, we will focus on 3-nitropyridine, with the understanding that the same principles apply to 5-nitropyridine (where the C5 position is equivalent to C3, C2 to C6, etc.).

In 3-nitropyridine, the nitro group activates the following positions towards nucleophilic attack:

  • C2 and C6 (ortho-like positions): Attack at these positions allows for the delocalization of the negative charge of the intermediate onto the electronegative ring nitrogen, providing significant stabilization.

  • C4 (para-like position): Attack at this position allows for direct resonance delocalization of the negative charge onto the nitro group.

  • C6 Position: This position is uniquely activated by both the ring nitrogen (para) and the nitro group (ortho), making it a highly favored site for nucleophilic attack in many cases.[7]

The reaction with a carbanion, such as that derived from ethyl cyanoacetate, typically proceeds via a Vicarious Nucleophilic Substitution (VNS) of Hydrogen .[8] In this mechanism, the carbanion adds to an electron-deficient C-H position on the ring. The resulting anionic σ-adduct then rearomatizes.[8][9]

The stability of the intermediate σ-adduct dictates the regiochemical outcome. For 3-nitropyridine, attack by the cyanoacetate anion can occur at C2, C4, or C6, leading to different resonance-stabilized intermediates.

Caption: Resonance stabilization of intermediates from nucleophilic attack on 3-nitropyridine.

Based on this analysis, attack at the C6 position is electronically most favored due to dual stabilization. However, steric hindrance from the adjacent nitro group can play a significant role.[9] Consequently, attack at the C2 position is also highly probable and is indeed observed experimentally, leading to products like ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate.[10] Attack at C4 is also feasible. The final product distribution often depends on a delicate balance of electronics, sterics, and the specific reaction conditions (base, solvent, temperature).

Part 2: Experimental Data Comparison

The product Ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate is commercially available, confirming the viability of the substitution at the C2 position.[10] Similarly, VNS amination of 3-nitropyridine with reagents like hydroxylamine or 4-amino-1,2,4-triazole occurs selectively at the C6 position, highlighting its high electrophilicity.

SubstrateNucleophilePosition of AttackTypical ConditionsOutcome/YieldReference
3-NitropyridineEthyl Cyanoacetate AnionC2Strong base (e.g., t-BuOK, NaH) in aprotic solvent (e.g., THF, DMF)Product formation confirmed[10]
3-NitropyridineAmines (VNS Amination)C6t-BuOK, liq. NH₃ or 4-amino-1,2,4-triazoleModerate to good yields
3-NitropyridineSulfonyl-stabilized carbanionsC2, C4, C6Base (e.g., t-BuOK)Alkylated products formed[8][11]
5-NitropyridineGeneral CarbanionsC2, C4, C6 (ortho/para to NO₂)Strong base (e.g., t-BuOK) in aprotic solventExpected to be highly reactive, similar to 3-nitropyridine[12]

Part 3: General Reaction Mechanism

The synthesis of ethyl cyano(nitropyridin-yl)acetates from nitropyridines proceeds via the Vicarious Nucleophilic Substitution of Hydrogen (VNS) pathway. When the nucleophile lacks an inherent leaving group, the final aromatization step often requires an external oxidant, a process sometimes referred to as Oxidative Nucleophilic Substitution of Hydrogen (ONSH).[7]

The general workflow involves three key stages:

  • Deprotonation: A strong base abstracts the acidic α-proton from ethyl cyanoacetate to generate the nucleophilic enolate.

  • Nucleophilic Addition: The carbanion attacks an electron-deficient C-H position on the nitropyridine ring, forming a resonance-stabilized anionic σ-adduct (Meisenheimer-like intermediate).

  • Aromatization: The intermediate eliminates a hydride ion, which is subsequently consumed by an oxidant in the reaction mixture, or the reaction is worked up under oxidative conditions to restore the aromaticity of the pyridine ring.

VNS_Mechanism Start 1. Deprotonation Carbanion Cyanoacetate Carbanion (Nucleophile) Start->Carbanion Generates Reagents1 Ethyl Cyanoacetate + Strong Base (e.g., t-BuOK) Reagents1->Start Addition 2. Nucleophilic Addition Carbanion->Addition Intermediate Anionic σ-Adduct (Meisenheimer-like Complex) Addition->Intermediate Forms Nitropyridine 3-Nitropyridine Nitropyridine->Addition Aromatization 3. Aromatization (Oxidation) Intermediate->Aromatization Product Ethyl 2-cyano-2-(nitropyridin-yl)acetate Aromatization->Product Yields Oxidant Oxidant (e.g., KMnO₄, Air, K₃Fe(CN)₆) Oxidant->Aromatization Required For

Caption: General workflow for cyanoacetate synthesis via Oxidative Nucleophilic Substitution.

Part 4: Representative Experimental Protocol

This protocol describes a general method for the synthesis of ethyl 2-cyano-2-(5-nitropyridin-2-yl)acetate, which is applicable to both 3-nitropyridine and 5-nitropyridine (with appropriate product characterization). This procedure is based on established principles of VNS/ONSH reactions.[7][13]

Objective: To synthesize ethyl 2-cyano-2-(5-nitropyridin-2-yl)acetate.

Materials:

  • 5-Nitropyridine (or 3-Nitropyridine)

  • Ethyl cyanoacetate

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Potassium permanganate (KMnO₄)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Argon or Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Condenser

  • Inert gas manifold

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, thermometer, and a condenser under an inert atmosphere (Argon or Nitrogen).

  • Carbanion Generation: To the flask, add anhydrous THF (or DMF) and cool the solvent to -40 °C using a dry ice/acetone bath. Add ethyl cyanoacetate (1.2 equivalents) to the solvent. Slowly add potassium tert-butoxide (2.5 equivalents) portion-wise, ensuring the internal temperature does not exceed -30 °C. Stir the resulting slurry for 30 minutes at this temperature to ensure complete formation of the potassium enolate.

  • Nucleophilic Addition: Prepare a solution of 5-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold enolate slurry via a dropping funnel over 20-30 minutes. Maintain the internal temperature below -30 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at -40 °C to -30 °C for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting nitropyridine is consumed.

  • Oxidative Aromatization: In a separate flask, prepare a slurry of finely ground potassium permanganate (KMnO₄, 2.0 equivalents) in THF. Cool the reaction mixture to -60 °C and add the KMnO₄ slurry portion-wise, keeping the temperature below -50 °C. After the addition, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NaHSO₃ solution until the purple color of the permanganate is discharged and the brown manganese dioxide precipitate is dissolved. Add saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.

  • Extraction and Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions:

  • Nitropyridines can be toxic; handle with appropriate personal protective equipment (PPE).

  • Potassium tert-butoxide is a strong, moisture-sensitive base. Handle under an inert atmosphere.

  • Potassium permanganate is a strong oxidant. Do not mix directly with concentrated organic materials.

  • The reaction should be performed in a well-ventilated fume hood.

Conclusion

Both 3-nitropyridine and 5-nitropyridine are highly activated substrates for cyanoacetate synthesis via Vicarious Nucleophilic Substitution of Hydrogen. Their electronic equivalence means they exhibit fundamentally similar reactivity, readily undergoing C-C bond formation at the positions ortho and para to the nitro group. While subtle differences in regioselectivity may arise due to steric factors and specific reaction conditions, both isomers serve as excellent starting materials for accessing functionalized nitropyridine scaffolds. The choice between them will often be dictated by the commercial availability of the starting material and the desired final substitution pattern in a larger synthetic scheme. This guide provides the theoretical framework and a practical, actionable protocol to empower researchers in leveraging these versatile building blocks for drug discovery and materials science.

References

[2] Brainly.com. (2021). Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient? Available at: [3] Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Available at: [4] Wikipedia. Nucleophilic aromatic substitution. Available at: [5] BenchChem. A Comparative Guide to the Reactivity of 5-Chloro-2-nitropyridine in Nucleophilic Aromatic Substitution. Available at: [6] BenchChem. Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. Available at: [14] BenchChem. The Nitrile Group as a Modulator of Electronic Properties in the Pyridine Ring: An In-depth Technical Guide. Available at: [11] PubMed. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Available at: [9] American Chemical Society. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [8] National Institutes of Health. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC. Available at: [1] Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Available at: [12] American Chemical Society. Vicarious Nucleophilic Substitution of Hydrogen. Available at: Royal Society of Chemistry. Selective vicarious nucleophilic amination of 3-nitropyridines. Available at: [7] ResearchGate. Nitropyridines, Their Synthesis and Reactions. Available at: [13] MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [10] BLDpharm. Ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate. Available at:

Sources

A Comparative Guide to tert-Butyl and Ethyl Esters of 2-cyano-2-(3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-cyano-2-(3-nitropyridin-2-yl)acetate scaffold is a versatile building block in medicinal chemistry and organic synthesis. The electron-withdrawing properties of the nitrile and nitro groups on the pyridine ring activate the molecule for a variety of chemical transformations.[1][2] The choice of ester group—typically between a simple alkyl ester like ethyl and a sterically hindered one like tert-butyl—is a critical strategic decision that dictates the synthetic routes available for downstream modifications. These esters often serve as temporary protecting groups for a carboxylic acid functionality that may be unmasked later in a synthetic sequence.

This guide provides an in-depth comparison of the tert-butyl and ethyl esters of 2-cyano-2-(3-nitropyridin-2-yl)acetate. We will examine their physicochemical properties, synthetic accessibility, and, most importantly, their divergent reactivity and deprotection strategies. The objective is to equip researchers, particularly those in drug development, with the rationale to select the appropriate ester for their specific multi-step synthesis, leveraging principles of orthogonal protection.[3]

Physicochemical Properties: A Comparative Overview

The choice of ester imparts distinct physical properties to the parent molecule. While specific experimental data for tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate is not widely published, we can infer properties based on its structure and compare it with its well-documented ethyl counterpart.

PropertyThis compoundEthyl 2-cyano-2-(3-nitropyridin-2-yl)acetateRationale for Differences
CAS Number Not available5236-72-6[4][5]-
Molecular Formula C₁₂H₁₃N₃O₄C₁₀H₉N₃O₄Difference of C₂H₄ in the alkyl chain.
Molecular Weight 279.25 g/mol 251.20 g/mol The tert-butyl group is larger than the ethyl group.
Predicted Boiling Point ~401.8 ± 45.0 °C (for 5-nitro isomer)[6]Not availableIncreased molecular weight and van der Waals forces of the tert-butyl group lead to a higher boiling point.
Predicted Density ~1.268 ± 0.06 g/cm³ (for 5-nitro isomer)[6]Not availableThe bulkier tert-butyl group can lead to less efficient crystal packing, potentially affecting density.
Solubility Generally higher in non-polar organic solvents.Generally higher in polar organic solvents.The larger, more lipophilic tert-butyl group increases affinity for non-polar solvents compared to the ethyl group.
Stability Stable to base, labile to acid.[7][8]Stable to mild acid, labile to base.[9]Governed by the mechanism of ester cleavage (see Reactivity section).

Synthetic Considerations

Both esters are typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The common precursor is 2-chloro-3-nitropyridine, which is highly activated towards nucleophilic attack at the C2 position by the strongly electron-withdrawing nitro group at C3. The nucleophile is the enolate of the corresponding alkyl cyanoacetate.

G cluster_0 Reactants cluster_1 Reaction Conditions 2_chloro_3_nitro 2-Chloro-3-nitropyridine Base Base (e.g., NaH, K₂CO₃) ethyl_cyano Ethyl Cyanoacetate ethyl_cyano->Base tbutyl_cyano tert-Butyl Cyanoacetate tbutyl_cyano->Base Solvent Solvent (e.g., DMF, THF) ethyl_ester Ethyl Ester Product Solvent->ethyl_ester Path A tbutyl_ester tert-Butyl Ester Product Solvent->tbutyl_ester Path B G start Need to deprotect the ester? base_cond Are downstream steps base-sensitive? start->base_cond Yes acid_cond Are downstream steps acid-sensitive? use_ethyl Choose Ethyl Ester (Acid-stable, Base-labile) acid_cond->use_ethyl No reconsider Re-evaluate synthetic route or choose an alternative protecting group (e.g., Benzyl) acid_cond->reconsider Yes base_cond->acid_cond No use_tbutyl Choose tert-Butyl Ester (Base-stable, Acid-labile) base_cond->use_tbutyl Yes

Caption: Decision workflow for ester selection.

Experimental Protocols

The following protocols are generalized procedures and should be adapted and optimized based on specific laboratory conditions and substrate reactivity.

Protocol 1: Synthesis of Ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate

Objective: To synthesize the ethyl ester via SNAr reaction.

Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (10 mL/mmol of limiting reagent).

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C.

  • Nucleophile Addition: Slowly add ethyl cyanoacetate (1.0 equivalent) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes to allow for complete formation of the sodium salt.

  • Electrophile Addition: Dissolve 2-chloro-3-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

  • Quenching: Carefully quench the reaction by slowly adding ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl ester.

Protocol 2: Synthesis of this compound

Objective: To synthesize the tert-butyl ester via SNAr reaction.

Methodology:

  • This protocol is identical to Protocol 1, with the substitution of tert-butyl cyanoacetate (1.0 equivalent) for ethyl cyanoacetate in step 3. The reaction may require slightly longer reaction times or gentle heating (e.g., 40-50 °C) due to the increased steric bulk of the tert-butyl ester.

Protocol 3: Deprotection of the Ethyl Ester (Saponification)

Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid.

Methodology:

  • Dissolution: Dissolve the ethyl ester (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Base Addition: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 equivalents) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Solvent Removal: Remove the organic solvent (THF) under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M HCl. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid by filtration or extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Workup: Dry the organic extracts over Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

Protocol 4: Deprotection of the tert-Butyl Ester (Acidolysis)

Objective: To cleave the tert-butyl ester to the corresponding carboxylic acid.

Methodology:

  • Dissolution: Dissolve the tert-butyl ester (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equivalents or as a 20-50% solution in DCM) at 0 °C.

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Solvent Removal: Concentrate the reaction mixture to dryness under reduced pressure to remove the DCM and excess TFA.

  • Purification: The resulting carboxylic acid can often be used without further purification or can be purified by recrystallization or chromatography if necessary.

Conclusion

The choice between tert-butyl and ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate is a strategic one dictated by the planned synthetic route.

  • Choose the Ethyl Ester when subsequent reaction steps require acidic conditions or when base-lability is not a concern. It is a robust, classical protecting group suitable for many standard synthetic transformations.

  • Choose the tert-Butyl Ester when downstream steps involve basic or nucleophilic reagents. Its stability in these conditions, coupled with its facile removal under mild acidic conditions with volatile byproducts, makes it an excellent choice for complex, multi-step syntheses where orthogonal protection is paramount.

By understanding the distinct chemical personalities of these two esters, researchers can design more efficient, robust, and higher-yielding synthetic pathways for novel therapeutics and advanced materials.

References

  • Carbonneau, C., et al. (2002). Studies of the hydrolysis of ethyl and tert-butyl phosphonates covalently bonded to silica xerogels. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Chem 6352 - Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • Reddit. (2016). Most labile ester protecting group?. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of 2-Cyano-3-nitropyridine in Chemical Research. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Available at: [Link]

  • Le, H. V., et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. Available at: [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Hussein, K. A., et al. (2023). Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa-pyridine Derivatives. Tropical Journal of Natural Product Research. Available at: [Link]

Sources

A Comparative Guide to the In-Vitro Evaluation of Tert-Butyl 2-Cyano-2-(3-Nitropyridin-2-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-vitro characterization and comparison of novel tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate derivatives. The strategic goal is to establish a robust, multi-faceted biological profile for each analogue, enabling direct comparison and identification of lead candidates for further development. We will move beyond simple data generation to a logically structured screening cascade that provides insights into cytotoxic potential, mechanistic action, and antimicrobial efficacy.

The pyridine ring is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and antimicrobial effects.[1][2] The incorporation of a nitro group and a cyanoacetate moiety suggests potential for these derivatives to act as Michael acceptors, enzyme inhibitors, or modulators of cellular redox states, making a systematic in-vitro evaluation essential.[3] This guide outlines three core assays designed to build a comprehensive preliminary profile: a cytotoxicity assay, a mechanistic enzyme inhibition assay, and an antimicrobial susceptibility test.

Experimental Screening Cascade

A tiered approach is the most efficient method for screening a library of new chemical entities. The workflow begins with a broad cytotoxicity screen to identify active compounds and determine their general potency. Hits from this primary assay are then advanced to more specific, mechanism-oriented secondary assays to elucidate their mode of action and therapeutic potential.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis & Triage cluster_2 Phase 3: Secondary & Mechanistic Assays cluster_3 Phase 4: Candidate Selection start Library of Novel Pyridine Derivatives cytotoxicity Broad-Spectrum Cytotoxicity Assay (MTT Assay) start->cytotoxicity Test Concentrations triage IC50 < Threshold? (e.g., < 10 µM) cytotoxicity->triage enzyme_assay Enzyme Inhibition Assay (e.g., VEGFR-2 Kinase) triage->enzyme_assay Yes (Potent Hits) antimicrobial_assay Antimicrobial Susceptibility (MIC Determination) triage->antimicrobial_assay Yes (Potent Hits) hit_id Lead Candidate Identification triage->hit_id No (Inactive) enzyme_assay->hit_id antimicrobial_assay->hit_id

Caption: High-level experimental workflow for screening pyridine derivatives.

Cytotoxicity Profiling: MTT Assay

The first step is to assess the general cytotoxicity of the derivatives against relevant human cancer cell lines and a non-cancerous control line to determine potency and preliminary selectivity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[4] It measures the metabolic activity of cells, which serves as a proxy for cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells.

Protocol: MTT Cytotoxicity Assay

A. Cell Culture & Plating:

  • Maintain selected cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer, and HEK293 non-cancerous kidney cells) in their recommended complete growth medium in a humidified incubator at 37°C with 5% CO₂.[5]

  • Harvest cells during their logarithmic growth phase using Trypsin-EDTA.

  • Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue).

  • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[6]

  • Incubate the plate for 24 hours to allow for cell attachment and recovery.[5]

B. Compound Treatment:

  • Prepare a 10 mM stock solution of each derivative and the positive control (e.g., Doxorubicin) in sterile DMSO.

  • Create a series of dilutions from the stock solution in complete growth medium to achieve the final desired concentrations (e.g., ranging from 0.1 µM to 100 µM).

  • Carefully remove the medium from the cell plate and add 100 µL of the compound dilutions to the respective wells.

  • Self-Validation System:

    • Vehicle Control: Include wells treated with medium containing the same final concentration of DMSO used in the highest compound concentration wells. This is critical to ensure the solvent itself is not causing cytotoxicity.[7]

    • Positive Control: Include wells treated with a known cytotoxic agent like Doxorubicin to confirm the assay is responsive.[8][9]

    • Untreated Control: Include wells with cells in medium only, representing 100% viability.

    • Blank Control: Include wells with medium only (no cells) to measure background absorbance.[10]

  • Incubate the plate for 48-72 hours.

C. Assay Endpoint & Data Acquisition:

  • Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[4]

  • Incubate for an additional 3-4 hours at 37°C, allowing for formazan crystal formation in viable cells.[5]

  • Carefully aspirate the medium without disturbing the crystals.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4] Agitate gently on a plate shaker for 10 minutes.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]

D. Data Analysis:

  • Subtract the average absorbance of the blank control from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit cell growth by 50%.[5]

Mechanistic Evaluation: Enzyme Inhibition Assay

Compounds exhibiting potent cytotoxicity should be investigated for a specific mechanism of action. Pyridine-urea derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in tumor angiogenesis.[2][11] An in-vitro kinase inhibition assay is a direct way to test this hypothesis. Enzyme assays are foundational in drug discovery for identifying how molecules modulate enzyme activity.[12]

Protocol: VEGFR-2 Kinase Inhibition Assay (Example)

This protocol describes a common format using a purified enzyme and a synthetic substrate.

A. Reagent Preparation:

  • Prepare an assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT).

  • Dilute recombinant human VEGFR-2 enzyme and a biotinylated peptide substrate to their optimal working concentrations in the assay buffer.

  • Prepare a solution of ATP at twice the final desired concentration (e.g., twice the Km value for the enzyme).

  • Prepare serial dilutions of the test compounds and a known inhibitor (e.g., Sorafenib) in DMSO, then further dilute in assay buffer.

B. Assay Procedure:

  • In a 96-well plate, add the test compounds, controls, and enzyme. Allow a pre-incubation period (e.g., 15 minutes) for the compound to bind to the enzyme.

  • Self-Validation System:

    • 100% Activity Control: Wells containing enzyme and DMSO vehicle but no inhibitor.

    • 0% Activity Control (Blank): Wells containing all components except the enzyme.

    • Positive Control: Wells containing a known VEGFR-2 inhibitor like Sorafenib to validate the assay's sensitivity.

  • Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

C. Signal Detection:

  • Detection of substrate phosphorylation is often achieved using technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen. This typically involves adding a Europium-labeled anti-phosphotyrosine antibody and a Streptavidin-conjugated acceptor bead.

  • Incubate in the dark as required by the detection reagent manufacturer.

  • Read the plate on a compatible microplate reader.

D. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the 100% and 0% activity controls.

  • Plot the percentage inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Kinase_Pathway cluster_pathway Intracellular Signaling Cascade VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Phosphorylates RAS RAS VEGFR2->RAS Activates Compound Pyridine Derivative (Inhibitor) Compound->VEGFR2 Inhibits Angiogenesis Angiogenesis, Cell Proliferation PLCg->Angiogenesis Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Promotes

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Antimicrobial Susceptibility Testing

The broad biological activity of nitropyridine scaffolds warrants an investigation into their antimicrobial properties.[13] The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that completely inhibits the visible growth of a microorganism.[14][15][16]

Protocol: Broth Microdilution for MIC Determination

A. Preparation:

  • Prepare a sterile 2x concentrated broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Prepare a 10 mM stock solution of each derivative in DMSO. Create serial two-fold dilutions of the compounds in the 2x broth, resulting in concentrations twice the final desired test range.[17]

  • Select test microorganisms, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.[18]

B. Assay Procedure:

  • In a sterile 96-well microtiter plate, dispense 50 µL of sterile broth into all wells.

  • Add 50 µL of the 2x concentrated compound dilutions to the corresponding wells, creating a final volume of 100 µL and achieving the desired final test concentrations.

  • Add 50 µL of the standardized bacterial inoculum to each well.[19]

  • Self-Validation System:

    • Growth Control: Wells containing 100 µL of broth and 50 µL of inoculum (no compound) to ensure the bacteria can grow under the assay conditions.[20]

    • Sterility Control: Wells containing 150 µL of sterile broth only (no bacteria or compound) to check for contamination.[20]

    • Positive Control: Include a known antibiotic (e.g., Ciprofloxacin) as a reference standard.

  • Seal the plate and incubate at 37°C for 16-20 hours.[19]

C. Data Acquisition & Analysis:

  • Determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest compound concentration in which no visible growth (no turbidity) is observed.[18][20]

  • A microplate reader can also be used to measure absorbance (e.g., at 600 nm) to aid in determining the endpoint.

Comparative Data Summary

The primary output of this screening cascade is quantitative data that allows for direct, objective comparison between the synthesized derivatives. The results should be summarized in clear, concise tables.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM)

Compound IDMCF-7 (Breast Cancer)HeLa (Cervical Cancer)HEK293 (Non-Cancerous)Selectivity Index (SI)*
TBNP-0018.511.2>100>11.8
TBNP-0022.13.545.821.8
TBNP-00355.678.1>100N/A
Doxorubicin0.91.25.46.0

*Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells (MCF-7 used for this example). A higher SI is desirable.

Table 2: Comparative Mechanistic & Antimicrobial Activity

Compound IDVEGFR-2 Inhibition (IC₅₀ in µM)MIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
TBNP-00115.33264
TBNP-0021.8816
TBNP-003>50>128>128
Sorafenib0.09N/AN/A
CiprofloxacinN/A10.5

From this hypothetical data, derivative TBNP-002 emerges as a promising lead candidate. It displays potent, single-digit micromolar cytotoxicity against cancer cells, a high selectivity index compared to the non-cancerous cell line, strong inhibition of a relevant cancer-related enzyme, and moderate antimicrobial activity. This multi-parameter dataset provides a solid, evidence-based rationale for advancing TBNP-002 to further preclinical evaluation.

References

  • World Health Organization. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
  • Wikipedia. Antibiotic sensitivity testing. [Online] Available at: [Link]

  • World Organisation for Animal Health (WOAH). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Online] Available at: [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Online] Available at: [Link]

  • Integra Biosciences. Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Online] Available at: [Link]

  • Apec.org. Antimicrobial Susceptibility Testing. [Online] Available at: [Link]

  • Microbe Online. Broth Dilution Method for MIC Determination. [Online] Available at: [Link]

  • UKHSA Research Portal. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Online] Available at: [Link]

  • MI - Microbiology. Broth Microdilution. [Online] Available at: [Link]

  • Wikipedia. Broth microdilution. [Online] Available at: [Link]

  • Biobide. What is an Inhibition Assay? - Blog. [Online] Available at: [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Online] Available at: [Link]

  • PubMed Central. 3-nitropyridine analogues as novel microtubule-targeting agents. [Online] Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Online] Available at: [Link]

  • YouTube. functional in vitro assays for drug discovery. [Online] Available at: [Link]

  • BioIVT. Enzyme Inhibition Studies. [Online] Available at: [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Online] Available at: [Link]

  • PubMed Central. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Online] Available at: [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Online] Available at: [Link]

  • PubMed Central. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. [Online] Available at: [Link]

  • BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. [Online] Available at: [Link]

  • National Institute of Standards and Technology. Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay. [Online] Available at: [Link]

  • ResearchGate. Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad. [Online] Available at: [Link]

  • PubMed Central. Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. [Online] Available at: [Link]

  • ResearchGate. (PDF) Characteristics to consider when selecting a positive control material for an in vitro assay. [Online] Available at: [Link]

  • Journal of Pharmaceutical Research International. Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. [Online] Available at: [Link]

  • MDPI. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. [Online] Available at: [Link]

  • PubMed. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. [Online] Available at: [Link]

  • PubMed Central. Nitropyridines in the Synthesis of Bioactive Molecules. [Online] Available at: [Link]

  • SciSpace. Characteristics to consider when selecting a positive control material for an in vitro assay. [Online] Available at: [Link]

  • Wickham Micro. Cytotoxicity Testing to ISO 10993-5 / USP 87. [Online] Available at: [Link]

  • MDPI. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. [Online] Available at: [Link]

  • ACS Publications. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. [Online] Available at: [Link]

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A Researcher's Guide to the Spectral Analysis of tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate: A Predictive Cross-Referencing Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, predictive analysis of the spectral data for tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate, a compound of interest in medicinal chemistry and organic synthesis. In the absence of a comprehensive, publicly available spectral database for this specific molecule, this guide offers a robust, predictive framework for its characterization using ¹H NMR, ¹³C NMR, and mass spectrometry. By cross-referencing data from structurally related compounds and adhering to established analytical protocols, we present a reliable roadmap for researchers synthesizing and characterizing this molecule.

The Importance of Spectral Cross-Referencing

In the synthesis of novel compounds, verifying the final structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide a detailed picture of the molecular structure. Cross-referencing experimentally obtained spectra with literature data for the same or analogous compounds is a critical validation step. This process not only confirms the identity of the target molecule but also ensures the purity and integrity of the sample, which is essential for subsequent biological assays and further chemical transformations.

Predicted Spectral Data for this compound

The following tables present the predicted ¹H NMR and ¹³C NMR chemical shifts, and the expected mass spectrometric fragmentation pattern for the title compound. These predictions are based on the analysis of spectral data for structurally similar compounds, including 2-substituted-3-nitropyridines and various tert-butyl cyanoacetate derivatives.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~8.80dd1HH-6 (Pyridine)The proton at position 6 is expected to be the most deshielded aromatic proton due to the anisotropic effect of the neighboring nitrogen and the electron-withdrawing nitro group. It will appear as a doublet of doublets due to coupling with H-4 and H-5.
~8.45dd1HH-4 (Pyridine)The proton at position 4 is deshielded by the nitro group and will appear as a doublet of doublets from coupling to H-5 and H-6.
~7.60dd1HH-5 (Pyridine)The proton at position 5 will be the most upfield of the pyridine protons and will appear as a doublet of doublets from coupling to H-4 and H-6.
~5.50s1HCH (methine)The methine proton is attached to a quaternary carbon and is adjacent to a cyano and an ester group, leading to a downfield shift. The lack of adjacent protons results in a singlet.
~1.50s9HC(CH₃)₃ (tert-butyl)The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the upfield region, characteristic of this functional group.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~162.0C=O (Ester)The carbonyl carbon of the tert-butyl ester is expected in this region.
~155.0C-2 (Pyridine)The carbon attached to the substituent at position 2 of the pyridine ring will be significantly downfield.
~150.0C-6 (Pyridine)The carbon at position 6 is adjacent to the ring nitrogen and is deshielded.
~148.0C-3 (Pyridine)The carbon bearing the nitro group will be strongly deshielded.
~135.0C-4 (Pyridine)The carbon at position 4 will be deshielded by the adjacent nitro group.
~125.0C-5 (Pyridine)The carbon at position 5 is expected to be the most upfield of the pyridine ring carbons.
~115.0CN (Cyano)The carbon of the cyano group typically appears in this region.
~85.0C(CH₃)₃ (tert-butyl)The quaternary carbon of the tert-butyl group.
~60.0CH (methine)The methine carbon attached to the pyridine ring and the cyano and ester groups.
~28.0C(CH₃)₃ (tert-butyl)The three equivalent methyl carbons of the tert-butyl group.

Table 3: Predicted Mass Spectrometry Data (ESI+)

m/zAssignmentRationale for Prediction
~292.1[M+H]⁺The protonated molecular ion is expected as the base peak or a major peak in the ESI+ spectrum.
~236.1[M - C₄H₈ + H]⁺Loss of isobutylene from the tert-butyl group is a common fragmentation pathway for tert-butyl esters.[1]
~218.1[M - C₄H₈ - H₂O + H]⁺Subsequent loss of water from the carboxylic acid formed after the loss of isobutylene.
~190.1[M - C₄H₈ - CO₂ + H]⁺Decarboxylation of the acid intermediate.
~149.0[C₇H₄N₃O₂]⁺Fragmentation of the pyridine-containing portion of the molecule.

Experimental Protocols for Spectral Data Acquisition

To obtain high-quality spectral data that can be reliably compared with the predicted values, it is crucial to follow standardized experimental protocols.

Protocol for ¹H and ¹³C NMR Spectroscopy[2][3]
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a spectral width of at least 12 ppm.

    • Employ a 30-degree pulse width.

    • Set the acquisition time to 4 seconds and the relaxation delay to 1 second.

    • Accumulate 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a spectral width of at least 220 ppm.

    • Employ a 30-degree pulse width.

    • Set the acquisition time to 2 seconds and the relaxation delay to 2 seconds.

    • Accumulate 1024 scans.

  • Data Processing: Process the raw data using appropriate software. Apply a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)[4][5]
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this stock solution 100-fold with a 1:1 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 10 µg/mL.[2]

  • Instrument Setup: Use a high-resolution mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Operate the instrument in positive ion mode.

    • Set the capillary voltage to 3.5-4.5 kV.

    • Maintain the source temperature at 100-150 °C.

    • Acquire data over a mass range of m/z 50-500.

Visualizing the Workflow

A clear understanding of the experimental and analytical workflow is essential for reproducible results.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis & Comparison Synthesis Synthesis of tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR_Sample_Prep Sample Preparation (CDCl3, TMS) Purification->NMR_Sample_Prep MS_Sample_Prep Sample Preparation (ACN/H2O, Formic Acid) Purification->MS_Sample_Prep NMR_Acquisition 1H & 13C NMR Data Acquisition NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing & Referencing NMR_Acquisition->NMR_Processing Comparison Cross-Referencing Experimental vs. Predicted NMR_Processing->Comparison MS_Acquisition ESI-MS Data Acquisition MS_Sample_Prep->MS_Acquisition MS_Analysis Fragmentation Analysis MS_Acquisition->MS_Analysis MS_Analysis->Comparison Predicted_Data Predicted Spectral Data (from literature of analogues) Predicted_Data->Comparison Structure_Confirmation Structural Confirmation Structure_Confirmation->Comparison

Caption: Workflow for the synthesis, spectral data acquisition, and predictive cross-referencing of this compound.

Logical Framework for Spectral Interpretation

The interpretation of the acquired spectra should follow a logical and systematic approach to ensure accurate structural elucidation.

Spectral_Interpretation_Logic cluster_1h_nmr ¹H NMR Analysis cluster_13c_nmr ¹³C NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_conclusion Structural Conclusion H_Shifts Chemical Shifts (δ) - Aromatic protons (downfield) - Methine proton (intermediate) - tert-Butyl protons (upfield) H_Integration Integration - Ratio of protons (3:1:9) H_Multiplicity Multiplicity - Pyridine protons (dd) - Methine & tert-Butyl (s) Final_Structure Confirmed Structure of This compound H_Multiplicity->Final_Structure Confirms connectivity C_Shifts Chemical Shifts (δ) - Carbonyl, Pyridine, Cyano, Aliphatic regions C_Count Number of Signals - Corresponds to unique carbons C_Count->Final_Structure Confirms carbon skeleton Molecular_Ion Molecular Ion Peak - [M+H]⁺ confirms molecular weight Fragmentation Fragmentation Pattern - Loss of isobutylene - Loss of CO₂ Fragmentation->Final_Structure Confirms functional groups

Caption: Logical process for the structural elucidation of this compound from its spectral data.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for the spectral characterization of this compound. By following the detailed experimental protocols and using the predicted spectral data as a benchmark, researchers can confidently verify the structure of their synthesized compound. This approach underscores the power of predictive analysis and cross-referencing in modern chemical research, ensuring the integrity and validity of scientific findings.

References

  • Chapter 5: Acquiring 1 H and 13 C Spectra. (2018). In Royal Society of Chemistry. [Link]

  • Electrospray Ionization (ESI) Instructions. Rutgers University-Newark, Department of Chemistry. [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford, Department of Chemistry. [Link]

  • Step-by-step procedure for NMR data acquisition. University of Connecticut. [Link]

  • Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. (2011). Arkivoc, 2011(ii), 283-296. [Link]

Sources

Safety Operating Guide

Mastering the Bench: A Researcher's Guide to Safely Handling tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher, scientist, and drug development professional, the introduction of novel chemical entities into a workflow is a moment of potential discovery. Among these is tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate, a compound with significant applications in synthetic chemistry. However, its handling demands a protocol rooted in a deep understanding of its chemical properties to ensure the safety of all laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower you to work with this compound confidently and securely.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a multifaceted molecule, and its structure necessitates a thorough understanding of its potential hazards. The primary risks associated with this compound are:

  • Acute Toxicity (Oral): The compound is classified as harmful if swallowed.[1]

  • Skin Irritation: Direct contact with the skin can cause irritation.[1]

  • Serious Eye Irritation: The compound is a serious eye irritant.[1]

The presence of both a nitrile group (-CN) and a nitroaromatic group (-NO2) in its structure are key to its reactivity and potential hazards. Nitrile compounds can be toxic, and nitroaromatic compounds are often associated with reactivity and potential for thermal decomposition, although specific data for this compound's explosive properties is not currently indicated. Therefore, our safety protocols are designed to mitigate these intrinsic chemical risks.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE and is based on a risk assessment of the compound's known hazards.

Body Part Minimum PPE Requirement Rationale
Hands Nitrile gloves.[2][3][4] For prolonged or high-risk operations, consider double-gloving.Nitrile gloves offer good resistance to a range of chemicals, including those with functionalities present in this compound.[4] They provide a necessary barrier against skin irritation.[1]
Eyes Safety glasses with side shields.Protects against accidental splashes that could cause serious eye irritation.[1]
Face Face shield (in addition to safety glasses).Recommended when there is a significant risk of splashing, such as during bulk transfers or when heating the substance.
Body Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not required if handled in a certified chemical fume hood.A fume hood provides adequate ventilation to prevent inhalation of any potential vapors or dust.
Feet Closed-toe shoes.Protects feet from spills.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, CAS number (123846-70-8), and appropriate hazard warnings.[6]

  • Store: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] Keep the container tightly closed.[7][8]

Handling and Use

All handling of this compound should be performed in a certified chemical fume hood to ensure adequate ventilation.[1]

  • Preparation: Before starting, ensure all necessary PPE is donned correctly. Prepare your workspace by removing any unnecessary items and ensuring all required equipment is within easy reach.

  • Weighing: If weighing the solid, do so in the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Dispensing: When transferring the compound, do so carefully to avoid generating dust or splashes.

  • In Case of a Spill:

    • Small Spill: If a small amount of the solid is spilled, carefully sweep it up with a brush and dustpan and place it in a designated waste container. Clean the area with an appropriate solvent and decontaminate all tools used.

    • Large Spill: In the event of a larger spill, evacuate the immediate area and follow your institution's emergency spill response procedures.

Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 handle1 Weigh Compound prep2->handle1 Proceed to handling handle2 Perform Reaction handle1->handle2 clean1 Quench Reaction handle2->clean1 Reaction complete clean2 Segregate Waste clean1->clean2 clean3 Decontaminate Glassware clean2->clean3 clean4 Dispose of Waste clean3->clean4

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.